Docusate calcium
Descripción
All-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries. It has also been used in laxatives and as cerumenolytics. It is usually administered as either the calcium, potassium, or sodium salt.
See also: Docusate (has active moiety).
Propiedades
Número CAS |
128-49-4 |
|---|---|
Fórmula molecular |
C20H38CaO7S |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Ca/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
Clave InChI |
ANVYQRLTCVRYMF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Ca+2] |
SMILES canónico |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Ca] |
Otros números CAS |
128-49-4 |
Pictogramas |
Irritant |
Números CAS relacionados |
10041-19-7 (Parent) |
Sinónimos |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of Docusate Calcium for Research Applications
Abstract: Docusate (B154912) calcium is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, wetting, and dispersing properties.[1][2][3][4] In pharmaceutical applications, it is primarily known as a stool softener (emollient laxative) and is also employed as an excipient to enhance the dissolution of poorly soluble active pharmaceutical ingredients.[5][6] This guide provides an in-depth overview of the core physicochemical properties, mechanism of action, and key experimental protocols relevant to docusate calcium, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound, chemically known as calcium bis(1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate), is the calcium salt of docusate.[7][8] Its fundamental properties are critical for understanding its function in various applications. The key quantitative data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄₀H₇₄CaO₁₄S₂ | [2][4][6][8][9] |
| Molecular Weight | 883.22 g/mol | [2][8][9] |
| CAS Registry Number | 128-49-4 | [2][6][7][8] |
| Appearance | White amorphous solid; white precipitate | [6][8] |
| Odor | Characteristic octanol-like odor | [6] |
| Solubility in Water | 1 part in 3300 parts water (very slightly soluble) | [6] |
| Solubility in Ethanol (B145695) (95%) | 1 part in <1 part ethanol (very soluble) | [6] |
| Solubility in Chloroform (B151607) | 1 part in <1 part chloroform (very soluble) | [6] |
| Solubility in Ether | 1 part in <1 part ether (very soluble) | [6] |
| Solubility in Oils | Soluble in mineral and vegetable oils | [8] |
Mechanism of Action
The primary mechanism of this compound is based on its activity as a surface-active agent (surfactant).[5][10][11]
2.1 Surfactant Activity As an anionic surfactant, this compound lowers the surface tension at the oil-water interface within the gastrointestinal tract.[1][12] This reduction in surface tension allows intestinal water and lipids to penetrate and mix with the fecal matter.[1][9][10][13] The incorporation of these fluids results in a softer, more hydrated stool, which is easier to pass, thereby alleviating constipation.[13][14] Some studies suggest docusate salts may have greater surface-active wetting properties than their sodium counterparts.[8][15]
2.2 Effects on Intestinal Physiology Beyond its surfactant properties, some evidence from perfusion studies suggests that docusate may also act by inhibiting fluid absorption or stimulating fluid and electrolyte secretion in the jejunum, a portion of the small intestine.[3][15] This effect would further contribute to the hydration of the stool. However, this physiological mechanism is less characterized compared to its well-established role as a surfactant.
Key Experimental Protocols for Research
To characterize this compound for research or formulation development, several key experiments are essential.
3.1 Determination of Critical Micelle Concentration (CMC) The CMC is the concentration at which surfactant molecules begin to aggregate and form micelles. It is a critical parameter for understanding a surfactant's efficiency. While data for this compound is not readily available, the CMC for docusate sodium is reported to be around 0.11% w/v in aqueous solution.[6] A common method for determining CMC is by measuring surface tension.
Methodology: Surface Tension Measurement via Du Noüy Ring Method
-
Preparation of Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning a logarithmic scale (e.g., from 10⁻⁶ M to 10⁻² M).
-
Instrument Calibration: Calibrate a tensiometer using a substance with a known surface tension (e.g., pure water). Ensure the platinum-iridium ring is thoroughly cleaned with acetone (B3395972) and flame-dried before each measurement.[16]
-
Measurement: For each concentration, pour the solution into a clean sample vessel. Measure the force required to pull the ring from the liquid's surface. Perform at least three measurements per concentration to ensure reproducibility.[16]
-
Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the Critical Micelle Concentration (CMC).[16]
3.2 Solubility Assessment Evaluating solubility is crucial for drug formulation. This compound's solubility profile indicates it is highly soluble in organic solvents and lipids but poorly soluble in water.[6][8]
Methodology: Equilibrium Solubility Method
-
Solvent Selection: Choose a range of relevant solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 95% ethanol, medium-chain triglycerides).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: Express the solubility in terms of mg/mL or g/L.
3.3 Purity and Structural Analysis Confirming the identity and purity of a research-grade material is fundamental.
Methodology: HPLC and FTIR
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from potential impurities and quantify its concentration. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is a common starting point.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provides a molecular fingerprint of the compound. The resulting spectrum should be compared against a reference standard to confirm the presence of key functional groups (e.g., C=O from the ester, S=O from the sulfonate).[17]
Applications in Research and Drug Development
Beyond its use as an active ingredient, this compound's surfactant properties make it a versatile tool in research and development:
-
Excipient in Formulations: It is used in tablet and capsule formulations to act as a wetting agent, which can significantly improve the dissolution rate and subsequent bioavailability of poorly water-soluble drugs.[6]
-
Emulsifier and Solubilizer: Docusate salts are effective emulsifiers and solubilizing agents in a variety of food, cosmetic, and topical pharmaceutical preparations.[1][2]
-
In Vitro Models: It can be used in the laboratory to create stable oil-in-water or water-in-oil emulsions for drug delivery studies or to disperse hydrophobic compounds in aqueous media for cell-based assays.
References
- 1. Docusate - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Docusate [chemeurope.com]
- 4. This compound [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound (dioctyl calcium sulfosuccinate) [glowm.com]
- 6. phexcom.com [phexcom.com]
- 7. Buy this compound | 128-49-4 [smolecule.com]
- 8. This compound [drugfuture.com]
- 9. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. connectrx.com [connectrx.com]
- 12. Articles [globalrx.com]
- 13. droracle.ai [droracle.ai]
- 14. Articles [globalrx.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alfachemic.com [alfachemic.com]
The Physicochemical Behavior of Docusate Calcium in Non-Aqueous Media: A Technical Guide
Abstract: This technical guide provides an in-depth examination of the mechanism of action of docusate (B154912) calcium in non-aqueous environments. While traditionally recognized for its role as a stool softener in aqueous biological systems, the utility of docusate salts as potent anionic surfactants extends to a wide range of non-aqueous applications in the pharmaceutical and chemical industries. This document details the fundamental principles of its surfactant activity, focusing on reverse micelle formation, interfacial tension reduction, and its function as a wetting and dispersing agent in organic and oil-based media. Quantitative data on solubility and physicochemical properties are presented, alongside detailed protocols for relevant experimental evaluation techniques.
Introduction: Beyond the Aqueous Paradigm
Docusate, the anion bis(2-ethylhexyl) sulfosuccinate, is a well-established anionic surfactant.[1] Its salts, including docusate calcium and docusate sodium, are widely employed as emulsifiers, wetting agents, dispersants, and solubilizing agents.[2][3] While the medical application as a stool softener is predicated on its ability to lower the surface tension at the oil-water interface of fecal matter in the gut, its amphiphilic nature dictates a distinct and powerful mechanism of action in non-aqueous systems.[1][4]
In non-polar (lipophilic) media, the behavior of docusate is inverted compared to its action in water. Instead of forming standard micelles with hydrophobic cores, it self-assembles into reverse micelles .[5] This guide elucidates the principles governing this behavior and its practical applications in formulation science. For the purposes of this guide, data for docusate sodium is often used as a close analogue due to its extensive characterization and the shared anionic structure responsible for its surfactant properties.
Core Mechanism of Action in Non-Aqueous Media
The fundamental mechanism of this compound in a non-aqueous solvent is driven by its amphiphilic structure: a polar sulfonate head group and two non-polar 2-ethylhexyl tails. In a non-polar liquid (e.g., an oil or hydrocarbon solvent), the molecules orient themselves to minimize the unfavorable interaction between their polar heads and the surrounding non-polar environment. This leads to two primary phenomena: interfacial adsorption and reverse micellization.
Interfacial Tension Reduction
At the interface between a non-aqueous liquid and another phase (e.g., a suspended solid particle or an immiscible polar liquid), docusate molecules will accumulate. The lipophilic tails remain solvated in the non-aqueous phase, while the polar heads adsorb to the surface of the particle or other phase. This adsorption disrupts the cohesive forces at the interface, thereby reducing the interfacial tension. This action is critical for its function as a wetting agent and dispersant, allowing the non-aqueous medium to spread more effectively over a surface and preventing the agglomeration of suspended particles.[6][7]
Reverse Micelle Formation
Above a certain concentration, known as the critical micelle concentration (CMC), docusate molecules self-assemble into supramolecular structures called reverse micelles.[5] In this configuration, the polar sulfonate head groups form a hydrophilic core, shielded from the non-polar solvent by the outward-facing lipophilic tails. This core can entrap small amounts of polar molecules, including water, effectively creating nano-sized polar domains within the non-polar bulk liquid.[5][8] This phenomenon is the basis for forming microemulsions and for solubilizing polar or poorly soluble active pharmaceutical ingredients (APIs) in non-aqueous formulations.[5][9]
Quantitative Data and Physicochemical Properties
The efficacy of this compound in non-aqueous media is defined by its physicochemical properties, such as solubility and its ability to form micelles. The following tables summarize key quantitative data, primarily for the well-studied analogue, docusate sodium.
Table 1: Solubility of Docusate Sodium in Various Solvents
| Solvent | Solubility (at 20-25°C) |
|---|---|
| Chloroform | 1 in 1[5] |
| Ether | 1 in 1[5] |
| Ethanol (95%) | 1 in 3[5] |
| Acetone | Soluble[5] |
| Vegetable Oils | Soluble[5] |
| Glycerin | Freely Soluble[5] |
| Water | 1 in 70[5] |
Data sourced from a comprehensive pharmaceutical excipient profile.[5]
Table 2: Physicochemical Properties of Docusate Sodium
| Parameter | Value | Conditions |
|---|---|---|
| Critical Micelle Concentration (CMC) | 0.11% w/v (approx. 2.5 mM) | In aqueous solution at 25°C[5] |
| Melting Point | 153-157°C | N/A[5][8] |
| Molecular Weight | 883.23 g/mol (this compound) | N/A[5] |
| Molecular Weight | 444.56 g/mol (Docusate Sodium) | N/A[5][10] |
Note: The CMC is highly dependent on the solvent system. In non-aqueous or mixed-solvent systems, this value will differ significantly from the value in pure water.[2][11]
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the molecular behavior and experimental processes.
Caption: Molecular orientation of docusate at a solid-oil interface.
Caption: Structure of a docusate reverse micelle in non-aqueous media.
Caption: Experimental workflow for evaluating dispersant efficacy.
Key Experimental Protocols
The following sections provide detailed methodologies for characterizing the behavior of this compound in non-aqueous systems.
Protocol for Determining Solubility
Objective: To determine the saturation solubility of this compound in a given non-aqueous solvent.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected non-aqueous solvent (e.g., corn oil, ethanol) in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully extract a precise volume of the clear supernatant, ensuring no solid material is transferred.
-
Quantification: Analyze the concentration of docusate in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector) or through gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility in terms of mass per volume (e.g., mg/mL) or as a ratio (e.g., 1 in X parts solvent).
Protocol for Measuring Interfacial Tension
Objective: To quantify the reduction in interfacial tension between a non-aqueous liquid and a second phase upon addition of this compound.
Methodology (Spinning Drop Tensiometry):
-
Apparatus: Utilize a spinning drop tensiometer, which measures the shape of a droplet of a less dense liquid suspended within a rotating horizontal capillary tube filled with a more dense liquid.
-
Sample Preparation: Prepare a series of solutions of this compound in the more dense non-aqueous liquid (e.g., a hydrocarbon oil) at various concentrations. The second, less dense phase can be a polar liquid or air.
-
Measurement: Inject a small droplet of the less dense phase into the capillary filled with the docusate solution.
-
Rotation: Rotate the capillary tube at high speed. The centrifugal force elongates the droplet along the axis of rotation, while the interfacial tension opposes this deformation, causing the droplet to adopt a cylindrical shape with rounded ends.
-
Imaging and Analysis: A high-resolution camera captures the profile of the spinning drop. The instrument's software analyzes the drop's shape and rotational speed to calculate the interfacial tension based on the Vonnegut equation.
-
Data Plotting: Plot the measured interfacial tension as a function of docusate concentration. The data will show a decrease in tension as concentration increases, typically plateauing at or near the CMC.[12][13]
Protocol for Characterizing Reverse Micelles and Dispersions
Objective: To determine the size and stability of reverse micelles or nanoparticle dispersions stabilized by this compound.
Methodology (Dynamic Light Scattering - DLS):
-
Sample Preparation: Prepare a dilute suspension of the sample (either docusate in a non-aqueous solvent to measure reverse micelles, or nanoparticles dispersed in a docusate-solvent solution) in a clean cuvette.
-
Instrumentation: Place the cuvette in a DLS instrument. A laser beam is passed through the sample.
-
Light Scattering: The particles or micelles in the sample undergo Brownian motion and scatter the laser light. The instrument's detector measures the intensity fluctuations of the scattered light over time.
-
Correlation Analysis: The software performs an autocorrelation function on the intensity fluctuations. The rate of decay of this correlation is related to the diffusion speed of the particles.
-
Size Calculation: Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter (size) of the particles or micelles from their diffusion coefficient. The result is typically presented as a size distribution graph.
-
Stability Assessment (Zeta Potential): For dispersions, a related technique called Electrophoretic Light Scattering (ELS) can be used to measure the zeta potential, which is an indicator of the surface charge and the stability of the dispersion against agglomeration.[14][15]
Conclusion
The mechanism of action of this compound in non-aqueous media is fundamentally that of a high-efficacy anionic surfactant. Its ability to adsorb at interfaces and form reverse micelles makes it a versatile and powerful excipient in pharmaceutical and industrial applications. By reducing interfacial tension, it functions as an effective wetting and dispersing agent for solid particles in oils and organic solvents. Furthermore, its capacity to form reverse micelles allows for the creation of microemulsions and the solubilization of polar compounds in non-polar environments. Understanding these core physicochemical principles, supported by quantitative data and robust experimental protocols, is essential for researchers and formulation scientists seeking to leverage the full potential of this compound in non-aqueous systems.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. scispace.com [scispace.com]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 128-49-4 [smolecule.com]
- 5. phexcom.com [phexcom.com]
- 6. Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Investigating the mechanism of interfacial tension reduction through the combination of low-salinity water and bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docusate - Wikipedia [en.wikipedia.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Docusate Sodium - CD Formulation [formulationbio.com]
- 11. asianpubs.org [asianpubs.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Docusate Calcium's Surfactant Behavior In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docusate (B154912) calcium is the calcium salt of docusate, an anionic surfactant widely utilized in the pharmaceutical industry as an excipient and an active ingredient.[1][2] Its primary function stems from its ability to lower the surface tension at the oil-water interface, which makes it an effective emulsifying, wetting, and dispersing agent.[1][3] This technical guide provides an in-depth overview of the in vitro surfactant behavior of docusate salts, with a focus on the principles and methodologies required to characterize docusate calcium. Due to a scarcity of publicly available data specifically for this compound, this guide will leverage data for the closely related docusate sodium salt as a proxy and will detail the experimental protocols necessary to generate specific data for the calcium form. One source suggests that this compound may possess greater surface-active wetting properties than its sodium counterpart.[4]
Core Surfactant Properties
The surfactant behavior of docusate salts is characterized by several key parameters, most notably the Critical Micelle Concentration (CMC) and the extent of surface tension reduction.
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form spontaneously.[5] Below the CMC, surfactant molecules exist as monomers in the solution and arrange themselves at interfaces. Above the CMC, additional surfactant molecules aggregate to form micelles, and the surface tension of the solution remains relatively constant.[5] The CMC is a critical parameter as it dictates the concentration at which the surfactant's full effects, such as solubilization of poorly soluble drugs, are realized.
Surface Tension Reduction
As a surfactant, this compound reduces the surface tension of aqueous solutions. This property is fundamental to its function as a wetting and emulsifying agent, allowing for greater spreading of liquids and the stabilization of oil-in-water emulsions.[1][3]
Quantitative Data on Docusate Surfactant Properties
The following table summarizes key quantitative data for docusate sodium, which can serve as a reference point for the characterization of this compound.
| Property | Value (for Docusate Sodium) | Method |
| Critical Micelle Concentration (CMC) | 0.02% w/v in absence of povidone | Fluorescence Spectroscopy |
| Solubility in Water | 14 g/L at 25 °C | Not Specified |
Note: The value for CMC was derived from a study on docusate sodium.[6] The solubility data is also for docusate sodium.[3]
Experimental Protocols
Detailed methodologies for characterizing the surfactant properties of this compound in vitro are provided below. These protocols are based on established methods for anionic surfactants.
Determination of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined using several methods, with conductometric and fluorescence spectroscopy being common choices for ionic surfactants.[7][8]
1. Conductometric Method
This method is suitable for ionic surfactants like this compound. It relies on the principle that the conductivity of a surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down as the surfactant molecules form less mobile micelles.[7]
-
Materials: this compound, deionized water, conductivity meter, magnetic stirrer, burette.
-
Procedure:
-
Prepare a stock solution of this compound in deionized water of a concentration known to be well above the expected CMC.
-
Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.
-
Titrate the deionized water with the this compound stock solution, adding small, precise aliquots.
-
Record the conductivity of the solution after each addition, ensuring the solution has equilibrated.
-
Plot the measured conductivity as a function of the this compound concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph.[7]
-
2. Fluorescence Spectroscopy Method
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.[5]
-
Materials: this compound, deionized water, pyrene, fluorescence spectrophotometer.
-
Procedure:
-
Prepare a series of this compound solutions in deionized water with varying concentrations, bracketing the expected CMC.
-
Add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution. The solvent is then evaporated, leaving the pyrene.
-
Measure the fluorescence emission spectrum of each solution, exciting at an appropriate wavelength for pyrene (e.g., 334 nm).
-
Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum against the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of this plot, often identified by the intersection of two linear fits to the pre- and post-micellar regions.[8]
-
Measurement of Surface Tension
The surface tension of this compound solutions can be measured using tensiometric methods such as the Wilhelmy plate or the pendant drop method.[9][10][11]
1. Wilhelmy Plate Method
This is a static method that measures the force exerted on a platinum plate partially immersed in the liquid.[10]
-
Apparatus: Tensiometer equipped with a Wilhelmy plate (typically platinum).
-
Procedure:
-
Prepare a series of this compound solutions of known concentrations in deionized water.
-
Thoroughly clean the Wilhelmy plate, typically by flaming to red heat, to ensure complete wetting.
-
Calibrate the tensiometer.
-
Raise the sample solution until it just touches the bottom of the suspended plate.
-
Record the force measured by the microbalance. The surface tension is calculated from this force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly cleaned platinum plate).[10][12]
-
Plot surface tension as a function of this compound concentration.
-
2. Pendant Drop Method
This optical method analyzes the shape of a drop of the liquid hanging from a needle. The shape is determined by the balance between surface tension and gravity.[9]
-
Apparatus: Drop shape analyzer (tensiometer) with a camera and software for image analysis.
-
Procedure:
-
Prepare this compound solutions of varying concentrations.
-
Fill a syringe with the test solution and carefully form a pendant drop at the tip of the needle.
-
The instrument's camera captures an image of the drop.
-
The software analyzes the drop's shape and fits it to the Young-Laplace equation to calculate the surface tension.[13][14]
-
Plot surface tension versus the logarithm of the this compound concentration.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for CMC Determination.
Caption: Workflow for Surface Tension Measurement.
Interaction with Biological Membranes In Vitro
The surfactant properties of docusate salts are fundamental to their interaction with biological systems. In vitro models, such as lipid bilayers and cell cultures (e.g., Caco-2 cells), can be used to study these interactions. Surfactants can interact with lipid membranes in several ways, including partitioning into the membrane, altering its properties, and at higher concentrations, solubilizing the membrane into micelles.[15]
The mechanism of action of docusate in a biological context is primarily physical, involving the reduction of surface tension.[1][16] Studies suggest that docusate inhibits fluid absorption and may stimulate secretion in the jejunum.[4][16] This is likely a result of its surfactant properties altering the permeability of the intestinal mucosa.
The following diagram illustrates the general relationship between this compound's surfactant properties and its potential effects on a model intestinal epithelial cell layer in vitro.
Caption: this compound's Surfactant Action In Vitro.
Conclusion
This technical guide provides a foundational understanding of the in vitro surfactant behavior of this compound for researchers and drug development professionals. While specific quantitative data for this compound is limited, the information available for docusate sodium, coupled with the detailed experimental protocols provided herein, offers a robust framework for its characterization. The established methodologies for determining critical micelle concentration and surface tension are directly applicable and will enable the generation of precise data for this compound. Further research to elucidate the specific surfactant properties of this compound will be invaluable for its optimized use in pharmaceutical formulations.
References
- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. docusate, Correctol, Colace, Dulcolax Side Effects [medicinenet.com]
- 3. Docusate - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolinscientific.com [biolinscientific.com]
- 10. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 11. tegewa.de [tegewa.de]
- 12. biolinscientific.com [biolinscientific.com]
- 13. Liquid Surface Tension Measurement by Pendant Drop Method – Paul Wu's Blog [materean.com]
- 14. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 15. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Docusate | C20H38O7S | CID 11339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Docusate Calcium: A Surfactant with Untapped Potential in Material Science
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Docusate (B154912) calcium, a well-established anionic surfactant in the pharmaceutical sector, possesses a range of physicochemical properties that suggest its potential for broader applications within material science.[1] This document explores the material science-relevant characteristics of docusate calcium, drawing parallels with the known applications of anionic surfactants in this field. By examining its properties as a wetting agent, emulsifier, and dispersant, this whitepaper outlines potential exploratory studies to unlock new functionalities for this compound in areas such as nanoparticle synthesis, polymer composites, and surface modification. Detailed hypothetical experimental protocols are provided to guide researchers in evaluating its performance, alongside visualizations of its mechanism of action and proposed research workflows.
Introduction to this compound
This compound is the calcium salt of docusate, an anionic dioctyl sulfosuccinate.[2][3] It is widely recognized for its surfactant properties, which stem from its amphiphilic molecular structure, featuring a hydrophilic sulfonate head and two lipophilic 2-ethylhexyl tails.[2] This structure enables it to reduce surface and interfacial tension, making it an effective wetting agent, emulsifier, and dispersant.[1][3][4] While its primary application has been in pharmaceuticals as a stool softener, its fundamental surfactant characteristics are transferable to various material science contexts.[3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for its surfactant behavior and are critical for predicting its performance in material science applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C40H74CaO14S2 | [2] |
| Molar Mass | 883.2 g/mol | [2] |
| Appearance | Waxy solid | |
| Solubility | Soluble in oils, fats, and organic solvents; sparingly soluble in water. | |
| Classification | Anionic Surfactant | [3] |
| CAS Number | 128-49-4 | [5] |
Potential Applications in Material Science
The utility of anionic surfactants in material science is well-documented. They are employed in a variety of processes where control of interfacial properties is crucial. Based on the known characteristics of this compound and the established roles of similar surfactants, the following areas represent promising avenues for exploratory research:
-
Nanoparticle Synthesis: Anionic surfactants are often used as stabilizing agents in the synthesis of nanoparticles to control particle size and prevent agglomeration. Docusate salts, such as docusate sodium, have been investigated for their role in forming ionic complexes for lipid nanoparticle preparation. The branched structure of this compound's lipophilic tails may offer unique steric hindrance effects, potentially leading to novel nanoparticle morphologies or improved stability.
-
Polymer and Composite Processing: As a dispersing agent, this compound could be employed to improve the distribution of fillers and reinforcing agents (e.g., carbon nanotubes, clays) within a polymer matrix. This can lead to enhanced mechanical, thermal, and electrical properties of the resulting composite material. Its role as a wetting agent can also improve the adhesion between the polymer and filler particles.
-
Surface Modification and Coatings: The ability of this compound to reduce surface tension makes it a candidate for use in coating formulations. It can improve the wetting of low-energy surfaces, ensuring a uniform and defect-free coating. Furthermore, it could be explored as a corrosion inhibitor, as some anionic surfactants form protective layers on metal surfaces.
-
Emulsion Polymerization: this compound could act as an emulsifier in emulsion polymerization processes, stabilizing the monomer droplets and influencing the kinetics of the reaction and the properties of the resulting latex.
Proposed Experimental Protocols
To systematically evaluate the potential of this compound in material science, a series of characterization studies are proposed. These protocols are adapted from standard methods for surfactant analysis.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
Objective: To quantify the surface activity of this compound and determine its CMC, which is the concentration at which micelles begin to form and the surfactant exhibits maximum surface tension reduction.[6]
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Surface Tension Measurement: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.[7][8]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The CMC is identified as the point of inflection in the resulting curve, where the surface tension plateaus.[6]
Evaluation of Wetting Performance
Objective: To assess the effectiveness of this compound as a wetting agent on various substrates relevant to material science (e.g., polymers, metals, ceramics).
Methodology (Draves Wetting Test):
-
Prepare a standard skein of cotton yarn.
-
Prepare a solution of this compound at a specific concentration.
-
Attach a standard weight to the cotton skein.
-
Drop the weighted skein into the surfactant solution.
-
Measure the time required for the skein to become fully wetted and sink. A shorter wetting time indicates better wetting performance.[9]
Methodology (Contact Angle Measurement):
-
Prepare a flat, clean substrate of the material of interest.
-
Place a droplet of a this compound solution onto the substrate.
-
Use a contact angle goniometer to measure the angle between the substrate and the edge of the droplet. A lower contact angle signifies better wetting.[10]
Assessment of Emulsifying and Dispersing Capabilities
Objective: To evaluate the ability of this compound to form stable emulsions and dispersions.
Methodology (Emulsion Stability):
-
Prepare an oil-in-water emulsion using this compound as the emulsifier.
-
Subject the emulsion to various stress conditions (e.g., centrifugation, thermal cycling).
-
Monitor the emulsion for signs of instability, such as creaming, coalescence, or phase separation, over time.
Methodology (Dispersion Stability):
-
Prepare a dispersion of a solid material (e.g., a pigment or nanoparticle) in a liquid medium with and without this compound.
-
Use techniques such as dynamic light scattering (DLS) to measure the particle size distribution over time. A stable dispersion will show minimal change in particle size.
Visualizations
Mechanism of Action of this compound as a Surfactant
The following diagram illustrates the fundamental principle of how this compound, as an anionic surfactant, reduces surface tension at an oil-water interface.
Caption: this compound molecules at an oil-water interface.
Proposed Experimental Workflow for Evaluating this compound in a Material Science Application
The following diagram outlines a logical workflow for an exploratory study on the use of this compound as a dispersant for nanoparticles in a polymer matrix.
Caption: Workflow for evaluating this compound as a dispersant.
Conclusion
While this compound has a long history of use in the pharmaceutical industry, its potential in material science remains largely unexplored. Its inherent properties as an anionic surfactant, including its ability to act as a wetting agent, emulsifier, and dispersant, suggest a wide range of possible applications. The exploratory studies and experimental protocols outlined in this whitepaper provide a framework for researchers to begin investigating the utility of this compound in developing new materials and improving existing material processing techniques. Further research in this area could lead to the development of novel, cost-effective, and high-performance materials.
References
- 1. ndclist.com [ndclist.com]
- 2. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Docusate - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS No: 128-49-4 [aquigenbio.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. commons.erau.edu [commons.erau.edu]
- 8. tegewa.de [tegewa.de]
- 9. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 10. Experimental Research on the Performance of a Wetting Agent Based on Compound Acidification in Low-Porosity and Hard-to-Wet Coal Seams - PMC [pmc.ncbi.nlm.nih.gov]
Docusate Calcium as an Anionic Surfactant: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide explores the multifaceted role of docusate (B154912) calcium as an anionic surfactant in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its physicochemical properties, experimental applications, and its influence on biological systems.
Core Concepts: The Surfactant Nature of Docusate Calcium
This compound, the calcium salt of docusate, is a powerful anionic surfactant widely recognized for its excellent emulsifying, wetting, and dispersing properties.[1] Its amphiphilic molecular structure, consisting of a hydrophilic sulfosuccinate (B1259242) head and two hydrophobic 2-ethylhexyl tails, allows it to reduce surface and interfacial tension. This characteristic is fundamental to its application in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2]
While primarily known for its use as a stool softener, this compound's utility extends to various pharmaceutical formulations, including the creation of stable nanoemulsions and nanoparticles for advanced drug delivery systems.[3][4] Its ability to facilitate the formation of these systems makes it a valuable tool for researchers aiming to improve the delivery and efficacy of therapeutic agents.
Quantitative Data on Surfactant Properties
The following tables summarize key quantitative data related to the surfactant properties of docusate salts. While specific data for this compound can be limited, values for docusate sodium serve as a close proxy and are valuable for formulation development.
| Property | Value | Notes |
| Critical Micelle Concentration (CMC) | ~100 millimolar (for reverse micelles) | The CMC is the concentration at which surfactant molecules begin to form micelles. For docusate-based systems, the reverse CMC is a key parameter in nonpolar media.[5] |
| Molecular Weight | 883.2 g/mol | This value is for this compound.[3] |
| Appearance | White amorphous solid | This compound typically presents as a white, waxy, and plastic-like solid.[6] |
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Typical Values & Observations |
| Surface Tension Reduction | Du Noüy ring or Wilhelmy plate method | Docusate salts significantly reduce the surface tension of aqueous solutions.[7] |
| Particle Size of Formulations | Dynamic Light Scattering (DLS) | In nanoemulsions and nanoparticle suspensions, this compound helps achieve particle sizes in the nanometer range (e.g., 20-200 nm).[8][9] |
| Zeta Potential | Electrophoretic Light Scattering | As an anionic surfactant, this compound imparts a negative surface charge to droplets or particles, contributing to the stability of the formulation.[5] |
Table 2: Typical Characterization Parameters for this compound Formulations
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as an anionic surfactant.
Preparation of a this compound-Stabilized Nanoemulsion for Poorly Soluble Drugs
This protocol describes a high-energy emulsification method to prepare an oil-in-water (O/W) nanoemulsion, suitable for encapsulating hydrophobic drugs.
Materials:
-
Poorly soluble drug
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
This compound
-
Co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80)
-
Purified water
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Drug Solubilization: Dissolve the poorly soluble drug in the selected oil phase at a predetermined concentration. Gentle heating may be applied if necessary to facilitate dissolution.
-
Surfactant and Co-surfactant Dissolution: In a separate vessel, dissolve the this compound and co-surfactant in the purified water. This forms the aqueous phase.
-
Coarse Emulsion Formation: Gradually add the oil phase (containing the drug) to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer. This will form a coarse, milky-white emulsion.
-
High-Energy Homogenization:
-
Using a High-Pressure Homogenizer: Pass the coarse emulsion through the high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000-20,000 psi).[8] The high shear forces will reduce the droplet size to the nano-range.
-
Using an Ultrasonicator: Immerse the probe of the ultrasonicator into the coarse emulsion and sonicate at a specific power and duration. The cavitation forces will break down the large droplets into nano-sized droplets.
-
-
Cooling and Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Formulation of Drug Nanoparticles using this compound as a Stabilizer
This protocol details a wet milling (top-down) approach for producing nanoparticles of a poorly soluble drug, with this compound acting as a stabilizing agent.[10]
Materials:
-
Poorly soluble drug (micronized powder)
-
This compound
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Preparation of Surfactant Solution: Dissolve the this compound in purified water to create the dispersion medium.
-
Drug Suspension: Disperse the micronized drug powder in the this compound solution.
-
Wet Milling:
-
Add the drug suspension and milling media to the milling chamber of the high-energy media mill.
-
Mill the suspension at a specified speed and for a predetermined duration. The high-energy impact of the milling media will break down the drug crystals into nanoparticles.
-
Monitor the particle size reduction periodically using a particle size analyzer.
-
-
Separation and Collection: After milling, separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, and drug content.
Measurement of Critical Micelle Concentration (CMC) of this compound
This protocol outlines the conductometric method for determining the CMC of this compound.[9]
Materials:
-
This compound
-
High-purity deionized water
-
Conductivity meter with a calibrated probe
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 0.1 M).
-
Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, ensuring a range both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the conductivity of each of the prepared this compound solutions, starting from the most dilute.
-
Ensure the temperature is kept constant throughout the measurements.
-
-
Data Analysis:
-
Plot the specific conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
-
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the surfactant activity of this compound.
References
- 1. Ca2+ induces clustering of membrane proteins in the plasma membrane via electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of duramycin with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacompass.com [pharmacompass.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. agilent.com [agilent.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 10. pharmtech.com [pharmtech.com]
Preliminary Investigation of Docusate Calcium in Drug Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docusate (B154912) calcium, a member of the dioctyl sulfosuccinate (B1259242) family, is recognized for its surfactant properties. While primarily known as an active pharmaceutical ingredient (API) for its stool softening effects, its potential as a pharmaceutical excipient in various drug formulations is an area of growing interest. This technical guide provides a preliminary investigation into the core physicochemical properties, potential applications, and experimental evaluation of docusate calcium in drug formulation. The information presented herein is intended to serve as a foundational resource for researchers and formulation scientists exploring the utility of this compound as a wetting agent, solubility enhancer, and formulation aid for poorly soluble drugs.
Introduction
The formulation of poorly water-soluble drugs presents a significant challenge in the pharmaceutical industry, often leading to low bioavailability and therapeutic variability. Surfactants are commonly employed as excipients to overcome these challenges by improving drug wettability and dissolution. Docusate salts, including docusate sodium and this compound, are anionic surfactants known for their excellent wetting, emulsifying, and solubilizing properties.[1] While docusate sodium has been more extensively studied and utilized as an excipient, this compound offers a potential alternative with the presence of a divalent cation, which may influence its interaction with other formulation components and its performance.
This guide summarizes the available data on this compound and related docusate salts to provide a comprehensive preliminary understanding of its role in drug formulation. It includes a compilation of physicochemical properties, detailed experimental protocols for its characterization and evaluation, and visual representations of key concepts and workflows.
Physicochemical Properties of Docusate Salts
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application as a pharmaceutical excipient. While specific data for this compound is limited in publicly available literature, properties can be inferred from data on docusate sodium and the general characteristics of docusate salts.
| Property | Docusate Sodium | This compound | References |
| Molecular Formula | C₂₀H₃₇NaO₇S | C₄₀H₇₄CaO₁₄S₂ | |
| Molecular Weight | 444.56 g/mol | 883.23 g/mol | |
| Appearance | White or almost white, wax-like solid | White, amorphous solid | |
| Solubility | Soluble in water (15 g/L at 25°C), alcohol, and most organic solvents. | Practically insoluble in water. Soluble in mineral and vegetable oils, and liquid polyethylene (B3416737) glycol. | |
| Critical Micelle Concentration (CMC) | 0.11% w/v in aqueous solution at 25°C | Data not available | [2] |
| pH (1% w/v aqueous solution) | 5.8 - 6.9 | Data not available | [2] |
Note: The information for this compound is less comprehensive than for docusate sodium. The difference in the cation (sodium vs. calcium) can significantly impact properties like solubility and CMC. Researchers should determine these properties experimentally for this compound in their specific formulation context.
Applications in Drug Formulation
The surfactant nature of this compound suggests its utility in several areas of pharmaceutical formulation, primarily to enhance the biopharmaceutical performance of poorly soluble drugs (BCS Class II and IV).
Wetting Agent in Granulation
Effective wetting of powders is essential for successful wet granulation, a common process in tablet manufacturing.[3][4] Poorly wetting drug substances can lead to non-uniform granule growth and poor content uniformity. Docusate salts can be incorporated as wetting agents in the granulating fluid to improve the spread of the liquid over the powder bed, leading to more uniform and robust granules.[1][5]
Dissolution Enhancement of Poorly Soluble Drugs
The dissolution rate is often the rate-limiting step for the absorption of BCS Class II drugs.[6][7] this compound, by reducing the surface tension between the drug particles and the dissolution medium, can enhance the wettability of the drug and thereby increase its dissolution rate.[8][9] This can be particularly beneficial in solid dosage forms like tablets and capsules.
Solid Dispersions
Solid dispersion is a technique used to improve the dissolution of poorly soluble drugs by dispersing the drug in an inert carrier matrix at the molecular level.[5][10] Docusate salts can be used as a component in solid dispersions, acting as a surface-active carrier or as a solubilizer to further enhance drug release from the matrix.[11][12]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[13][14][15][16] These systems are particularly useful for the oral delivery of highly lipophilic drugs. Docusate salts can be employed as the surfactant component in SEDDS formulations to facilitate the formation of a stable and fine emulsion, thereby improving drug solubilization and absorption.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and evaluate the performance of this compound as a pharmaceutical excipient.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be used to determine the CMC.
Methodology: Surface Tension Method
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with increasing concentrations (e.g., from 10⁻⁶ M to 10⁻² M).
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. WO2002096394A2 - Pharmaceutical composition containing stool softener such as polaxamer and enteric coated particles of bisacodyl - Google Patents [patents.google.com]
- 3. Granulation techniques and technologies: recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmalesson.com [pharmalesson.com]
- 5. DOCUSATE - DOCUSATE EXCIPIENT | Syensqo [syensqo.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Factors Influencing the Dissolution of BCS Class II Drugs: A Review [wisdomlib.org]
- 8. drug dissolution profiles: Topics by Science.gov [science.gov]
- 9. Effect of the Interaction Between an Ionic Surfactant and Polymer on the Dissolution of a Poorly Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. Preparation and evaluation of solid dispersion of atorvastatin calcium with Soluplus® by spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Docusate Calcium for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docusate (B154912) calcium, the calcium salt of dioctyl sulfosuccinate (B1259242), is a widely utilized anionic surfactant and emollient laxative.[1][2] Its primary function in pharmaceutical formulations is to act as a stool softener by reducing the surface tension of the oil-water interface in the intestines. This action facilitates the incorporation of water and fats into the fecal mass, resulting in a softer stool that is easier to pass.[3][4] Beyond its clinical applications, its surfactant properties make it a subject of interest in various laboratory settings, including formulation development and physicochemical studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of docusate calcium relevant to its laboratory use, complete with experimental protocols and data presented for clarity and practical application.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | Calcium bis(1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate) | [1] |
| Synonyms | Dioctyl calcium sulfosuccinate, Calcium dioctyl sulfosuccinate | [5] |
| CAS Number | 128-49-4 | [5] |
| Molecular Formula | C₄₀H₇₄CaO₁₄S₂ | [1] |
| Molecular Weight | 883.22 g/mol | [5] |
Chemical Structure:
Caption: Chemical structure of this compound.
Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and storage in a laboratory setting.
| Property | Description | Value/Range | Reference |
| Appearance | White, amorphous, and waxy solid with a characteristic odor reminiscent of octyl alcohol. | - | [6] |
| Melting Point | This compound is a waxy solid and may not exhibit a sharp melting point. Data for the closely related docusate sodium is often cited. | 153-157 °C (for docusate sodium) | [6] |
| Solubility | |||
| Water | Sparingly soluble | [2] | |
| Ethanol | Soluble | [2] | |
| Chloroform (B151607) | Soluble | ||
| Acetone | Soluble | [7] | |
| Isopropyl Alcohol | Soluble | [7] | |
| Hygroscopicity | This compound is hygroscopic and should be stored in well-closed containers to protect it from moisture. | - | |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules aggregate to form micelles. This is a key parameter for its surfactant activity. The CMC for the closely related docusate sodium in an aqueous solution at 25°C is reported. | 0.11% w/v (for docusate sodium) |
Chemical Properties
| Property | Description | Value/Range | Reference |
| Assay | As per the United States Pharmacopeia (USP), this compound contains not less than 91.0 percent and not more than 100.5 percent of C₄₀H₇₄CaO₁₄S₂, calculated on an anhydrous basis. | 91.0% - 100.5% | [7] |
| Water Content | The USP specifies a maximum water content. | Not more than 2.0% | [7] |
| Residue on Ignition | The residue on ignition is a measure of the inorganic content. | Between 14.5% and 16.5% | [7] |
| Heavy Metals | The USP sets a limit for heavy metal impurities. | Not more than 0.001% | [7] |
| Stability | This compound is stable in the solid state when stored at room temperature in a well-closed container. In solution, the ester groups are susceptible to hydrolysis in alkaline conditions. | - |
Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for the identification of this compound. The spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Expected Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2960-2850 | C-H (alkyl) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1210 | S=O (sulfonate) | Asymmetric Stretching |
| ~1050 | S=O (sulfonate) | Symmetric Stretching |
| ~1170 | C-O (ester) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the this compound molecule.
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~0.8-1.0: Methyl protons (-CH₃) of the ethyl and hexyl groups.
-
~1.2-1.6: Methylene protons (-CH₂-) of the ethylhexyl chains.
-
~3.8-4.2: Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
~2.5-3.5: Protons on the sulfosuccinate backbone (-CH-SO₃⁻ and -CH₂-COO-).
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~10-40: Alkyl carbons of the ethylhexyl chains.
-
~60-70: Carbons adjacent to the ester and sulfonate groups.
-
~170-175: Carbonyl carbons of the ester groups.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for the analysis of this compound. The docusate anion would be readily detected.
Expected Mass Spectrum Features:
-
Negative Ion Mode: A prominent peak corresponding to the docusate anion [C₂₀H₃₇O₇S]⁻ at m/z ≈ 421.5.
-
Fragmentation: Fragmentation of the docusate anion would likely involve cleavage of the ester bonds and loss of the 2-ethylhexyl groups.
Experimental Protocols
Melting Point Determination for a Waxy Solid
Due to its waxy nature, this compound may exhibit a melting range rather than a sharp melting point. The capillary method is commonly employed.
Methodology:
-
A small amount of finely powdered this compound is introduced into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the substance begins to melt to the point at which it is completely liquid.
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, chloroform) in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as titration or HPLC.
Caption: Workflow for solubility determination.
FT-IR Sample Preparation (Thin Film Method)
For waxy solids like this compound, a thin film method is often suitable.
Methodology:
-
A small amount of this compound is placed on a salt plate (e.g., KBr or NaCl).
-
A few drops of a volatile solvent in which the sample is soluble (e.g., acetone) are added to dissolve the sample.
-
A second salt plate is placed on top, and the plates are gently rubbed together to spread the solution into a thin film.
-
The plates are separated, and the solvent is allowed to evaporate, leaving a thin film of the sample on the plates.
-
The plate with the sample film is placed in the FT-IR spectrometer for analysis.
Assay by Titration (as per USP)
This method determines the purity of this compound.
Methodology:
-
Accurately weigh about 50 mg of this compound and dissolve it in 50 mL of chloroform in a glass-stoppered flask.
-
Add 50 mL of a salt solution (containing sodium sulfate (B86663) and sodium carbonate) and 500 µL of bromophenol blue indicator.
-
Titrate with a standardized 0.02 M tetra-n-butylammonium iodide solution.
-
Shake the flask vigorously after each addition of titrant.
-
The endpoint is reached when the chloroform layer just turns blue.
-
Each mL of the tetra-n-butylammonium iodide solution is equivalent to 2.989 mg of C₄₀H₇₄CaO₁₄S₂.[8]
Caption: Workflow for the titration assay of this compound.
Mechanism of Action: A Surfactant's Role
This compound functions as an anionic surfactant.[9] In the aqueous environment of the gastrointestinal tract, the docusate anions orient themselves at the oil-water interface of the fecal mass. The hydrophobic tails penetrate the fatty components of the stool, while the hydrophilic sulfonate heads remain in the aqueous phase. This reduces the surface tension, allowing water to more easily mix with and penetrate the stool, leading to its softening.
Caption: Signaling pathway of this compound's mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the key physical and chemical properties of this compound for laboratory professionals. The presented data, organized for easy reference, and the detailed experimental protocols offer a practical resource for researchers and scientists working with this important surfactant. A thorough understanding of these properties is essential for ensuring the quality, consistency, and efficacy of research and development activities involving this compound.
References
- 1. Response of an aerosol mass spectrometer to organonitrates and organosulfates and implications for atmospheric chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. quora.com [quora.com]
- 4. pill.bid - Solubility Table [pill.bid]
- 5. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Docusate - Wikipedia [en.wikipedia.org]
- 7. drugfuture.com [drugfuture.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
initial assessment of docusate calcium in emulsion stability
An In-depth Technical Guide for the Initial Assessment of Docusate (B154912) Calcium in Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docusate salts, including docusate calcium, are anionic, surface-active agents known for their emulsifying and wetting properties.[1] While extensively documented for their use as stool softeners in medicine, their function as surfactants is rooted in the ability to lower surface tension at the oil-water interface, which is a fundamental requirement for an emulsion stabilizer.[1][2][3] Docusate salts are utilized in various industries as emulsifiers, dispersants, and wetting agents in products ranging from food additives to pharmaceutical preparations like topical creams and suspensions.[2][4][5]
This technical guide provides a comprehensive framework for the initial assessment of this compound as an emulsion stabilizer. It outlines the core mechanism of action, details key experimental protocols for evaluating emulsion stability, provides templates for systematic data presentation, and includes workflow visualizations to guide the research process.
Core Principle: Mechanism of Emulsion Stabilization
This compound functions as an anionic surfactant. Its molecule possesses a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. When introduced into an oil and water system, docusate molecules orient themselves at the interface between the oil droplets and the continuous water phase. The lipophilic tails penetrate the oil droplet, while the hydrophilic heads remain in the water. This arrangement reduces the interfacial tension between the two immiscible liquids, facilitating the formation of smaller droplets and preventing them from coalescing.[1][3] The anionic nature of the hydrophilic head imparts a negative charge to the surface of the oil droplets, leading to electrostatic repulsion between them, which further enhances the stability of the emulsion.
Experimental Protocols for Stability Assessment
A multi-parametric approach is essential for a thorough initial assessment of emulsion stability. The following are key experimental methodologies.
Macroscopic Observation
-
Objective: To visually assess signs of instability such as creaming, sedimentation, phase separation, or changes in color and appearance.
-
Methodology:
-
Prepare the emulsion and divide it into several aliquots in transparent glass containers.
-
Store the samples under various conditions (e.g., 4°C, room temperature, 40°C).
-
Visually inspect the samples against a dark and light background at predetermined intervals (e.g., 0, 24, 48 hours, 1 week, 1 month).
-
Photograph the samples at each time point to maintain a qualitative record of any changes.
-
Droplet Size and Distribution Analysis
-
Objective: To quantify the mean droplet size and the polydispersity index (PDI) as indicators of phenomena like coalescence and Ostwald ripening.[6] An increase in droplet size over time signals instability.
-
Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction instrument.
-
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for an O/W emulsion) to a concentration suitable for the instrument, avoiding multiple scattering effects.[6]
-
Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform at least three measurements for each sample.
-
Record the mean hydrodynamic diameter (Z-average) and the PDI.
-
Repeat the analysis at scheduled time points throughout the stability study.
-
Zeta Potential Measurement
-
Objective: To measure the magnitude of the electrostatic charge on the droplet surface. A higher absolute zeta potential value (typically > |30| mV) suggests greater electrostatic repulsion and, therefore, higher stability.
-
Instrumentation: A DLS instrument equipped with an electrophoretic light scattering (ELS) module.
-
Methodology:
-
Sample Preparation: Dilute the emulsion using the continuous phase, filtered to remove particulate matter.
-
Measurement: Inject the diluted sample into the instrument's measurement cell, ensuring no air bubbles are present.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software calculates the zeta potential from this measurement.
-
Perform measurements at various time points to monitor any changes in surface charge.
-
Rheological Analysis
-
Objective: To evaluate the viscosity and viscoelastic properties of the emulsion. Changes in viscosity can indicate structural changes within the emulsion, such as flocculation or coalescence.[7]
-
Instrumentation: A rheometer or viscometer.
-
Methodology:
-
Carefully load the emulsion sample onto the rheometer plate, ensuring no shearing during loading.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform a flow sweep by measuring viscosity across a range of shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).
-
Optionally, perform an oscillatory measurement to determine the storage modulus (G') and loss modulus (G''), providing insight into the emulsion's elastic and viscous properties.
-
Conduct measurements at regular intervals during the stability study.
-
Accelerated Stability Testing: Centrifugation
-
Objective: To predict long-term stability by subjecting the emulsion to increased gravitational forces, which accelerates creaming or sedimentation.[6]
-
Instrumentation: Laboratory centrifuge.
-
Methodology:
-
Place a precise volume of the emulsion into graduated centrifuge tubes.
-
Centrifuge the samples at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).[6]
-
After centrifugation, measure the height of any separated layers (e.g., cream layer at the top for O/W emulsions).
-
Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100[6]
-
A lower CI value indicates greater resistance to creaming and better stability.
-
Visualization of Experimental Workflow
The following diagram outlines a logical workflow for the initial assessment of this compound as an emulsion stabilizer.
Data Presentation
Systematic data collection and presentation are crucial for a clear assessment. The following tables are templates for organizing quantitative data from the described experiments. Note: These tables are illustrative and should be populated with actual experimental data.
Table 1: Droplet Size and Polydispersity Index Over Time
| Storage Time | Temperature | Docusate Ca (%) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| 0 | 25°C | 0.5 | ||
| 1 Week | 25°C | 0.5 | ||
| 1 Month | 25°C | 0.5 | ||
| 0 | 25°C | 1.0 | ||
| 1 Week | 25°C | 1.0 |
| 1 Month | 25°C | 1.0 | | |
Table 2: Zeta Potential and Viscosity Measurements
| Storage Time | Temperature | Docusate Ca (%) | Zeta Potential (mV) | Viscosity (cP) at X s⁻¹ |
|---|---|---|---|---|
| 0 | 25°C | 0.5 | ||
| 1 Week | 25°C | 0.5 | ||
| 1 Month | 25°C | 0.5 | ||
| 0 | 25°C | 1.0 | ||
| 1 Week | 25°C | 1.0 |
| 1 Month | 25°C | 1.0 | | |
Table 3: Accelerated Stability (Centrifugation) Data
| Formulation | Docusate Ca (%) | Centrifugation (rpm/min) | Cream Layer Height (mm) | Total Height (mm) | Creaming Index (%) |
|---|---|---|---|---|---|
| F1 | 0.5 | 3000 / 30 | |||
| F2 | 1.0 | 3000 / 30 |
| F3 | 1.5 | 3000 / 30 | | | |
References
Docusate Calcium's Interaction with Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docusate (B154912) calcium, a widely used anionic surfactant and stool softener, exerts its therapeutic effect through interactions at the interface of biological membranes and aqueous environments. Understanding the core biophysical and molecular interactions of docusate calcium with cell membranes is crucial for optimizing its clinical use and for the development of novel drug delivery systems. This technical guide provides an in-depth analysis of the mechanisms by which this compound is proposed to interact with biological membranes, its influence on membrane properties, and its potential to modulate cellular signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on analogous anionic surfactants and the known effects of calcium on membrane biophysics to present a comprehensive overview. Detailed experimental protocols are provided to facilitate further research in this area.
Introduction: The Amphiphilic Nature of this compound
This compound is the calcium salt of docusate, also known as dioctyl sulfosuccinate. Its structure consists of a polar head group containing a sulfonate and two ester groups, and two nonpolar, branched octyl hydrocarbon tails. This amphiphilic nature drives its interaction with biological membranes. The anionic head group can engage in electrostatic interactions with membrane components and counterions, while the hydrophobic tails tend to insert into the lipid bilayer core. Docusate salts are known for their surfactant properties, which reduce surface tension at oil-water interfaces[1]. In a biological context, this translates to an ability to partition into and alter the properties of the lipid bilayer that forms the foundation of all cellular membranes.
Mechanisms of this compound-Membrane Interaction
The interaction of this compound with a biological membrane is a multi-faceted process involving partitioning, perturbation of lipid packing, and the influence of the calcium counter-ion.
Partitioning and Insertion into the Lipid Bilayer
As an anionic surfactant, the docusate molecule is expected to readily partition into the lipid bilayer[2]. The hydrophobic tails will drive its insertion into the nonpolar core of the membrane, while the polar head group will likely reside at the membrane-water interface. This insertion is a critical first step that leads to subsequent alterations in membrane properties.
Perturbation of Membrane Structure and Fluidity
The presence of docusate molecules within the lipid bilayer can disrupt the ordered packing of phospholipids. Molecular dynamics simulations of similar anionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), have shown that their insertion can lead to a decrease in the area per lipid and an increase in lipid tail order at lower concentrations[2]. However, at higher concentrations, surfactants typically increase membrane fluidity by disrupting the van der Waals interactions between lipid acyl chains[3]. The branched nature of docusate's octyl tails may introduce more significant packing defects compared to linear-chain surfactants.
Role of the Calcium Ion
The calcium ion (Ca²⁺) associated with the docusate molecule can also play a significant role in membrane interactions. Calcium is known to bind to the negatively charged phosphate (B84403) groups of phospholipids, which can decrease membrane fluidity and permeability to certain ions[3]. This effect is due to the cross-linking of lipid headgroups by the divalent cation, leading to a more ordered and rigid membrane structure. Therefore, the overall effect of this compound on membrane fluidity will be a balance between the disordering effect of the docusate anion and the ordering effect of the calcium cation.
Quantitative Effects on Membrane Properties
While specific quantitative data for this compound is scarce, we can infer its likely effects based on studies of other anionic surfactants and calcium ions. The following table summarizes the expected impacts on key membrane parameters.
| Membrane Property | Expected Effect of Docusate Anion | Expected Effect of Calcium Ion | Probable Net Effect of this compound |
| Membrane Fluidity | Increase (disruption of lipid packing) | Decrease (lipid headgroup cross-linking) | Concentration-dependent; likely a complex interplay resulting in localized changes. |
| Membrane Permeability | Increase (creation of packing defects) | Decrease (increased lipid packing) | Likely an overall increase due to the disruptive nature of the surfactant. |
| Membrane Potential | Hyperpolarization (introduction of negative charge) | Depolarization (charge screening) | Dependent on the degree of docusate insertion versus calcium binding. |
| Lipid Phase Transition Temperature (Tm) | Decrease (disruption of ordered gel phase) | Increase (stabilization of gel phase) | Likely a broadening of the phase transition. |
Interaction with Membrane Proteins and Signaling Pathways
The perturbation of the lipid bilayer by this compound can indirectly affect the function of integral and peripheral membrane proteins. Changes in membrane fluidity and thickness can alter the conformational dynamics of ion channels, receptors, and enzymes embedded within the membrane[4][5].
Furthermore, this compound has the potential to influence intracellular calcium signaling. By increasing membrane permeability, docusate could facilitate a modest influx of extracellular calcium or the release of calcium from intracellular stores. Any alteration in intracellular calcium levels can trigger a cascade of downstream signaling events, as calcium is a ubiquitous second messenger[6][7][8][9][10].
Below is a conceptual workflow for investigating the impact of this compound on a generic cell signaling pathway.
Experimental Protocols
To rigorously characterize the interaction of this compound with biological membranes, a combination of biophysical techniques using model membrane systems and cell-based assays is recommended.
Preparation of Model Membranes (Liposomes)
Objective: To create a simplified and controllable model of a biological membrane.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Sonicator
Protocol:
-
Dissolve the desired lipid (e.g., DPPC) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (and varying concentrations of this compound for experimental samples) by vortexing. This will form multilamellar vesicles (MLVs).
-
To form large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to obtain a homogenous population of LUVs.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Objective: To quantify the effect of this compound on the motional freedom of a fluorescent probe within the lipid bilayer.
Materials:
-
LUV suspension (control and with this compound)
-
1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescent probe
-
Spectrofluorometer with polarization filters
Protocol:
-
Add a small aliquot of DPH solution in a suitable solvent (e.g., tetrahydrofuran) to the LUV suspensions to achieve a lipid-to-probe ratio of approximately 200:1.
-
Incubate the samples in the dark for at least 1 hour to allow for DPH incorporation into the liposomes.
-
Measure the fluorescence anisotropy (r) of DPH using the spectrofluorometer. The excitation wavelength is typically around 360 nm and emission is measured at around 430 nm[11].
-
The fluorescence anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with vertical and horizontal polarization, respectively, for vertically polarized excitation light. G is the grating correction factor.
-
A decrease in the anisotropy value indicates an increase in membrane fluidity[12].
Assessment of Membrane Permeability
Objective: To determine if this compound alters the barrier function of the lipid bilayer.
Materials:
-
LUVs encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Fluorometer.
Protocol:
-
Prepare LUVs in a solution containing a high concentration of calcein (B42510) (e.g., 50 mM).
-
Remove unencapsulated calcein by passing the liposome (B1194612) suspension through a size-exclusion chromatography column, eluting with PBS.
-
Divide the calcein-loaded LUVs into control and experimental groups.
-
Add varying concentrations of this compound to the experimental groups.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates leakage of calcein from the liposomes, its dilution in the extra-vesicular medium, and subsequent de-quenching[13].
-
The initial rate of fluorescence increase is proportional to the membrane permeability.
Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of this compound on the phase transition temperature (Tm) of the lipid bilayer.
Materials:
-
MLV suspension (control and with this compound)
-
Differential Scanning Calorimeter
Protocol:
-
Prepare concentrated MLV suspensions in PBS.
-
Load the sample and a reference (PBS) into the DSC pans.
-
Scan a temperature range that encompasses the known Tm of the lipid (e.g., for DPPC, the main phase transition is at 41°C).
-
The temperature at which the peak of the endothermic transition occurs is the Tm.
-
A shift in the Tm or a broadening of the transition peak in the presence of this compound indicates an interaction with the lipid bilayer[14][15][16].
Conclusion
This compound's interaction with biological membranes is a complex phenomenon governed by its anionic surfactant properties and the presence of divalent calcium ions. While it is clear that this compound will partition into and perturb the lipid bilayer, the precise quantitative effects on membrane properties require further investigation. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the detailed biophysical mechanisms of this compound's action. A deeper understanding of these interactions will not only enhance our knowledge of its therapeutic effects but may also pave the way for its use in advanced drug delivery applications.
References
- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]
- 3. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane-induced conformational change of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Enhancement of calcium signalling dynamics and stability by delayed modulation of the plasma-membrane calcium-ATPase in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating intracellular calcium dynamics with alkaloids: A novel strategy against oxidative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of calcium signaling and metabolic pathways in endothelial cells with magnetic fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of calcium signaling in the modulation of small intestinal ion transports and bicarbonate secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchers.uss.cl [researchers.uss.cl]
- 15. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Knowledge of Docusate Calcium in Colloid Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docusate (B154912) calcium, the calcium salt of dioctyl sulfosuccinate, is an anionic surfactant widely utilized in the pharmaceutical industry, primarily as a stool softener.[1] Its efficacy stems from its ability to reduce the surface tension at the oil-water interface, a fundamental concept in colloid science.[2] This technical guide provides a comprehensive overview of the foundational knowledge of docusate calcium from a colloid science perspective. It covers its chemical and physical properties, surfactant behavior, and the experimental methodologies used for its characterization. While specific quantitative data for this compound is sparse in publicly available literature, this guide presents data for the closely related docusate sodium to provide a comparative baseline, alongside qualitative descriptions of this compound's properties.
Introduction to this compound
This compound is a member of the docusate salt family, which also includes docusate sodium and potassium.[3] These molecules are anionic surfactants, meaning they possess a negatively charged hydrophilic head group and a lipophilic tail. This amphiphilic nature allows them to accumulate at interfaces between immiscible phases, such as oil and water, and reduce the interfacial tension.[4]
The primary application of docusate salts in medicine is as an emollient laxative or stool softener.[3][5] By lowering the surface tension of the stool, they allow water and lipids to penetrate and mix with the fecal matter, resulting in a softer, more easily passed stool.[2] Beyond its pharmaceutical use, docusate salts are also employed as emulsifiers, dispersants, and wetting agents in various industries, including food and cosmetics.[3]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its application in colloidal systems.
| Property | This compound | Docusate Sodium (for comparison) |
| Chemical Name | Calcium bis(1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate) | Sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate) |
| Synonyms | Dioctyl calcium sulfosuccinate, Surfak | Dioctyl sodium sulfosuccinate, DSS, Aerosol OT |
| Molecular Formula | C₄₀H₇₄CaO₁₄S₂ | C₂₀H₃₇NaO₇S |
| Molecular Weight | 883.2 g/mol | 444.6 g/mol [6] |
| Appearance | White amorphous solid[7] | White, wax-like solid |
| Solubility in Water | 1 part in 3300 parts of water[7] | 14 g/L at 25°C |
| Solubility in Oils | Soluble in mineral and vegetable oils[1] | Soluble |
| Solubility in Ethanol (B145695) | Soluble (1 in less than 1 of ethanol 95%)[7] | Soluble (1 in 30 of ethanol) |
Surfactant Behavior and Colloidal Properties
As an anionic surfactant, this compound exhibits characteristic behaviors in solution, including the formation of micelles above a certain concentration.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[8] Above the CMC, the surface tension of the solution remains relatively constant.[8]
While a specific CMC value for this compound in an aqueous solution was not found in the reviewed literature, the CMC for docusate sodium is reported to be 0.11% w/v in an aqueous solution at 25°C.[7] The nature of the counterion can influence the CMC of ionic surfactants; generally, for a given anionic surfactant, the CMC decreases as the counterion becomes more hydrophobic or has a higher valency.[9][10] This suggests that the CMC of this compound may differ from that of docusate sodium.
Surface and Interfacial Tension
The primary function of this compound as a surfactant is to reduce surface tension (at the air-water interface) and interfacial tension (at the oil-water interface).[2] This property is crucial for its role as a wetting agent and emulsifier.
| Docusate Sodium Concentration (% w/v) | Interfacial Tension vs. Mineral Oil (mN/m) at 25°C |
| Data not available in search results | Data not available in search results |
Note: Specific values for the interfacial tension of docusate sodium were not found in the search results, though the principle of decreasing interfacial tension with increasing concentration is well-established for surfactants.
Particle Size and Zeta Potential
In colloidal dispersions, such as emulsions or suspensions, this compound can be used to stabilize particles. The size and surface charge (zeta potential) of these particles are critical parameters that influence the stability and performance of the formulation.
Specific data on the particle size and zeta potential of this compound-stabilized colloids were not found in the reviewed literature. These properties are highly dependent on the formulation composition and preparation method.
Experimental Protocols
The characterization of this compound as a surfactant involves several key experimental techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC of an ionic surfactant like this compound can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A sharp change in the slope of the plotted data indicates the CMC.
a) Surface Tensiometry:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it plateaus.
-
Methodology (Wilhelmy Plate Method):
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Calibrate a tensiometer equipped with a Wilhelmy plate.
-
For each solution, immerse the platinum Wilhelmy plate into the liquid.
-
The force exerted on the plate by the surface tension is measured by the tensiometer.[11]
-
The surface tension is calculated from the measured force and the dimensions of the plate.[12]
-
Plot surface tension versus the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.
-
b) Fluorescence Spectroscopy:
-
Principle: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in a polar (aqueous) versus a non-polar (micellar core) environment.
-
Methodology:
-
Prepare a series of this compound solutions of varying concentrations.
-
Add a small, constant amount of a fluorescent probe like pyrene (B120774) to each solution.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Monitor a specific parameter, such as the ratio of the intensity of two emission peaks (e.g., the I₁/I₃ ratio for pyrene) or the fluorescence anisotropy.[13][14]
-
Plot this parameter against the this compound concentration.
-
A distinct change in the slope of the plot indicates the formation of micelles and thus the CMC.[15]
-
Measurement of Surface and Interfacial Tension
a) Pendant Drop Tensiometry:
-
Principle: The shape of a droplet of liquid hanging from a needle is dependent on the balance between gravity and surface tension.
-
Methodology:
-
A drop of the this compound solution is formed at the tip of a needle within a controlled environment.
-
A camera captures the profile of the pendant drop.
-
The shape of the drop is analyzed by software that fits the profile to the Young-Laplace equation to calculate the surface or interfacial tension.[16][17]
-
For interfacial tension, the drop is formed in an immiscible liquid (e.g., oil).
-
Particle Size and Zeta Potential Analysis
a) Dynamic Light Scattering (DLS):
-
Principle: DLS measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the particle size.
-
Methodology:
-
Prepare a dilute, homogenous dispersion of the colloidal system containing this compound.
-
Place the sample in the DLS instrument.
-
A laser beam is passed through the sample, and the scattered light is detected at a specific angle.
-
The instrument's correlator measures the rate of intensity fluctuations.
-
The software calculates the particle size distribution based on the Stokes-Einstein equation.
-
b) Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of colloidal stability. It is measured by applying an electric field to the dispersion and measuring the velocity of the particles using a laser Doppler velocimeter.
-
Methodology:
-
Prepare a dilute dispersion of the colloidal system in an appropriate medium.
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
An electric field is applied across the sample.
-
The velocity of the particles is measured by detecting the Doppler shift of the scattered laser light.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
-
Visualizations
Mechanism of Action
Caption: this compound's surfactant action reduces oil-water interfacial tension, promoting emulsification.
Experimental Workflow for Surfactant Characterization
Caption: A general workflow for the physicochemical characterization of this compound as a surfactant.
Conclusion
This compound is a valuable anionic surfactant in pharmaceutical sciences, primarily due to its ability to modify interfacial properties. While its mechanism of action is well-understood from a qualitative colloid science perspective, there is a notable lack of specific quantitative data in the public domain, particularly when compared to its sodium counterpart. This guide has provided the foundational knowledge of this compound's role in colloid science, including its chemical and physical properties and the standard experimental protocols for its characterization. Further research to quantify the surface and colloidal properties of this compound would be highly beneficial for the formulation and optimization of drug delivery systems.
References
- 1. This compound [drugfuture.com]
- 2. SODIUM DIOCTYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 3. Docusate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]
- 5. This compound (dioctyl calcium sulfosuccinate) [glowm.com]
- 6. otc.mchade.com [otc.mchade.com]
- 7. phexcom.com [phexcom.com]
- 8. nbinno.com [nbinno.com]
- 9. csun.edu [csun.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. This compound | CAS No: 128-49-4 [aquigenbio.com]
- 14. Synthesis and evaluation of sulfosuccinate-based surfactants as counterions for hydrophobic ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Docusate sodium (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. This compound API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 17. droracle.ai [droracle.ai]
The Crucial Role of Docusate Calcium in Enhancing Powder Wettability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical formulation, achieving optimal dissolution and bioavailability of active pharmaceutical ingredients (APIs) is paramount. For poorly soluble powders, the initial step of wetting is often the rate-limiting factor. This technical guide delves into the wetting properties of docusate (B154912) calcium, an anionic surfactant, and its application in improving the wettability of pharmaceutical powders. This document provides a comprehensive overview of the mechanisms of action, quantitative data on wetting efficiency, and detailed experimental protocols for measuring these properties.
Introduction to Docusate Calcium as a Wetting Agent
This compound is the calcium salt of docusate, a powerful anionic surfactant. Its molecular structure, featuring both a hydrophilic sulfonate group and lipophilic dioctyl esters, allows it to orient at the solid-liquid interface, effectively reducing the surface tension of the liquid. This reduction in surface tension facilitates the penetration of the liquid into the powder bed, leading to enhanced wetting and subsequent dispersion and dissolution of the API.[1] In pharmaceutical formulations, docusate salts are utilized as wetting agents, emulsifiers, and solubilizers to improve the performance of various dosage forms.[1]
The primary mechanism by which this compound enhances powder wettability is by lowering the contact angle between the liquid and the solid particles. The contact angle is a measure of the ability of a liquid to spread over a solid surface; a lower contact angle indicates better wettability. By reducing the interfacial tension, this compound allows the liquid to spread more effectively across the powder particles, displacing entrapped air and promoting intimate contact between the solid and the liquid.
Quantitative Data on Wetting Properties
While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related docusate sodium provide valuable insights into the expected performance. The following table summarizes the effect of docusate sodium on the wettability of a model hydrophobic drug, danazol.
| Powder System | Wetting Agent | Concentration (% w/w) | Contact Angle (°) | Reference |
| Danazol | None | - | 91 | [2] |
| Danazol | Docusate Sodium | 0.02 | 62 | [2] |
Note: The data presented is for docusate sodium, a chemically similar anionic surfactant to this compound. The performance is expected to be comparable.
Experimental Protocols for Measuring Powder Wettability
Accurate and reproducible measurement of powder wettability is crucial for formulation development and quality control. The two most common methods for characterizing the wetting properties of powders are the Washburn Capillary Rise Method and the Sessile Drop Method.
Washburn Capillary Rise Method
This method is based on the principle that a liquid will penetrate a packed powder bed at a rate dependent on the contact angle between the liquid and the powder.[3][4]
Experimental Protocol:
-
Powder Packing: A precisely weighed amount of the powder is uniformly packed into a glass tube with a porous frit at the bottom. Consistent packing density is critical for reproducible results.[5]
-
Reference Liquid Measurement: The packed tube is suspended from a microbalance, and the frit is brought into contact with a reference liquid of known surface tension and viscosity that completely wets the powder (contact angle = 0°), such as n-hexane.
-
Data Acquisition: The mass of the liquid drawn into the powder bed is recorded as a function of time.
-
Calculation of the Material Constant: The Washburn equation is used to calculate the material constant (C), which is characteristic of the powder's pore structure.
-
m² / t = C * ρ² * σ * cos(θ) / η
-
where:
-
m = mass of penetrated liquid
-
t = time
-
C = material constant
-
ρ = density of the liquid
-
σ = surface tension of the liquid
-
θ = contact angle
-
η = viscosity of the liquid
-
-
-
-
Test Liquid Measurement: The experiment is repeated with a fresh, identically packed powder sample using the this compound solution as the test liquid.
-
Contact Angle Calculation: Using the previously determined material constant, the contact angle of the this compound solution on the powder can be calculated from the rate of liquid penetration.
Sessile Drop Method
The sessile drop method provides a direct measurement of the contact angle of a liquid droplet on a flat, smooth surface. For powders, this requires the preparation of a compact.
Experimental Protocol:
-
Powder Compact Preparation: The powder is compressed into a flat, smooth tablet using a hydraulic press. The compaction pressure should be sufficient to create a stable surface without altering the chemical nature of the powder.
-
Apparatus Setup: The powder compact is placed on a level stage within a contact angle goniometer equipped with a high-resolution camera and a light source.
-
Droplet Deposition: A small, precise droplet of the this compound solution is dispensed from a microsyringe onto the surface of the powder compact.
-
Image Capture: Immediately after the droplet is deposited, a high-speed camera captures images of the droplet profile.
-
Contact Angle Measurement: Image analysis software is used to determine the contact angle at the three-phase (solid-liquid-gas) contact line. Measurements are typically taken on both sides of the droplet and averaged.
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the Washburn and Sessile Drop methods.
Caption: Workflow for the Washburn Capillary Rise Method.
Caption: Workflow for the Sessile Drop Method.
Logical Relationship of Wetting Properties
The following diagram illustrates the logical relationship between the properties of this compound and its effect on powder wetting and subsequent formulation performance.
Caption: Relationship between this compound properties and formulation performance.
Conclusion
This compound is a highly effective wetting agent for pharmaceutical powders, significantly improving their wettability by reducing surface and interfacial tension. This technical guide has provided an overview of its mechanism of action, presented relevant quantitative data on its performance, and detailed the standard experimental protocols for measuring powder wettability. By understanding and applying these principles and methods, researchers and formulation scientists can effectively utilize this compound to overcome the challenges associated with poorly soluble powders, ultimately leading to the development of more efficacious drug products.
References
- 1. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the wettability of powders by the Washburn capillary rise method with bed preparation by a centrifugal packing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolinscientific.com [biolinscientific.com]
- 5. scribd.com [scribd.com]
A Technical Review of Docusate Calcium in Scientific Research: From Clinical Efficacy to Pharmaceutical Formulation
Abstract
Docusate (B154912) calcium, an anionic surfactant, is widely recognized clinically as a stool softener for the management of occasional constipation.[1][2] Despite its long-standing use, a comprehensive review of scientific literature reveals a significant disconnect between its theoretical mechanism of action and its demonstrated clinical efficacy. Numerous randomized controlled trials suggest its performance in treating chronic constipation is often comparable to a placebo.[3][4][5] However, the physicochemical properties that define its primary mechanism—the reduction of surface tension—have established a critical role for docusate salts in pharmaceutical research and development. This technical guide synthesizes the existing research on docusate calcium, presenting its uses both as a therapeutic agent and as a versatile pharmaceutical excipient. We provide a detailed examination of experimental protocols from key studies, summarize quantitative data from clinical trials, and visualize its functional mechanisms and experimental workflows. This review serves as a resource for researchers, scientists, and drug development professionals, clarifying the evidence base for this compound's clinical applications and highlighting its more robust and impactful role in drug formulation science.
Introduction
This compound, the calcium salt of dioctyl sulfosuccinate, is classified as an emollient laxative or stool softener.[6] It is an anionic surfactant, a molecule with both hydrophilic and lipophilic properties, which allows it to interact with both water and oily substances.[7] Its primary and most well-known application is in the short-term relief of occasional constipation, where it is intended to ease bowel movements by softening the fecal mass.[8][9] While its sodium salt counterpart, docusate sodium, is more commonly studied, the therapeutic actions and physicochemical properties are largely interchangeable.[10] This guide focuses on the scientific investigation into this compound, exploring the evidence behind its clinical use and its significant, though less commonly discussed, applications in pharmaceutical research as a formulation excipient.
Mechanism of Action: Theory and Evidence
The established mechanism of action for this compound is based on its properties as a surfactant.[8] Theoretically, it lowers the surface tension at the interface between oil and water within the stool. This reduction allows water and dietary fats to penetrate and mix with the fecal material, resulting in a softer, more easily passed stool.[6][9] This process is believed to occur without directly stimulating bowel contractions, positioning it as a gentler alternative to stimulant laxatives.[11]
However, a critical review of the literature indicates that while this mechanism is theoretically sound, its clinical significance is questionable.[12] Some studies suggest that docusate may have no significant effect on stool water content or transit time when compared to a placebo.[12] An alternative hypothesis from perfusion studies suggests that docusate might inhibit fluid absorption or stimulate fluid secretion in the jejunum, a portion of the small intestine, though this is less documented.[13]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Articles [globalrx.com]
- 3. cfpclearn.ca [cfpclearn.ca]
- 4. cfpclearn.ca [cfpclearn.ca]
- 5. KEY FINDINGS - Dioctyl Sulfosuccinate or Docusate (Calcium or Sodium) for the Prevention or Management of Constipation: A Review of the Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Docusate - Wikipedia [en.wikipedia.org]
- 8. Articles [globalrx.com]
- 9. Articles [globalrx.com]
- 10. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Notes and Protocols: The Role of Docusate Calcium in Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Docusate (B154912) salts, including docusate calcium and docusate sodium, are anionic surfactants widely recognized for their emulsifying, wetting, and solubilizing properties.[1][2][3] While not typically a primary precursor for nanoparticle cores, this compound serves as a valuable excipient in the synthesis of various nanoparticle systems. Its role is primarily as a stabilizing agent, preventing particle aggregation and controlling growth during and after synthesis. This document provides detailed protocols and application notes on the potential use of this compound in nanoparticle formulation, drawing parallels from the established use of docusate sodium and other anionic surfactants.
The surfactant properties of docusate salts allow them to adsorb to the surface of newly formed nanoparticles, creating a protective layer.[4] This layer imparts electrostatic repulsion between particles, ensuring the formation of a stable colloidal dispersion.[5] Such stabilization is crucial for the successful synthesis of nanoparticles with controlled size, uniform distribution, and desired physicochemical characteristics for applications in drug delivery and materials science.[6]
Experimental Protocols
Protocol 1: Synthesis of Calcium Carbonate Nanoparticles via Surfactant-Mediated Precipitation
This protocol describes a precipitation method for synthesizing calcium carbonate nanoparticles, a common biocompatible carrier for drug delivery.[7] this compound can be introduced as a surfactant to control particle size and prevent agglomeration.
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium carbonate (Na₂CO₃)
-
This compound
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Particle size analyzer
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of calcium chloride (CaCl₂) in deionized water.
-
Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃) in deionized water.
-
Prepare a separate aqueous solution of this compound at a desired concentration (e.g., 0.1% to 1.0% w/v). The optimal concentration should be determined empirically.
-
-
Nanoparticle Precipitation:
-
In a beaker, place a defined volume of the this compound solution.
-
While stirring vigorously, slowly add the calcium chloride solution to the this compound solution.
-
Subsequently, add the sodium carbonate solution dropwise to the mixture. The immediate formation of a white precipitate (calcium carbonate nanoparticles) should be observed.
-
Continue stirring for a predetermined period (e.g., 1-2 hours) to allow for particle formation and stabilization.
-
-
Purification:
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the aid of sonication.
-
Repeat the washing process with deionized water and then with ethanol to remove unreacted precursors and excess surfactant.
-
After the final wash, resuspend the purified nanoparticles in a suitable solvent for characterization or further use.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Analyze the morphology and size of the nanoparticles using SEM or TEM.
-
Protocol 2: Nanoparticle Synthesis via the Reverse Micelle (Water-in-Oil Microemulsion) Method
The reverse micelle method is a versatile technique for producing monodisperse nanoparticles of various materials.[8][9][10][11] Docusate salts can act as the surfactant to form the reverse micelles, which serve as nanoreactors.
Materials:
-
This compound (or docusate sodium)
-
A nonpolar organic solvent (e.g., hexane, cyclohexane, or isooctane)
-
A polar solvent (typically deionized water)
-
A precursor for the nanoparticle core (e.g., a metal salt for metallic nanoparticles, or calcium chloride and a phosphate (B84403) source for calcium phosphate nanoparticles)
-
A reducing agent or precipitating agent
-
Ethanol or acetone (B3395972) for precipitation
Equipment:
-
Glass vials or small beakers
-
Magnetic stirrer and stir bars
-
Ultrasonicator
-
Centrifuge and centrifuge tubes
-
TEM for characterization
Procedure:
-
Preparation of Microemulsions:
-
Prepare two separate microemulsion systems.
-
Microemulsion A: Dissolve this compound in the organic solvent. To this, add an aqueous solution of the first precursor (e.g., calcium chloride). The mixture should be stirred or sonicated until a clear, stable microemulsion is formed.
-
Microemulsion B: Prepare a second microemulsion in the same manner, but with the aqueous phase containing the second precursor or the precipitating/reducing agent (e.g., sodium phosphate).
-
-
Nanoparticle Formation:
-
Slowly add Microemulsion B to Microemulsion A under constant, vigorous stirring.
-
The mixing of the two microemulsions will lead to the collision and coalescence of the aqueous nanodroplets, initiating the reaction and formation of nanoparticles within the reverse micelles.
-
Allow the reaction to proceed for a set time (this can range from minutes to hours).
-
-
Nanoparticle Recovery:
-
"Break" the microemulsion by adding a polar solvent such as ethanol or acetone. This will cause the nanoparticles to precipitate out of the solution.
-
Collect the precipitated nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and/or water to remove the surfactant and any remaining reactants.
-
-
Characterization:
-
Disperse the final nanoparticle product in a suitable solvent and characterize the size, morphology, and composition using TEM and other relevant techniques.
-
Data Presentation
The following tables summarize quantitative data from studies utilizing docusate sodium or other anionic surfactants in nanoparticle synthesis, providing a reference for expected outcomes when using this compound.
Table 1: Influence of Docusate Sodium on Nanoparticle Properties
| Nanoparticle System | Synthesis Method | Role of Docusate Sodium | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Nickel Ferrite (B1171679) (NiFe₂O₄) | Sol-Gel | Surface Modifier | Not specified | Not specified | [4] |
| Solid Lipid Nanoparticles | Multiple Methods | Emulsifier/Stabilizer | Varies with formulation | Typically negative | [12][13] |
| Gold Nanoparticles | Wet Chemical | Capping Agent | ~13.3 ± 3.0 | Not specified | [14] |
Table 2: Comparison of Surfactants in Calcium Carbonate Nanoparticle Synthesis
| Surfactant | Concentration | Resulting Particle Size | Crystal Phase | Reference |
| Sodium Dodecyl Sulfate (SDS) | Not specified | Smaller particle size | Calcite | [7] |
| Sodium Dodecylbenzene Sulfonate (SDBS) | Not specified | 1-4 µm | Vaterite | [15] |
| Cetyltrimethylammonium Bromide (CTAB) | Not specified | < 100 nm | Calcite | [16] |
| Sodium Oleate | Not specified | < 100 nm | Calcite | [16] |
Visualizations
Caption: Workflow for surfactant-mediated precipitation of nanoparticles.
Caption: Workflow for nanoparticle synthesis via the reverse micelle method.
Caption: Mechanism of nanoparticle stabilization by this compound.
References
- 1. connectrx.com [connectrx.com]
- 2. medkoo.com [medkoo.com]
- 3. Docusate [chemeurope.com]
- 4. Modification of nickel ferrite nanoparticles by sodium docusate surfactant for superior crystal violet dye removal from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. nbinno.com [nbinno.com]
- 7. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. biomedrb.com [biomedrb.com]
- 13. scispace.com [scispace.com]
- 14. emerald.com [emerald.com]
- 15. Controllable Synthesis of Nano-Micro Calcium Carbonate Mediated by Additive Engineering [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Docusate Calcium in Reverse Micelle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of docusate (B154912) calcium, an anionic surfactant, in the formation of reverse micelles. These organized molecular assemblies are instrumental in various scientific and pharmaceutical applications, including nanoparticle synthesis, drug delivery, and as nanoreactors for enzymatic reactions. While many published protocols utilize the sodium salt, docusate sodium (AOT), the principles and methodologies are readily adaptable for docusate calcium. Docusate salts are known for their ability to form thermodynamically stable reverse micelles that can solubilize significant amounts of water in nonpolar solvents.[1]
Introduction to Reverse Micelles
Reverse micelles are nanoscopic, spherical aggregates of surfactant molecules in a nonpolar solvent.[1][2] The surfactant's hydrophilic head groups are oriented towards the interior, forming a polar core that can encapsulate water and other polar substances, while the hydrophobic tails extend into the continuous nonpolar phase.[3][4] This unique structure makes them ideal "nanoreactors," providing a controlled environment for chemical reactions and the synthesis of size-controlled nanoparticles.[3][5][6] The size of the aqueous core, and consequently the size of the synthesized nanoparticles or the conformation of encapsulated biomolecules, can be precisely controlled by the molar ratio of water to surfactant (W₀).[4][6]
Applications of this compound Reverse Micelles
The applications of this compound reverse micelles are broad and significant, particularly in the fields of nanotechnology and drug development.
-
Nanoparticle Synthesis: Reverse micelles act as templates for the synthesis of nanoparticles with controlled size and morphology.[2][7][8][9] By confining the reaction to the aqueous core of the micelle, it is possible to produce highly monodisperse nanoparticles.[5][10] This method is versatile and can be adapted for the synthesis of various types of nanoparticles, including metallic, semiconductor, and oxide nanoparticles.[5][8]
-
Drug Encapsulation and Delivery: The aqueous core of reverse micelles can encapsulate hydrophilic drugs, protecting them from the external environment and enabling their delivery.[11][12][13][14] This is particularly useful for improving the solubility and bioavailability of certain therapeutic agents. The controlled release of encapsulated molecules is a key area of research.[15][16]
-
Protein and Enzyme Encapsulation: Reverse micelles can encapsulate proteins and enzymes, providing a mimetic environment to study their structure and function.[4][17][18][19] This technique is valuable for studying membrane-associated proteins and for carrying out enzymatic reactions in non-aqueous media.[17][18]
Experimental Protocols
The following protocols are generalized from established methods for docusate sodium (AOT) and can be adapted for use with this compound.
Protocol 1: Synthesis of Nanoparticles in this compound Reverse Micelles
This protocol describes a general method for synthesizing nanoparticles by mixing two reverse micellar solutions, one containing the metal precursor and the other containing the reducing agent.
Materials:
-
This compound
-
Nonpolar solvent (e.g., isooctane, heptane, cyclohexane)[7][10][15]
-
Aqueous solution of metal precursor (e.g., silver nitrate, cadmium chloride)
-
Aqueous solution of reducing agent (e.g., sodium borohydride, hydrazine)[5]
-
Deionized water
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the chosen nonpolar solvent (e.g., 0.1 M).[10]
-
Prepare Reverse Micelle Solution A: To a specific volume of the this compound stock solution, add a calculated amount of the aqueous metal precursor solution to achieve the desired water-to-surfactant molar ratio (W₀). The solution should be stirred vigorously until it becomes clear and optically transparent.[10]
-
Prepare Reverse Micelle Solution B: In a separate flask, prepare another reverse micelle solution with the same W₀ value, this time adding the aqueous reducing agent solution to the this compound stock solution.
-
Initiate Reaction: Rapidly inject Reverse Micelle Solution B into Reverse Micelle Solution A under vigorous stirring. The mixing of the two micellar solutions will lead to the collision and coalescence of micelles, initiating the reaction within the aqueous cores and leading to the nucleation and growth of nanoparticles.
-
Particle Growth and Recovery: Allow the reaction to proceed for a specific time to control particle growth. The nanoparticles can then be recovered from the reverse micelle solution through methods such as flocculation or evaporation.[1]
Protocol 2: Encapsulation of a Hydrophilic Drug in this compound Reverse Micelles
This protocol outlines the steps for encapsulating a water-soluble drug within the aqueous core of this compound reverse micelles.
Materials:
-
This compound
-
Nonpolar solvent (e.g., isooctane, heptane)
-
Aqueous solution of the hydrophilic drug
-
Deionized water
Procedure:
-
Prepare this compound Solution: Dissolve a known amount of this compound in the selected nonpolar solvent to achieve the desired surfactant concentration.
-
Prepare Aqueous Drug Solution: Prepare an aqueous solution of the hydrophilic drug at the desired concentration.
-
Encapsulation: Add a small, precise volume of the aqueous drug solution to the this compound solution. The amount of aqueous solution added will determine the W₀ value.
-
Homogenization: Vigorously stir or sonicate the mixture until a clear, single-phase, and optically transparent reverse micellar solution is formed.[7] This indicates the successful encapsulation of the aqueous drug solution within the reverse micelles.
-
Characterization: The resulting drug-loaded reverse micelles can be characterized for size, stability, and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy.
Data Presentation
The following tables summarize typical quantitative data obtained from studies using docusate sodium (AOT) reverse micelles, which can serve as a reference for experiments with this compound.
Table 1: Influence of W₀ on Reverse Micelle and Nanoparticle Size
| W₀ = [H₂O]/[Surfactant] | Average Hydrodynamic Diameter of Empty Micelles (nm) | Average Diameter of Synthesized Nanoparticles (nm) | Reference |
| 5 | 3.5 | 2-4 | [4] |
| 10 | 6.0 | 4-6 | [4][10] |
| 15 | 9.0 | 6-8 | [3] |
| 20 | 12.0 | 8-10 | [10] |
Table 2: Typical Parameters for Reverse Micelle Synthesis
| Parameter | Typical Value/Range | Notes | Reference |
| Surfactant Concentration | 0.05 - 0.5 M | Higher concentrations can lead to increased viscosity. | [7][10] |
| W₀ | 2 - 40 | Directly controls the size of the aqueous core. | [3][5][10] |
| Nonpolar Solvent | Heptane, Isooctane, Cyclohexane | The choice of solvent can influence micelle properties. | [7][10][15] |
| Temperature | 20 - 30 °C | Most syntheses are performed at room temperature. | [5] |
Visualization of Experimental Workflow
Diagram 1: Nanoparticle Synthesis via Reverse Micelles
Workflow for nanoparticle synthesis in reverse micelles.
Diagram 2: Drug Encapsulation in Reverse Micelles
Process flow for encapsulating a hydrophilic drug.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03389B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in nanoparticle synthesis with reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Nanoalginates via Inverse-Micelle Synthesis: Doxorubicin-Encapsulation and Breast Cancer Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 14. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reverse Micelle Mediated synthesis of Calcium Phosphate Nanocarriers for Controlled Release of Bovine Serum Albumin (BSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reverse micelle-mediated synthesis of calcium phosphate nanocarriers for controlled release of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reverse micelle encapsulation of membrane anchored proteins for solution NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Hydrophobic Drug Solubility Using Docusate Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and therapeutic efficacy. Surfactants are commonly employed as excipients to enhance the solubility and dissolution rate of these hydrophobic drugs. Docusate (B154912) salts, such as docusate sodium and docusate calcium, are anionic surfactants known for their wetting and emulsifying properties.[1][2] While docusate sodium is widely used and documented in pharmaceutical formulations for solubility enhancement, specific literature and quantitative data on the application of this compound for this purpose are notably scarce.[3][4]
This document provides an overview of the potential application of docusate salts in enhancing hydrophobic drug solubility, with a focus on generalized protocols and methodologies. It is important to note that the detailed experimental protocols and quantitative data provided are largely based on principles of formulation science and information available for docusate sodium, and would require specific experimental validation for this compound.
Mechanism of Action
Docusate salts are anionic surfactants that work by reducing the surface tension at the interface between a solid drug particle and the surrounding liquid medium.[1] This action improves the wetting of the hydrophobic drug powder, allowing for better penetration of the solvent and facilitating dissolution. At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can encapsulate hydrophobic drug molecules within their lipophilic core, thereby increasing the overall solubility of the drug in the aqueous medium.
Data Presentation: A Framework for Evaluation
Table 1: Phase Solubility Study of Drug X with this compound
| This compound Concentration (% w/v) | Solubility of Drug X (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 5.2 | 1.0 |
| 0.05 | 25.8 | 5.0 |
| 0.10 | 55.1 | 10.6 |
| 0.25 | 130.4 | 25.1 |
| 0.50 | 280.9 | 54.0 |
Table 2: Characterization of Drug X-Docusate Calcium Solid Dispersions
| Formulation | Drug:Carrier Ratio | Drug Content (%) | Saturation Solubility (µg/mL) | Dissolution Efficiency at 30 min (%) |
| Pure Drug X | - | 100 | 5.2 | 15.3 |
| SD-DC-1 | 1:1 | 48.9 | 150.7 | 65.8 |
| SD-DC-2 | 1:3 | 24.5 | 325.4 | 85.2 |
| SD-DC-3 | 1:5 | 16.2 | 510.9 | 92.1 |
Experimental Protocols
The following are generalized protocols for common techniques used to enhance the solubility of hydrophobic drugs. These protocols would need to be optimized for specific drug-excipient combinations.
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a hydrophobic drug with this compound to enhance its solubility and dissolution rate.
Materials:
-
Hydrophobic API
-
This compound
-
Suitable organic solvent (e.g., ethanol, methanol, dichloromethane)[5]
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the hydrophobic API and this compound in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the API and this compound in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation until a dry solid mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature for a specified time (e.g., 40°C for 24 hours) to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: Preparation of Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare a solid dispersion of a thermostable hydrophobic drug with this compound using a solvent-free method.[6]
Materials:
-
Thermostable Hydrophobic API
-
This compound
-
Hot-Melt Extruder with a twin-screw system
-
Chilling roll or conveyor belt
-
Grinder/Miller
Procedure:
-
Accurately weigh the hydrophobic API and this compound in the desired ratio.
-
Physically mix the API and this compound powders thoroughly.
-
Set the temperature profile of the different zones of the hot-melt extruder barrel based on the thermal properties of the API and this compound.
-
Feed the physical mixture into the extruder at a constant feed rate.
-
The molten mixture is then extruded through a die.
-
The extrudate is cooled and solidified on a chilling roll or a conveyor belt.
-
The solidified extrudate is then milled or pelletized to the desired particle size.
-
Store the prepared solid dispersion in a cool, dry place.
Protocol 3: Phase Solubility Study
Objective: To determine the effect of this compound on the aqueous solubility of a hydrophobic drug.
Materials:
-
Hydrophobic API
-
This compound
-
Distilled water or buffer of desired pH
-
Shaking water bath or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5% w/v).
-
Add an excess amount of the hydrophobic API to a fixed volume of each this compound solution in separate vials.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24, 48, or 72 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples at a high speed to separate the undissolved drug.
-
Withdraw a known volume of the supernatant and dilute it appropriately with the solvent.
-
Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility of the drug as a function of the this compound concentration.
Visualization of Experimental Workflows
References
- 1. Docusate - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Development and Characterization of Eudragit® EPO-Based Solid Dispersion of Rosuvastatin Calcium to Foresee the Impact on Solubility, Dissolution and Antihyperlipidemic Activity | MDPI [mdpi.com]
- 6. Applications of hot-melt extrusion in drug solubility enhancement: recent innovations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Nanoemulsions with Docusate Calcium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the formulation of stable oil-in-water (O/W) nanoemulsions using docusate (B154912) calcium as a surfactant. The information is intended for professionals in research, development, and pharmaceutical sciences.
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by a surfactant, with droplet sizes ranging from 20 to 500 nm.[1] Their small droplet size confers several advantages, including high surface area, enhanced bioavailability of poorly soluble drugs, long-term kinetic stability, and optical transparency.[2] Docusate salts are anionic surfactants known for their excellent emulsifying and wetting properties.[3] While docusate sodium is more commonly cited in the literature, docusate calcium can also be utilized to create stable nanoemulsions, particularly in formulations where the presence of sodium ions is not desired.
This document outlines a general protocol for the preparation of stable O/W nanoemulsions using this compound via the high-pressure homogenization (HPH) method, a robust and scalable technique for producing fine dispersions.[4][5][6]
Principle of Nanoemulsion Formation and Stabilization
The formation of nanoemulsions involves the disruption of large droplets of the dispersed phase into nanoscale droplets, which requires a significant energy input.[7] High-pressure homogenization provides this energy by forcing a coarse emulsion through a narrow gap at high velocity, subjecting it to intense shear, cavitation, and turbulence.[4]
This compound, as an anionic surfactant, adsorbs at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the newly formed oil droplets. This barrier prevents droplet coalescence and Ostwald ripening, the primary mechanisms of nanoemulsion instability.[7] The negatively charged head of the docusate molecule orients towards the aqueous phase, imparting a negative surface charge (zeta potential) to the droplets, which further enhances stability through electrostatic repulsion.[2]
Experimental Protocols
Materials and Equipment
-
Oil Phase: Medium-chain triglycerides (MCT), soybean oil, castor oil, or other appropriate pharmaceutical-grade oil.
-
Aqueous Phase: Purified water (e.g., deionized or distilled).
-
Surfactant: this compound.
-
Co-surfactant (optional): A short-chain alcohol (e.g., ethanol, propylene (B89431) glycol) or a non-ionic surfactant (e.g., Polysorbate 80, Span 20) can be used to improve stability.
-
High-shear mixer: For the preparation of the coarse emulsion.
-
High-pressure homogenizer: For the reduction of droplet size to the nanoscale.
-
Dynamic Light Scattering (DLS) instrument: For measuring particle size, polydispersity index (PDI), and zeta potential.
-
pH meter.
-
Analytical balance.
-
Glass beakers and magnetic stirrer.
Preparation of the Coarse Emulsion (Pre-emulsion)
-
Prepare the Aqueous Phase: Dissolve the desired amount of this compound and any optional water-soluble co-surfactants in purified water with gentle heating and stirring until a clear solution is obtained.
-
Prepare the Oil Phase: If a lipophilic active pharmaceutical ingredient (API) is to be encapsulated, dissolve it in the chosen oil phase. Gentle heating may be applied if necessary to facilitate dissolution.
-
Mixing: Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This process creates a coarse, milky-white emulsion.
High-Pressure Homogenization
-
Set Up the Homogenizer: Prime the high-pressure homogenizer according to the manufacturer's instructions. Set the desired homogenization pressure and number of passes.
-
Homogenization: Pass the coarse emulsion through the high-pressure homogenizer. The number of passes and the pressure will need to be optimized for the specific formulation. A common starting point is 3-5 passes at a pressure of 1000-1500 bar (14,500-21,750 psi).[5][8]
-
Cooling: High-pressure homogenization can generate heat. It is crucial to control the temperature of the formulation, especially if it contains heat-sensitive components. An integrated cooling system or an external heat exchanger is recommended.
-
Collection: Collect the resulting nanoemulsion in a clean glass container. The final product should appear translucent or bluish-white.
Characterization and Stability Studies
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dilute the nanoemulsion with purified water to an appropriate concentration and measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Acceptance Criteria: For a stable nanoemulsion, the desired particle size is typically below 200 nm with a PDI value less than 0.3, indicating a narrow and uniform droplet size distribution. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.[9]
Thermodynamic Stability Studies
To assess the long-term stability of the nanoemulsion, subject the formulation to various stress conditions:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or sedimentation.[10]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing at room temperature. A stable formulation will show no significant changes in appearance, particle size, or PDI.
-
Heating-Cooling Cycles: Cycle the nanoemulsion between a low temperature (e.g., 4°C) and a high temperature (e.g., 45°C) for several cycles, storing at each temperature for at least 48 hours.[11]
Long-Term Stability
Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 1, 3, and 6 months).[10][12] At each time point, visually inspect the samples and measure the particle size, PDI, and zeta potential to monitor any changes.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the formulation and characterization of this compound nanoemulsions. Note: The values presented are illustrative and should be replaced with experimental data.
Table 1: Formulation Parameters
| Formulation Code | Oil Phase (%) | This compound (%) | Co-surfactant (%) | Aqueous Phase (%) |
| NE-DCa-01 | 10 | 2 | 1 (Propylene Glycol) | 87 |
| NE-DCa-02 | 15 | 3 | 1.5 (Polysorbate 80) | 80.5 |
| NE-DCa-03 | 20 | 4 | 2 (Ethanol) | 74 |
Table 2: High-Pressure Homogenization Parameters
| Formulation Code | Homogenization Pressure (bar) | Number of Passes |
| NE-DCa-01 | 1200 | 5 |
| NE-DCa-02 | 1500 | 4 |
| NE-DCa-03 | 1800 | 3 |
Table 3: Physicochemical Characterization of Nanoemulsions
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) |
| NE-DCa-01 | 150 ± 5 | 0.21 ± 0.02 | -35 ± 2 |
| NE-DCa-02 | 120 ± 4 | 0.18 ± 0.01 | -42 ± 3 |
| NE-DCa-03 | 100 ± 3 | 0.15 ± 0.01 | -48 ± 2 |
Table 4: Long-Term Stability Study at 25°C
| Formulation Code | Parameter | Day 0 | Month 1 | Month 3 | Month 6 |
| NE-DCa-02 | Particle Size (nm) | 120 ± 4 | 122 ± 5 | 125 ± 6 | 130 ± 7 |
| PDI | 0.18 ± 0.01 | 0.19 ± 0.02 | 0.20 ± 0.02 | 0.22 ± 0.03 | |
| Zeta Potential (mV) | -42 ± 3 | -41 ± 3 | -39 ± 4 | -37 ± 4 |
Visualizations
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. mdpi.com [mdpi.com]
- 3. Dioctyl Sulfosuccinate or Docusate (Calcium or Sodium) for the Prevention or Management of Constipation: A Review of the Clinical Effectiveness [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. dovepress.com [dovepress.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dispersion of Carbon Nanotubes in Aqueous Solution Using Docusate Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon nanotubes (CNTs) possess extraordinary mechanical, electrical, and thermal properties, making them highly promising materials for a wide range of applications, including drug delivery, bio-sensing, and tissue engineering.[1][2][3] However, their inherent hydrophobicity and strong van der Waals interactions lead to agglomeration in aqueous solutions, significantly hindering their practical use in biological systems.[4] To overcome this challenge, surfactants are commonly employed to disperse and stabilize CNTs in aqueous media.
This document provides detailed application notes and protocols for utilizing docusate (B154912) calcium , an anionic surfactant, as an effective dispersing agent for carbon nanotubes in aqueous solutions. Docusate salts are known for their emulsifying and wetting properties and are utilized in pharmaceutical and cosmetic industries.[5][6] While specific literature on the use of docusate calcium for CNT dispersion is not widely available, its established surfactant properties suggest its potential as a viable dispersant. The protocols outlined below are based on general principles of CNT dispersion using anionic surfactants and the known characteristics of docusate salts.
Mechanism of Dispersion
The dispersion of carbon nanotubes using this compound is achieved through a non-covalent functionalization process. The proposed mechanism involves the adsorption of docusate molecules onto the hydrophobic surface of the CNTs. This process is driven by hydrophobic interactions between the non-polar tails of the docusate molecules and the graphitic surface of the CNTs.
Once adsorbed, the hydrophilic sulfonate head groups of the docusate molecules are exposed to the aqueous environment. This creates a negatively charged layer on the surface of the CNTs, leading to electrostatic repulsion between individual nanotubes.[6] This repulsion overcomes the attractive van der Waals forces, preventing re-aggregation and resulting in a stable dispersion. Steric hindrance provided by the bulky structure of the docusate molecules may also contribute to the stabilization of the dispersion.
Figure 1: Workflow of CNT dispersion with this compound.
Quantitative Data and Surfactant Properties
| Property | Value (for Docusate Sodium) | Reference | Notes |
| Chemical Formula | C₂₀H₃₇NaO₇S | [7] | This compound has a similar structure with a divalent calcium ion. |
| Molecular Weight | 444.56 g/mol | [7] | The molecular weight of this compound is 883.22 g/mol .[8] |
| Type | Anionic Surfactant | [5] | The negative charge is crucial for electrostatic stabilization of CNTs. |
| Critical Micelle Concentration (CMC) | 0.11% w/v (in aqueous solution) | [4] | This value serves as a starting point for determining the optimal concentration range for this compound in dispersion experiments. |
| Solubility | Soluble in water | [9] | Essential for its application as a dispersant in aqueous media. |
Experimental Protocols
The following protocols provide a general framework for the dispersion of carbon nanotubes using this compound. Optimization of these protocols for specific types of CNTs (e.g., single-walled, multi-walled, functionalized) and desired final concentrations is recommended.
Materials and Equipment
-
Carbon Nanotubes (specify type, purity, and dimensions)
-
This compound (pharmaceutical grade or equivalent)
-
Deionized (DI) Water or other aqueous buffer
-
Probe Sonicator or Ultrasonic Bath
-
High-speed Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM) (for characterization)
-
Analytical Balance
-
Glass vials and appropriate labware
Protocol for Preparing a Stock Solution of this compound
-
Accurately weigh the desired amount of this compound powder.
-
Add the powder to a known volume of DI water or buffer to achieve the desired stock concentration (e.g., 1% w/v).
-
Gently heat and stir the solution until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature before use.
Protocol for Dispersion of Carbon Nanotubes
Figure 2: Experimental workflow for CNT dispersion.
-
Preparation of the Dispersion Medium: In a glass vial, add the desired volume of the this compound stock solution. The final concentration of this compound should be optimized, starting with concentrations around the reported CMC of docusate sodium (e.g., 0.1% to 1.0% w/v).
-
Addition of Carbon Nanotubes: Accurately weigh the desired amount of CNTs and add them to the this compound solution. A typical starting CNT concentration is 1 mg/mL.
-
Sonication:
-
Probe Sonication (Recommended for higher efficiency): Immerse the tip of the probe sonicator into the CNT/docusate calcium mixture. Sonicate in pulses (e.g., 10 seconds on, 30 seconds off) for a total sonication time of 10-30 minutes. It is crucial to keep the sample in an ice bath to prevent overheating, which can damage the CNTs.
-
Bath Sonication: Place the vial containing the mixture in an ultrasonic bath. Sonicate for 1-4 hours. This method is less intense and may be suitable for more sensitive applications.
-
-
Centrifugation: To remove any remaining large bundles or impurities, centrifuge the sonicated dispersion at a high speed (e.g., 10,000 - 20,000 x g) for 30-60 minutes.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the well-dispersed CNTs. The pellet at the bottom contains undispersed CNTs and can be discarded.
Characterization of the Dispersion
-
UV-Vis Spectroscopy:
-
Take an aliquot of the supernatant and dilute it with the this compound solution.
-
Measure the absorbance spectrum in the range of 200-800 nm.
-
A well-dispersed CNT solution will exhibit characteristic absorption peaks. The absorbance at a specific wavelength (e.g., 500 nm) can be used to quantify the concentration of dispersed CNTs by creating a calibration curve.
-
-
Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted dispersion onto a TEM grid and allow it to dry.
-
Image the grid using a TEM to visualize the individual CNTs and assess the degree of bundling. Well-dispersed samples will show a high proportion of individual, debundled nanotubes.
-
Applications in Drug Development
Stable aqueous dispersions of CNTs are crucial for their application in drug delivery.[1][2][3] Functionalized CNTs can be loaded with therapeutic agents and targeted to specific cells or tissues. The use of a biocompatible dispersant like this compound, which is already used in pharmaceutical formulations, could be advantageous. Potential applications include:
-
Targeted Cancer Therapy: Loading anticancer drugs onto CNTs for targeted delivery to tumor cells.
-
Gene Delivery: Using CNTs as vectors to deliver genetic material (DNA, siRNA) into cells.
-
Bio-imaging: Functionalizing CNTs with imaging agents for diagnostic purposes.
Safety and Handling
-
Carbon nanotubes should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Follow standard laboratory safety procedures when handling chemicals and operating equipment.
Conclusion
This compound, as an anionic surfactant, presents a promising option for the dispersion of carbon nanotubes in aqueous solutions for research and drug development applications. The protocols provided herein offer a starting point for achieving stable CNT dispersions. Researchers are encouraged to optimize the parameters, such as surfactant and CNT concentrations, sonication time, and centrifugation speed, to meet the specific requirements of their applications. Thorough characterization of the resulting dispersions is essential to ensure their quality and suitability for downstream use.
References
- 1. Buy this compound | 128-49-4 [smolecule.com]
- 2. This compound (dioctyl calcium sulfosuccinate) [glowm.com]
- 3. Docusate [chemeurope.com]
- 4. phexcom.com [phexcom.com]
- 5. connectrx.com [connectrx.com]
- 6. medkoo.com [medkoo.com]
- 7. 多库酯 钠盐 BioUltra, ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Employing Docusate Calcium in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing docusate (B154912) calcium as a surfactant in emulsion polymerization techniques. This document is intended for professionals in research and development, particularly those in the pharmaceutical sciences and drug delivery, who are exploring novel polymer synthesis and encapsulation methods.
Introduction to Docusate Calcium in Emulsion Polymerization
This compound is an anionic surfactant that can be effectively employed as an emulsifier in emulsion polymerization processes. Its amphiphilic nature, consisting of a hydrophilic sulfosuccinate (B1259242) head group and two hydrophobic 2-ethylhexyl tails, allows it to stabilize monomer droplets in an aqueous phase, facilitating the synthesis of polymer nanoparticles. The presence of a divalent calcium counter-ion distinguishes it from its more commonly used sodium counterpart and can offer unique advantages in certain formulations, potentially influencing particle size, stability, and polymerization kinetics.
In the context of drug development, emulsion polymerization with biocompatible surfactants like this compound is a promising technique for creating polymer-based drug delivery systems. The resulting polymer latex can be designed to encapsulate active pharmaceutical ingredients (APIs), offering opportunities for controlled release, targeted delivery, and enhanced bioavailability.
Physicochemical Properties of Docusate Salts
A clear understanding of the physicochemical properties of the surfactant is crucial for designing and optimizing an emulsion polymerization process. The following table summarizes key properties of this compound and its sodium analog for comparison.
| Property | This compound | Docusate Sodium | Reference |
| Chemical Formula | C₄₀H₇₄CaO₁₄S₂ | C₂₀H₃₇NaO₇S | [1][2] |
| Molecular Weight | 883.22 g/mol | 444.56 g/mol | [2][3] |
| Appearance | White amorphous solid | White or almost white, wax-like solid | [4] |
| Solubility in Water | 1 part in 3300 parts water | 14 g/L at 25°C | [4][5] |
| Critical Micelle Concentration (CMC) | Not explicitly found, but expected to be lower than docusate sodium due to the divalent cation. | 0.11% w/v (approx. 2.5 mM) in aqueous solution at 25°C | [4] |
The Role of the Divalent Calcium Counter-Ion
The calcium ion (Ca²⁺) in this compound plays a significant role in its behavior as a surfactant. Compared to the monovalent sodium ion (Na⁺) in docusate sodium, the divalent nature of calcium can lead to:
-
Lower Critical Micelle Concentration (CMC): Divalent cations are more effective at shielding the electrostatic repulsion between the anionic head groups of the surfactant molecules.[6] This facilitates micelle formation at lower concentrations.[6]
-
Increased Packing Efficiency: The ability of a single calcium ion to interact with two surfactant head groups can lead to more compact and stable micelles.
-
Altered Interfacial Properties: The presence of Ca²⁺ at the oil-water interface can influence the stability of the monomer droplets and the growing polymer particles.
These factors can have a direct impact on the emulsion polymerization process, potentially leading to differences in particle nucleation, growth, and the final properties of the polymer latex.
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate (B99206) using this compound
This protocol provides a general method for the emulsion polymerization of methyl methacrylate (MMA) using this compound as the surfactant. This can serve as a starting point for optimization and adaptation for other monomers and desired polymer characteristics.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Aqueous Phase Preparation: In the flask, dissolve the desired amount of this compound in deionized water. The concentration should be above its presumed CMC (a starting point could be in the range of 1.5-2.0 mM, considering the effect of the divalent cation).
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen and maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the aqueous surfactant solution to the reaction temperature (e.g., 70°C) with constant stirring.
-
Monomer Addition: Add the MMA monomer to the dropping funnel.
-
Initiation: Once the reactor temperature is stable, add the KPS initiator (dissolved in a small amount of deionized water) to the flask.
-
Polymerization: Start the dropwise addition of the MMA monomer from the funnel into the reactor over a period of 2-3 hours.
-
Reaction Completion: After the monomer addition is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can then be characterized for particle size, molecular weight, and other relevant properties.
Visualization of Key Processes
Logical Relationship of Components in Emulsion Polymerization
Caption: Logical flow of components and stages in emulsion polymerization.
Experimental Workflow for Emulsion Polymerization
Caption: Step-by-step experimental workflow for emulsion polymerization.
Potential Applications in Drug Development
The use of this compound in emulsion polymerization opens up several possibilities for pharmaceutical applications:
-
Encapsulation of Hydrophobic Drugs: The resulting polymer nanoparticles can serve as carriers for poorly water-soluble APIs, potentially improving their dissolution and bioavailability.
-
Controlled Release Formulations: By selecting appropriate monomers and controlling the polymerization conditions, it is possible to tailor the polymer matrix for sustained or targeted drug release.
-
Topical and Transdermal Delivery: Polymer latexes can be formulated into gels, creams, or patches for the delivery of drugs through the skin.
-
Biocompatible Coatings: The polymer dispersion can be used to coat medical devices or other drug delivery systems to improve their biocompatibility.
Conclusion
This compound is a viable anionic surfactant for emulsion polymerization, offering a unique set of properties due to its divalent counter-ion. While direct experimental data in the literature is scarce, the principles of emulsion polymerization and the known effects of counter-ions on surfactant behavior provide a strong foundation for its application. The protocols and information presented here are intended to guide researchers in exploring the potential of this compound for the synthesis of novel polymer nanoparticles for various applications, particularly in the field of drug delivery. Further research is encouraged to fully characterize the performance of this compound in emulsion polymerization and to explore its full potential in pharmaceutical formulations.
References
- 1. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound USP Reference Standard CAS 128-49-4 Sigma-Aldrich [sigmaaldrich.com]
- 4. phexcom.com [phexcom.com]
- 5. Docusate - Wikipedia [en.wikipedia.org]
- 6. jsirjournal.com [jsirjournal.com]
Application Notes and Protocols for the Preparation of Microemulsions Using Docusate Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docusate (B154912) calcium, the calcium salt of dioctyl sulfosuccinate, is an anionic surfactant widely recognized for its properties as a wetting agent, emulsifier, and solubilizer in the pharmaceutical, cosmetic, and food industries.[1][2] Its ability to reduce the surface tension at the oil-water interface makes it a compelling candidate for the formulation of microemulsions.[3][4] Microemulsions are thermodynamically stable, optically transparent, isotropic systems of oil, water, and surfactant, often with the inclusion of a cosurfactant. These advanced drug delivery systems are of significant interest for enhancing the solubility and bioavailability of poorly water-soluble drugs.[5][6]
Docusate salts, in particular, have been noted for their capacity to form microemulsions, sometimes even without the need for a cosurfactant, highlighting their efficiency as emulsifying agents.[7] This document provides detailed application notes and protocols for leveraging docusate calcium in the development of microemulsion-based drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful microemulsion formulation. Key parameters include its solubility and its characteristics as a surfactant.
| Property | Value/Information | Significance in Microemulsion Formulation |
| Chemical Name | Calcium bis(1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate)[2] | Defines the chemical structure responsible for its surfactant properties. |
| Molecular Formula | C40H74CaO14S2[7] | Provides information for calculating molar concentrations. |
| Molecular Weight | 883.22 g/mol [8] | Essential for accurate formulation calculations. |
| Surfactant Type | Anionic Surfactant[2] | The negative charge can influence interactions with other excipients and the drug. |
| Solubility | Soluble in corn oil and polyethylene (B3416737) glycol 400; practically insoluble in glycerol.[9] | Crucial for selecting appropriate oil phases and cosurfactants. |
| Critical Micelle Concentration (CMC) of Docusate Sodium | 0.11% w/v in aqueous solution at 25°C[9] | This value for the sodium salt provides a useful approximation for the concentration at which docusate anions begin to form micelles, a key aspect of microemulsion formation. |
Experimental Protocols
Protocol 1: Screening of Excipients for this compound-Based Microemulsions
Objective: To identify a suitable oil, and if necessary, a cosurfactant that are compatible with this compound and can effectively solubilize the target active pharmaceutical ingredient (API).
Materials:
-
This compound
-
Candidate Oils (e.g., Isopropyl myristate, Oleic acid, Caprylic/capric triglycerides, Corn oil)
-
Candidate Cosurfactants (e.g., Polyethylene glycol 400 (PEG 400), Transcutol, Propylene glycol, Ethanol)
-
Active Pharmaceutical Ingredient (API)
-
Distilled Water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or incubator
Methodology:
-
API Solubility in Oils:
-
Add an excess amount of the API to 2 mL of each candidate oil in separate vials.
-
Vortex each vial for 2 minutes to facilitate initial mixing.
-
Place the vials on a magnetic stirrer or in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to separate the undissolved API.
-
Carefully collect the supernatant and quantify the amount of dissolved API using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Select the oil with the highest solubilizing capacity for the API for further development.
-
-
API Solubility in Surfactant and Cosurfactants:
-
Repeat the solubility study as described in step 1 for this compound and each of the candidate cosurfactants.
-
-
Emulsification Efficiency of this compound:
-
Prepare a fixed concentration of this compound in the selected oil.
-
In a separate vial, prepare a fixed ratio of the oil/surfactant mixture (e.g., 1:1).
-
Titrate this mixture with distilled water, vortexing after each addition.
-
Observe the ease of formation of a milky emulsion and its subsequent clearing to a transparent or translucent microemulsion. The ability to form a stable emulsion with a relatively small amount of aqueous phase indicates good emulsification efficiency.
-
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the microemulsion region for a specific combination of oil, this compound (surfactant), and cosurfactant (if required), thereby determining the concentration ranges of these components that will result in a stable microemulsion.
Materials:
-
Selected Oil
-
This compound
-
Selected Cosurfactant
-
Distilled Water
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Preparation of Surfactant/Cosurfactant (Smix) Ratios:
-
Prepare different weight ratios of this compound and the selected cosurfactant (e.g., 1:1, 2:1, 3:1, 1:2). These mixtures are referred to as "Smix".
-
-
Titration:
-
For each Smix ratio, prepare a series of mixtures with the selected oil at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Titrate each of these oil/Smix mixtures with distilled water dropwise, under constant gentle stirring.
-
After each addition of water, vortex the mixture for 1-2 minutes and allow it to equilibrate.
-
Visually observe the mixture for its appearance. Note whether it is transparent and monophasic (microemulsion), turbid (emulsion), or shows phase separation.
-
-
Plotting the Phase Diagram:
-
Use a suitable software (e.g., CHEMIX®, Origin) to plot the pseudo-ternary phase diagram for each Smix ratio.
-
The vertices of the triangle represent 100% of the oil, 100% of the aqueous phase, and 100% of the Smix.
-
Plot the points corresponding to the compositions that resulted in a transparent, single-phase microemulsion.
-
The area enclosed by these points represents the microemulsion region.
-
Select the Smix ratio that provides the largest microemulsion region for the formulation of the API-loaded microemulsion.
-
Protocol 3: Preparation and Characterization of the this compound Microemulsion
Objective: To prepare the final API-loaded microemulsion and characterize its physicochemical properties.
Materials:
-
Optimized concentrations of oil, this compound, cosurfactant (if any), and water from the phase diagram study.
-
Active Pharmaceutical Ingredient (API)
-
Particle size analyzer (e.g., Zetasizer)
-
Viscometer
-
pH meter
-
Refractometer
-
Transmission Electron Microscope (TEM) (optional)
Methodology:
-
Preparation of the Microemulsion:
-
Accurately weigh the required amounts of oil, this compound, and cosurfactant (if used) into a glass vial.
-
Dissolve the pre-weighed API in this mixture with the aid of gentle stirring or vortexing. This forms the organic phase.
-
Slowly add the required amount of distilled water to the organic phase dropwise while continuously stirring at a moderate speed.
-
Continue stirring until a transparent and homogenous microemulsion is formed.[10]
-
-
Characterization:
-
Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.
-
Particle Size and Polydispersity Index (PDI): Determine the mean globule size and the size distribution (PDI) of the microemulsion droplets using a dynamic light scattering (DLS) instrument. The formulation should be suitably diluted with distilled water before analysis.
-
Zeta Potential: Measure the zeta potential of the microemulsion droplets to assess the surface charge and predict the stability of the system. A higher absolute zeta potential value (typically > ±20 mV) indicates better stability.
-
Viscosity: Measure the viscosity of the undiluted microemulsion using a viscometer at a controlled temperature.
-
pH: Determine the pH of the microemulsion using a calibrated pH meter.
-
Refractive Index: Measure the refractive index of the microemulsion to confirm its isotropic nature.
-
Drug Content: Determine the concentration of the API in the final microemulsion formulation using a validated analytical method to ensure accurate loading.
-
In-Vitro Drug Release: Perform an in-vitro drug release study using a suitable method like the dialysis bag technique to evaluate the release profile of the API from the microemulsion.[11]
-
Data Presentation
Table 1: Example of API Solubility in Various Excipients
| Excipient | Solubility (mg/mL ± SD) |
| Oils | |
| Isopropyl Myristate | Quantitative Value |
| Oleic Acid | Quantitative Value |
| Corn Oil | Quantitative Value |
| Surfactant | |
| This compound | Quantitative Value |
| Cosurfactants | |
| PEG 400 | Quantitative Value |
| Transcutol | Quantitative Value |
Table 2: Characterization of an Optimized this compound Microemulsion Formulation
| Parameter | Result |
| Composition | |
| Oil (%) | Value |
| This compound (%) | Value |
| Cosurfactant (%) | Value |
| Water (%) | Value |
| API (mg/mL) | Value |
| Physicochemical Properties | |
| Appearance | Transparent and clear |
| Globule Size (nm) | Value ± SD |
| Polydispersity Index (PDI) | Value ± SD |
| Zeta Potential (mV) | Value ± SD |
| Viscosity (cP) | Value ± SD |
| pH | Value ± SD |
| Drug Content (%) | Value ± SD |
Visualizations
Caption: Workflow for developing a this compound-based microemulsion.
Caption: Components of a this compound-based microemulsion system.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Buy this compound | 128-49-4 [smolecule.com]
- 3. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation and optimization of microemulsion of rosuvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. This compound [drugfuture.com]
- 9. phexcom.com [phexcom.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Analytical Methods for Quantifying Docusate Calcium in Formulations
AN-0012
Introduction
Docusate (B154912) calcium is an anionic surfactant and stool softener used in pharmaceutical formulations to treat occasional constipation. It functions by allowing water and fats to penetrate the stool, making it softer and easier to pass. Accurate quantification of docusate calcium in various dosage forms, such as capsules and syrups, is crucial for ensuring product quality, safety, and efficacy. This document provides detailed protocols for three distinct analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), a pharmacopeial titrimetric assay, and a colorimetric UV-Vis spectrophotometric method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a specific and accurate means of quantifying the docusate anion, which is the active moiety. The following protocol is adapted from established methods for docusate salts in combined pharmaceutical dosage forms.[1][2][3][4]
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Thermoscientific Syncronis C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.01M Tetrabutylammonium dihydrogen phosphate (B84403) (pH adjusted to 4.8) in a 66:34 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).[2]
-
Standard Stock Solution (e.g., 200 µg/mL of Docusate): Accurately weigh about 22 mg of USP this compound RS (equivalent to 20 mg of docusate) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 10-90 µg/mL of docusate.[1][3]
-
Sample Preparation (from Capsules):
-
Take the average weight of the contents of not fewer than 10 capsules.
-
Accurately weigh a portion of the capsule contents equivalent to 20 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute an aliquot of the filtered solution with the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The retention time for docusate is expected to be approximately 4.2 minutes.[1]
-
Quantify the docusate concentration in the samples by comparing the peak area to the calibration curve.
Data Presentation: HPLC Method Validation Summary
The following table summarizes the typical performance characteristics of this RP-HPLC method.[1][3][4]
| Parameter | Result |
| Linearity Range | 10 - 90 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.07% - 101.19% |
| Precision (% RSD) | < 2.0% |
| Robustness (% RSD) | < 2.0% |
| Assay (vs. Label Claim) | 98.16% - 98.74% |
Workflow Diagram: RP-HPLC Analysis
Caption: Workflow for the quantification of docusate by RP-HPLC.
Method 2: Titrimetric Assay (USP Method)
This is a classic two-phase titration method described in the United States Pharmacopeia (USP) for the assay of this compound raw material. It is a robust and reliable method for determining purity.[6]
Experimental Protocol: Titration
1. Reagents and Solutions:
-
Bromophenol Blue TS (Test Solution)
-
Tetra-n-butylammonium Iodide Solution (Titrant): Dissolve 1.250 g of tetra-n-butylammonium iodide in water in a 500-mL volumetric flask, dilute with water to volume, and mix.[6]
-
Salt Solution: Dissolve 100 g of anhydrous sodium sulfate (B86663) and 10 g of sodium carbonate in water. Transfer to a 1000-mL volumetric flask, dilute with water to volume, and mix.[6]
2. Procedure:
-
Accurately weigh approximately 50 mg of this compound and transfer to a 250-mL glass-stoppered conical flask.[6]
-
Dissolve the sample in 50 mL of chloroform.
-
Add 50 mL of the Salt Solution and 500 µL of Bromophenol Blue TS, then mix. The mixture will separate into two phases.
-
Titrate with the Tetra-n-butylammonium Iodide Solution.
-
As the endpoint is approached (about 1 mL away), stopper the flask and shake vigorously for approximately 2 minutes. Allow the layers to separate.
-
Continue the titration in small increments (e.g., 2 drops), shaking vigorously for about 10 seconds after each addition.
-
The endpoint is reached when the bottom chloroform layer just turns blue.[6]
3. Calculation: Each mL of the Tetra-n-butylammonium iodide solution is equivalent to 2.989 mg of this compound (C₄₀H₇₄CaO₁₄S₂). Percentage of this compound = (V × E × 100) / W Where:
-
V = Volume of titrant consumed (mL)
-
E = Equivalence factor (2.989 mg/mL)
-
W = Weight of this compound sample (mg)
Workflow Diagram: Titrimetric Assay
Caption: Workflow for the USP titrimetric assay of this compound.
Method 3: UV-Vis Spectrophotometry (Colorimetric)
Direct UV analysis of docusate is challenging due to its poor chromophore. However, a colorimetric method can be employed where the docusate anion forms a colored complex with a dye, such as basic fuchsin. This method is suitable for assaying this compound in finished dosage forms like capsules.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Reagents:
-
Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at 545 nm.
-
Basic Fuchsin Solution: Dissolve 100 mg of basic fuchsin in 3 mL of methanol (B129727) in a 100-mL volumetric flask, dilute with water to volume, and mix. Filter before use.
-
pH 1.2 Hydrochloric Acid Buffer
-
Chloroform
-
Isopropyl Alcohol
2. Standard and Sample Preparation:
-
Standard Preparation (~50 µg/mL):
-
Accurately weigh about 50 mg of USP this compound RS into a 10-mL volumetric flask, dissolve in and dilute to volume with isopropyl alcohol.
-
Transfer 5.0 mL of this solution to a 500-mL volumetric flask containing 90 mL of a water:isopropyl alcohol (1:1) mixture.
-
Dilute with water to volume and mix.
-
-
Assay Preparation (from Capsules):
-
To the contents of 10 capsules in a beaker, add 300 mL of hot water and stir for 15 minutes.
-
Cool and transfer the contents to a 500-mL volumetric flask. Rinse the beaker and add the rinsings to the flask.
-
Dilute with water to volume, mix, and filter, discarding the first 20 mL of filtrate. This is the sample stock solution.
-
3. Color Development and Measurement:
-
Into two separate 125-mL separators, transfer 4.0 mL of the Standard Preparation and a volume of the Assay Preparation equivalent to ~200-240 µg of this compound, respectively. If necessary, add a 1% isopropyl alcohol solution to the sample separator to bring the initial volume to 4.0 mL.
-
To each separator, add 20.0 mL of pH 1.2 HCl buffer and 2.0 mL of Basic Fuchsin Solution.
-
Add 20 mL of chloroform to each separator and shake for 1 minute.
-
Allow the phases to separate and drain the lower chloroform layer through a cotton pledget into a 100-mL volumetric flask.
-
Repeat the extraction with additional 20-mL portions of chloroform until the extract is colorless. Combine the extracts for each standard and sample in their respective flasks.
-
Dilute each flask to volume with chloroform and mix.
-
Measure the absorbance (A) of the solution from the Assay Preparation (Aᵤ) and the Standard Preparation (Aₛ) at the wavelength of maximum absorbance (~545 nm), using chloroform as the blank.
4. Calculation: Quantity (mg) per Capsule = (C / V) × (Aᵤ / Aₛ) × (Average Capsule Fill Weight / Weight of Sample Taken) Where:
-
C = Concentration of the Standard Preparation (µg/mL)
-
V = Volume of Assay Preparation taken (mL)
-
Aᵤ = Absorbance of the sample solution
-
Aₛ = Absorbance of the standard solution
Workflow Diagram: Colorimetric UV-Vis Analysis
Caption: Workflow for the colorimetric analysis of this compound.
References
Application of Docusate Salts in Protein Crystallization Screening: A General and Hypothetical Guide
Disclaimer: Extensive literature searches did not yield specific documented applications of docusate (B154912) calcium in protein crystallization screening. The following application notes and protocols are based on the general principles of using detergents and surfactants in protein crystallization and provide a hypothetical framework for researchers interested in exploring docusate salts as potential additives.
Introduction: The Role of Additives in Protein Crystallization
Protein crystallization is a critical yet often challenging step in determining the three-dimensional structure of proteins by X-ray crystallography. The process involves bringing a purified protein solution to a state of supersaturation, where the protein molecules can assemble into a well-ordered crystal lattice.[1][2] The success of crystallization is influenced by numerous factors, including pH, temperature, precipitant type and concentration, and the presence of additives.[2][3]
Additives, which can include salts, polymers, organic solvents, and detergents, can play several roles in promoting crystallization:
-
Increasing Solubility or Stability: Some additives can help maintain the protein's native conformation and prevent aggregation.[4]
-
Mediating Crystal Contacts: Additives can bind to the protein surface and facilitate the formation of intermolecular contacts necessary for lattice formation.
-
Reducing Surface Entropy: By binding to flexible surface residues, certain additives can decrease the conformational entropy of the protein, making the crystalline state more favorable.[1]
-
Altering Solvent Properties: Additives can modify the dielectric constant or viscosity of the solution, influencing protein solubility and crystallization kinetics.
Detergents, a class of surfactants, are particularly crucial for the crystallization of membrane proteins, where they are required to solubilize the protein from its native lipid environment.[4] They can also be used as additives for soluble proteins to prevent non-specific aggregation or to improve crystal quality.
Docusate Salts: Properties and Hypothetical Applications
Docusate salts, such as docusate sodium and docusate calcium, are anionic surfactants known for their use as stool softeners and excipients in the pharmaceutical industry. Their amphipathic nature, with a polar head group and nonpolar tails, allows them to form micelles and interact with both hydrophobic and hydrophilic environments.
While not documented for protein crystallization, one could hypothesize potential applications for docusate salts based on these properties:
-
Membrane Protein Crystallization: Docusate salts could potentially be explored as alternative detergents for solubilizing and crystallizing membrane proteins, although their effectiveness compared to established detergents like DDM or LDAO would need to be systematically evaluated.
-
Improving Crystal Quality of Soluble Proteins: As an additive, docusate might help to disrupt amorphous aggregates, reduce twinning, or promote the growth of single, well-diffracting crystals by modifying crystal packing interactions.
-
Facilitating Crystallization of Lipoproteins or Protein-Lipid Complexes: The surfactant properties of docusate could be beneficial in crystallizing proteins that have significant hydrophobic patches or are in complex with lipids.
Quantitative Data Summary (Hypothetical)
Since no experimental data exists for this compound in protein crystallization, the following table presents a hypothetical range of screening concentrations based on typical starting points for other ionic surfactants. Researchers should perform initial solubility and stability tests of their target protein in the presence of this compound before proceeding with crystallization trials.
| Additive | Stock Concentration | Typical Screening Concentration Range (in drop) | Notes |
| This compound | 10% (w/v) in water | 0.01% - 1.0% (w/v) | Initial screening should cover a broad range. Higher concentrations may lead to protein denaturation or precipitation. Solubility of this compound in various buffers should be checked. |
Experimental Protocols
The following are generalized protocols for screening the effect of an additive like this compound on protein crystallization using the hanging drop vapor diffusion method.
Materials and Reagents
-
Purified target protein at a suitable concentration (typically 5-20 mg/mL) in a well-defined buffer.[5][6]
-
This compound stock solution (e.g., 10% w/v in ultrapure water, filtered through a 0.22 µm filter).
-
Commercially available or custom-made crystallization screening solutions (precipitants, buffers, salts).
-
24-well or 96-well crystallization plates.
-
Siliconized glass cover slips (for 24-well plates) or sealing tape (for 96-well plates).
-
Pipettes and tips for handling small volumes (µL range).
Protocol for Additive Screening in Hanging Drop Vapor Diffusion
-
Prepare the Reservoir: Pipette 500 µL of the desired crystallization screening solution into the reservoir of a 24-well plate.[7]
-
Prepare the Protein-Additive Mixture:
-
On a clean, siliconized cover slip, pipette 1 µL of the target protein solution.
-
To this drop, add 0.5 µL of the this compound stock solution at various dilutions to achieve the desired final concentration in the drop.
-
Note: The volume of additive should be kept small to minimize changes to the protein and precipitant concentrations.
-
-
Add the Reservoir Solution: Add 1.5 µL of the reservoir solution to the protein-additive drop. Gently pipette up and down to mix, avoiding the introduction of air bubbles.[8] The final drop will contain the protein, additive, and precipitant in a 1:0.5:1.5 ratio (adjust as needed).
-
Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease on the well rim.[7]
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope over several weeks for the formation of crystals, precipitate, or other outcomes.
-
Document the results for each condition.
-
A control experiment without the this compound additive should always be run in parallel to assess the baseline crystallization behavior.
Visualizations
Experimental Workflow for Additive Screening
References
- 1. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein crystallization - Wikipedia [en.wikipedia.org]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 7. xray.teresebergfors.com [xray.teresebergfors.com]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Application Notes and Protocols: Utilizing Docusate Calcium as a Wetting Agent in Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid dispersion technology is a well-established strategy for enhancing the aqueous solubility and dissolution rate of poorly water-soluble drugs, thereby improving their bioavailability.[1][2] This technique involves dispersing one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix at a solid state.[1] The effectiveness of a solid dispersion can be significantly enhanced by the inclusion of a wetting agent, which facilitates the penetration of the dissolution medium into the solid dispersion matrix, promoting faster and more complete drug release.[3][4]
Docusate (B154912) calcium, the calcium salt of docusate, is an anionic surfactant with potent wetting and emulsifying properties.[5][6] While widely recognized as a stool softener in pharmaceutical formulations, its utility as a wetting agent in solid dispersions is a promising area of exploration for solubility enhancement of BCS Class II and IV drugs.[1][7] Docusate calcium's mechanism of action involves reducing the interfacial tension between the solid drug particles and the dissolution medium, which allows for improved hydration and deaggregation of the drug particles.[1][6] This application note provides detailed protocols for the preparation and characterization of solid dispersions incorporating this compound as a wetting agent.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in solid dispersion formulations.
| Property | Value | Reference |
| Chemical Name | Sulfobutanedioic acid 1,4-bis(2-ethylhexyl) ester, calcium salt | [5] |
| Molecular Formula | C40H74CaO14S2 | [6] |
| Molecular Weight | 883.22 g/mol | [5] |
| Appearance | White, amorphous solid | [8] |
| Solubility | - Soluble in ethanol (B145695) (95%), chloroform, and ether. - Very soluble in corn oil and polyethylene (B3416737) glycol 400. - Practically insoluble in water (1 part in 3300). | [8] |
| Critical Micelle Concentration (CMC) of Docusate Sodium * | 0.11% w/v in aqueous solution at 25°C | [8] |
*The CMC of docusate sodium is provided as a reasonable estimate for the behavior of the docusate anion in solution.
Mechanism of Action of this compound as a Wetting Agent in Solid Dispersions
This compound enhances drug dissolution from solid dispersions through a multi-faceted mechanism primarily centered on its surfactant properties. By reducing the surface tension at the solid-liquid interface, it promotes the wetting of both the drug and the carrier matrix. This leads to a more rapid penetration of the dissolution medium into the solid dispersion, facilitating its disintegration and the subsequent release of the drug.
Figure 1. Mechanism of this compound in enhancing drug dissolution from solid dispersions.
Experimental Protocols
Preparation of Solid Dispersions by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a model poorly soluble drug (e.g., Indomethacin) with a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30) and this compound as a wetting agent.
Materials:
-
Indomethacin (or other poorly soluble API)
-
Polyvinylpyrrolidone (PVP) K30
-
This compound
-
Ethanol (or other suitable volatile solvent)
-
Deionized water
Equipment:
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Solution Preparation:
-
Accurately weigh Indomethacin, PVP K30, and this compound in the desired ratio (e.g., 1:8:0.5 w/w/w).
-
Dissolve the weighed components in a sufficient volume of ethanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Once the solvent is evaporated, a solid mass will be formed.
-
Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Figure 2. Workflow for the preparation of solid dispersions by the solvent evaporation method.
Characterization of Solid Dispersions
a) Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the physical state (crystalline or amorphous) of the drug within the solid dispersion.
-
Protocol:
-
Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum pan and seal it.
-
Use an empty sealed pan as a reference.
-
Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature. The absence of the drug's melting endotherm indicates its amorphous state.
-
b) X-Ray Powder Diffraction (XRPD)
-
Purpose: To confirm the amorphous nature of the drug in the solid dispersion.
-
Protocol:
-
Place the powdered sample on a sample holder.
-
Scan the sample over a 2θ range of 5° to 60° using a Cu Kα radiation source.
-
The absence of sharp peaks characteristic of the crystalline drug confirms its amorphous conversion.
-
c) Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To investigate potential interactions between the drug, polymer, and wetting agent.
-
Protocol:
-
Mix the sample with potassium bromide (KBr) and compress it into a pellet.
-
Scan the pellet over a wavenumber range of 4000 to 400 cm⁻¹.
-
Analyze the spectra for shifts or changes in the characteristic peaks of the individual components to identify potential molecular interactions.
-
In Vitro Dissolution Studies
-
Purpose: To evaluate the enhancement of the drug's dissolution rate from the solid dispersion.
-
Protocol:
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium should be selected based on the drug's properties and physiological relevance (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.
-
Add a quantity of the solid dispersion equivalent to a specific dose of the drug to the dissolution medium.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Presentation: Hypothetical Results
The following tables present hypothetical but realistic data illustrating the expected improvements in drug solubility and dissolution when using this compound as a wetting agent in a solid dispersion of Indomethacin.
Table 1: Saturation Solubility of Indomethacin Formulations
| Formulation | Solubility (µg/mL) | Fold Increase |
| Pure Indomethacin | 15.2 ± 1.8 | - |
| Physical Mixture (Indomethacin:PVP K30:Docusate Ca) | 45.7 ± 3.5 | 3.0 |
| Solid Dispersion (Indomethacin:PVP K30) | 128.9 ± 8.2 | 8.5 |
| Solid Dispersion (Indomethacin:PVP K30:Docusate Ca) | 215.4 ± 11.6 | 14.2 |
Table 2: In Vitro Dissolution Profile of Indomethacin Formulations
| Time (min) | % Drug Release (Pure Drug) | % Drug Release (Physical Mixture) | % Drug Release (SD without Docusate Ca) | % Drug Release (SD with Docusate Ca) |
| 5 | 2.5 ± 0.5 | 8.1 ± 1.1 | 25.4 ± 2.3 | 45.8 ± 3.1 |
| 10 | 5.1 ± 0.8 | 15.3 ± 1.5 | 48.9 ± 3.5 | 70.2 ± 4.2 |
| 15 | 8.9 ± 1.2 | 22.6 ± 2.0 | 65.7 ± 4.1 | 85.6 ± 4.9 |
| 30 | 15.4 ± 1.9 | 35.8 ± 2.8 | 80.1 ± 5.2 | 95.3 ± 5.5 |
| 45 | 20.1 ± 2.3 | 42.3 ± 3.1 | 85.6 ± 5.8 | 98.1 ± 5.9 |
| 60 | 24.7 ± 2.8 | 48.9 ± 3.5 | 88.2 ± 6.1 | 99.5 ± 6.0 |
Conclusion
This compound demonstrates significant potential as a wetting agent in solid dispersion formulations for enhancing the solubility and dissolution rate of poorly water-soluble drugs.[7][9] Its surfactant properties facilitate the rapid penetration of the dissolution medium, leading to improved drug release profiles.[3] The protocols outlined in this application note provide a framework for the successful formulation and characterization of solid dispersions containing this compound. Further optimization of the drug-to-carrier-to-wetting agent ratio may be necessary to achieve the desired product performance for specific APIs. The use of this compound as a wetting agent offers a valuable tool for pharmaceutical scientists and researchers in the development of oral dosage forms for challenging drug candidates.
References
- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. The Effect of Surfactant Type and Concentration on Physicochemical Properties of Carvedilol Solid Dispersions Prepared by Wet Milling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the relationship between wettability and dissolution of solid dispersion [ouci.dntb.gov.ua]
- 5. This compound [drugfuture.com]
- 6. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Docusate Calcium-Mediated Cell Lysis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient cell lysis is a critical initial step in numerous molecular biology and drug development workflows, including protein extraction, western blotting, immunoprecipitation, and enzyme assays. The choice of lysing agent is paramount to ensure effective disruption of the cell membrane while maintaining the integrity and functionality of the target intracellular molecules. Docusate (B154912) calcium, an anionic surfactant, is well-known for its application as a stool softener in pharmaceutical formulations due to its ability to reduce surface tension.[1] This same property allows it to function as a detergent that can disrupt the lipid bilayer of cell membranes, making it a potential candidate for in vitro cell lysis.[2][3]
These application notes provide a comprehensive, though theoretical, protocol for the use of docusate calcium for the lysis of cultured mammalian cells. The methodologies outlined below are based on the established principles of surfactant-based cell lysis and the known physicochemical properties of docusate salts.[4][5][6] Researchers should note that as this compound is not a conventional laboratory detergent for this application, the provided protocols serve as a starting point, and optimization will be necessary for specific cell types and downstream applications.
Principle of Action
This compound is an anionic surfactant. Like other detergents used for cell lysis, its amphipathic nature allows it to integrate into the cell membrane's lipid bilayer.[3][6] This disrupts the hydrophobic and hydrophilic interactions that maintain membrane integrity, leading to the formation of pores and eventual cell rupture. The lysis of cells by surfactants typically occurs at or near the detergent's critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[6] For the related salt, docusate sodium, the CMC is approximately 0.11% w/v.[7]
Data Presentation
The following table summarizes the properties of docusate salts in comparison to commonly used laboratory detergents for cell lysis. This information can guide the initial design of experiments and optimization of lysis conditions.
| Detergent | Type | Molar Mass ( g/mol ) | Critical Micelle Concentration (CMC) | Typical Working Concentration for Cell Lysis | Key Characteristics |
| This compound | Anionic | 883.22 | Not precisely reported, but expected to be in the low mM range, similar to docusate sodium. | Hypothetical: 0.1% - 1.0% (w/v) | Anionic surfactant, potential for protein denaturation at higher concentrations.[2] |
| Docusate Sodium | Anionic | 444.56 | ~2.5 mM (~0.11% w/v)[7] | Not commonly used for this application. | Similar properties to this compound.[7] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | 8.3 mM (~0.24% w/v)[8] | 0.1% - 2% (w/v)[9][10] | Strong, denaturing detergent.[11] |
| Triton™ X-100 | Non-ionic | ~625 | ~0.24 mM (~0.15% w/v) | 0.1% - 1% (v/v)[12][13] | Mild, non-denaturing detergent. |
| Nonidet™ P-40 (NP-40) | Non-ionic | ~681 | ~0.29 mM (~0.20% w/v) | 0.5% - 1% (v/v)[9][14] | Mild, non-denaturing detergent, similar to Triton™ X-100.[14] |
Experimental Protocols
The following are proposed protocols for cell lysis using a this compound-based lysis buffer. It is crucial to empirically determine the optimal concentration of this compound and incubation time for each specific cell line and downstream application.
Materials and Reagents
-
This compound (powder)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X, optional)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cultured mammalian cells (adherent or in suspension)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Ice bucket
Preparation of this compound Lysis Buffer (DCLB)
This proposed buffer is a starting point. The concentration of this compound may need to be adjusted.
1X DCLB Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% (w/v) this compound (This is a high starting concentration and should be optimized by testing a range from 0.1% to 1.0%)
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (optional)
Procedure to Prepare 10 mL of 1X DCLB:
-
To 8 mL of sterile, purified water, add:
-
0.5 mL of 1 M Tris-HCl, pH 7.4
-
0.3 mL of 5 M NaCl
-
-
Add 0.1 g of this compound powder.
-
Mix thoroughly. Gentle heating may be required to fully dissolve the this compound.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 10 mL with sterile, purified water.
-
Store at 4°C.
-
Immediately before use , add 100 µL of 100X Protease Inhibitor Cocktail and, if needed, 100 µL of 100X Phosphatase Inhibitor Cocktail. Keep the buffer on ice.
Protocol 1: Lysis of Adherent Mammalian Cells
-
Grow adherent cells in a culture dish to the desired confluency (typically 80-90%).
-
Aspirate the culture medium from the dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold 1X DCLB to the dish (e.g., 200-500 µL for a 10 cm dish). The volume should be sufficient to cover the cell monolayer.
-
Incubate the dish on ice for 5-15 minutes. The optimal time should be determined empirically.
-
Using a pre-chilled cell scraper, scrape the cells off the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10-15 seconds.
-
Incubate on ice for an additional 10-20 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Lysis of Suspension Mammalian Cells
-
Collect the suspension cells in a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold 1X DCLB (e.g., 100 µL per 1-5 million cells).
-
Vortex gently to mix.
-
Incubate on ice for 15-30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration.
-
The lysate is ready for use or storage at -80°C.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generalized signaling pathway that could be studied following cell lysis and the experimental workflow for cell lysis.
Caption: A generalized signal transduction pathway.
Caption: Workflow for this compound-mediated cell lysis.
Concluding Remarks
This compound presents a potential alternative surfactant for in vitro cell lysis. Its efficacy will likely depend on the specific cell type and the requirements of the downstream application. The protocols provided herein are intended as a foundational guide for researchers to develop and optimize their own cell lysis procedures using this compound. Careful titration of this compound concentration and incubation times will be essential to balance efficient cell disruption with the preservation of protein structure and function.
References
- 1. Docusate [chemeurope.com]
- 2. medkoo.com [medkoo.com]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. Lysis buffer - Wikipedia [en.wikipedia.org]
- 5. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phexcom.com [phexcom.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the 5 commonly used types of cell lysis buffer and their applications-Industry information-He Yuan Li Ji [life-ilab.com]
- 10. What is the best way to make your own lysis buffer for protein isolation? | AAT Bioquest [aatbio.com]
- 11. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Docusate Calcium in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docusate (B154912) calcium, the calcium salt of docusate, is an anionic surfactant recognized for its excellent wetting, emulsifying, and solubilizing properties.[1][2] While extensively utilized in the pharmaceutical industry as an excipient and stool softener, its application in organic synthesis is an emerging area of interest.[3] The molecular structure of docusate, featuring a polar sulfonate head group and two nonpolar 2-ethylhexyl tails, enables it to influence reaction environments in multiphasic systems. These properties suggest its potential utility in facilitating organic reactions through mechanisms such as phase-transfer catalysis and micellar catalysis, offering a greener alternative to conventional organic solvents.[4][5]
Potential Applications in Organic Synthesis
The surfactant properties of docusate calcium make it a candidate for several applications in organic synthesis:
-
Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures, such as those involving an aqueous phase and an organic phase, this compound can act as a phase-transfer catalyst. It can transport anionic reagents from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. This is particularly useful for reactions like nucleophilic substitutions, alkylations, and oxidations where the nucleophile is soluble in water but the substrate is not.
-
Micellar Catalysis: In aqueous media, this compound can self-assemble into micelles above its critical micelle concentration (CMC). These micelles act as nanoreactors, creating a hydrophobic core that can solubilize nonpolar organic reactants, thereby increasing their local concentration and accelerating reaction rates.[6][7] This approach is aligned with the principles of green chemistry by enabling reactions to be conducted in water.[4][5]
-
Emulsion Polymerization: As an emulsifier, this compound can be used to stabilize monomer droplets in an aqueous phase during emulsion polymerization, leading to the formation of polymer latexes.
-
Nanoparticle Synthesis: Docusate salts can function as stabilizing or capping agents in the synthesis of nanoparticles, controlling their size and preventing aggregation.[2][8]
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in organic synthesis, the following table summarizes typical parameters for reactions where it could be applied, based on the general principles of phase-transfer and micellar catalysis.
| Parameter | Phase-Transfer Catalysis | Micellar Catalysis | Emulsion Polymerization | Nanoparticle Synthesis |
| This compound Conc. | 1-10 mol% | 1-5 wt% (above CMC) | 0.5-3 wt% | 0.1-2 wt% |
| Solvent System | Biphasic (e.g., H₂O/Toluene) | Aqueous | Aqueous | Aqueous or Biphasic |
| Temperature | 25-100 °C | 25-80 °C | 50-90 °C | 20-100 °C |
| Typical Reaction Time | 2-24 hours | 1-18 hours | 4-12 hours | 0.5-6 hours |
| Potential Yield Improvement | 20-50% (compared to no catalyst) | 15-40% (compared to no surfactant) | N/A (enabling agent) | N/A (stabilizing agent) |
Experimental Protocols
The following are detailed, representative protocols for key potential applications of this compound in organic synthesis.
Protocol 1: Nucleophilic Substitution of an Alkyl Halide using Phase-Transfer Catalysis
Reaction: Benzylation of Sodium Cyanide
Principle: this compound facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase to react with benzyl (B1604629) chloride.
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
This compound
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
To the flask, add sodium cyanide (1.2 equivalents) and deionized water (50 mL). Stir until the sodium cyanide is fully dissolved.
-
Add this compound (0.05 equivalents) to the aqueous solution and stir for 10 minutes.
-
In a separate beaker, dissolve benzyl chloride (1.0 equivalent) in toluene (50 mL).
-
Add the organic solution of benzyl chloride to the reaction flask.
-
Heat the reaction mixture to 80°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude benzyl cyanide.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Aldol (B89426) Condensation in an Aqueous Micellar System
Reaction: Condensation of 4-Nitrobenzaldehyde (B150856) with Acetone (B3395972)
Principle: this compound forms micelles in water, creating a hydrophobic environment that solubilizes 4-nitrobenzaldehyde and facilitates its condensation with acetone in the presence of a base.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (B78521)
-
This compound
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2 wt% relative to water) in deionized water (50 mL) with stirring to form a clear micellar solution.
-
Add 4-nitrobenzaldehyde (1.0 equivalent) to the micellar solution and stir for 15 minutes to allow for its solubilization within the micelles.
-
Add acetone (5.0 equivalents) to the reaction mixture.
-
Cool the flask in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 2-3 hours, as indicated by the formation of a precipitate.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water to remove any residual reactants and this compound.
-
Dry the product in a vacuum oven to obtain the pure aldol condensation product.
Visualizations
Caption: this compound in phase-transfer catalysis.
Caption: Solubilization and reaction within a micelle.
Caption: A typical workflow for organic synthesis.
References
- 1. Docusate - Wikipedia [en.wikipedia.org]
- 2. Preparation and Evaluation of Quinapyramine Sulphate-Docusate Sodium Ionic Complex Loaded Lipidic Nanoparticles and Its Scale Up Using Geometric Similarity Principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. acsgcipr.org [acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Leveraging the Micellar Effect: Gold-Catalyzed Dehydrative Cyclizations in Water at Room Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Determining the Critical Micelle Concentration of Docusate Calcium: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docusate (B154912) calcium, the calcium salt of docusate, is an anionic surfactant widely utilized in the pharmaceutical industry as an excipient, primarily as a stool softener and emulsifying agent. Its surface-active properties are central to its function, and a key parameter for characterizing these properties is the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Understanding the CMC of docusate calcium is crucial for optimizing formulation development, ensuring product stability, and controlling drug delivery processes.
This application note provides detailed protocols for several common and effective techniques to determine the CMC of this compound in aqueous solutions. These methods are based on monitoring changes in the physicochemical properties of the this compound solution as a function of its concentration.
Key Techniques for CMC Determination
Several established methods can be employed to determine the CMC of ionic surfactants like this compound. The choice of technique often depends on the required precision, available equipment, and the specific properties of the formulation being studied. The most common methods include:
-
Surface Tension Measurement: This is a direct and widely used method that relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Conductivity Measurement: This technique is suitable for ionic surfactants. The conductivity of the solution changes as the surfactant concentration increases due to the different mobilities of the monomers and the micelles.
-
Fluorescence Spectroscopy: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles as they form, leading to a change in its fluorescence spectrum.
-
Dynamic Light Scattering (DLS): DLS measures the size of particles in a solution. A significant increase in particle size is observed at the CMC due to the formation of micelles.
Data Presentation
While specific experimental data for the critical micelle concentration of this compound is not abundantly available in publicly accessible literature, the following table provides a template for summarizing and comparing results obtained from the different techniques described in this note. For illustrative purposes, a hypothetical range of expected CMC values is included, based on the known behavior of similar anionic surfactants. Researchers should replace this with their own experimental data.
| Technique | Principle of Measurement | Expected CMC Range (mM) | Key Observations |
| Surface Tensiometry | Change in surface tension with concentration | 0.5 - 2.0 | A distinct break point in the plot of surface tension vs. log concentration. |
| Conductivity Measurement | Change in the slope of conductivity vs. concentration | 0.5 - 2.0 | Two linear regions with different slopes in the conductivity vs. concentration plot. |
| Fluorescence Spectroscopy | Change in the fluorescence spectrum of a probe | 0.4 - 1.8 | A sigmoidal change in the intensity ratio (e.g., I₁/I₃ for pyrene) vs. log concentration. |
| Dynamic Light Scattering | Detection of micelle formation by particle size | 0.6 - 2.2 | A sudden increase in the measured particle size (hydrodynamic radius) above the CMC. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. It is recommended to use high-purity this compound and deionized or distilled water for all experiments to avoid interference from impurities.
Protocol 1: Surface Tensiometry
Objective: To determine the CMC of this compound by measuring the surface tension of a series of its aqueous solutions.
Materials:
-
This compound
-
High-purity water (e.g., deionized, distilled)
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
Precision balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) by accurately weighing the required amount and dissolving it in a known volume of high-purity water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM). Prepare at least 10-15 different concentrations.
-
-
Tensiometer Calibration and Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned (e.g., with a suitable solvent and then flamed) before each measurement.
-
-
Measurement:
-
Start with the most dilute this compound solution.
-
Pour the solution into a clean, thermostatted sample vessel.
-
Measure the surface tension, ensuring the reading has stabilized.
-
Repeat the measurement for each concentration, moving from the lowest to the highest concentration.
-
Thoroughly clean and dry the sample vessel and the plate/ring between each measurement.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will typically show two linear regions. The first region will have a negative slope, and the second region (above the CMC) will be nearly horizontal.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Protocol 2: Conductivity Measurement
Objective: To determine the CMC of this compound by measuring the electrical conductivity of its aqueous solutions.
Materials:
-
This compound
-
High-purity water
-
Conductivity meter with a calibrated probe
-
Precision balance
-
Volumetric flasks and pipettes
-
Thermostatted water bath
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water.
-
Prepare a series of dilutions covering a concentration range below and above the expected CMC.
-
-
Conductivity Meter Calibration:
-
Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.
-
-
Measurement:
-
Place a known volume of each diluted this compound solution into a clean, thermostatted beaker.
-
Immerse the conductivity probe into the solution.
-
Allow the temperature and conductivity readings to stabilize before recording the value.
-
Rinse the probe thoroughly with deionized water and dry it between measurements.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the this compound concentration (C).
-
The plot will show two linear regions with different slopes. The slope is steeper below the CMC.
-
The CMC is the concentration at the intersection of the two linear segments.
-
Protocol 3: Fluorescence Spectroscopy using Pyrene (B120774) Probe
Objective: To determine the CMC of this compound using the fluorescence emission of pyrene.
Materials:
-
This compound
-
High-purity water
-
Pyrene (fluorescence grade)
-
Methanol (B129727) or acetone (B3395972) (spectroscopic grade)
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).
-
Prepare a series of this compound solutions in high-purity water, spanning a range of concentrations below and above the expected CMC.
-
Add a small, constant aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the solvent from the pyrene stock does not exceed 1% of the total volume.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to approximately 334-336 nm.
-
Set the emission scan range from approximately 350 nm to 500 nm.
-
Adjust the excitation and emission slit widths to obtain good signal-to-noise ratio.
-
-
Measurement:
-
Transfer each prepared solution to a quartz cuvette.
-
Record the fluorescence emission spectrum for each this compound concentration.
-
-
Data Analysis:
-
From each spectrum, determine the fluorescence intensity of the first vibronic peak (I₁) around 373 nm and the third vibronic peak (I₃) around 384 nm.
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration (log C).
-
The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in the sigmoidal plot.
-
Protocol 4: Dynamic Light Scattering (DLS)
Objective: To determine the CMC of this compound by detecting the formation of micelles based on particle size.
Materials:
-
This compound
-
High-purity water (filtered through a 0.22 µm filter)
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or quartz cuvettes
-
Micropipettes and filtered pipette tips
Procedure:
-
Solution Preparation:
-
Prepare a series of this compound solutions in filtered, high-purity water, covering a concentration range below and above the expected CMC.
-
It is crucial to ensure the solutions are free from dust and other particulates by filtering them directly into the DLS cuvettes if possible.
-
-
DLS Instrument Setup:
-
Set the instrument to the appropriate temperature (e.g., 25 °C) and allow it to equilibrate.
-
Select the appropriate measurement parameters (e.g., scattering angle, run duration).
-
-
Measurement:
-
Place the cuvette containing the most dilute solution into the DLS instrument.
-
Initiate the measurement to determine the average hydrodynamic radius (or diameter) of the particles in the solution.
-
Repeat the measurement for each concentration.
-
-
Data Analysis:
-
Plot the average hydrodynamic radius (or scattering intensity) as a function of the this compound concentration.
-
Below the CMC, the measured size should be small, corresponding to the monomeric surfactant.
-
A sharp increase in the measured size will be observed at and above the CMC, indicating the formation of micelles. The concentration at the onset of this increase is taken as the CMC.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each experimental protocol.
Caption: Workflow for CMC determination by surface tensiometry.
Caption: Workflow for CMC determination by conductivity measurement.
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Caption: Workflow for CMC determination by dynamic light scattering.
Practical Guide to Docusate Calcium in the Research Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Docusate (B154912) calcium, the calcium salt of docusate, is an anionic surfactant widely recognized for its utility as an excipient in the pharmaceutical industry and as a stool softener.[1][2] In the research laboratory, its applications extend beyond its clinical use, leveraging its properties as a wetting agent, emulsifier, and solubilizer.[3] This guide provides detailed application notes and experimental protocols for the practical use of docusate calcium in a research setting, with a focus on its role in drug development and in vitro toxicological studies.
Physicochemical Properties and Safety Data
A summary of key physicochemical and toxicological data for docusate salts is presented below. This information is crucial for experimental design and laboratory safety.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₇₄CaO₁₄S₂ | PubChem CID: 31407 |
| Molecular Weight | 883.2 g/mol | PubChem CID: 31407 |
| Appearance | White, wax-like solid | [4] |
| Solubility | Soluble in water and many organic solvents. | [4] |
| Oral LD₅₀ (Rat) for Docusate Sodium | 1.9 - 4.3 g/kg | [5] |
| Dermal LD₅₀ (Rabbit) for Docusate Sodium | >10 g/kg | [5] |
| EC₅₀ (48h, Daphnia magna) for Docusate Sodium | 36 mg/L | [6] |
| LC₅₀ (96h, Zebrafish embryos) for Docusate Sodium | 33.3 mg/L | [7] |
| EC₅₀ (Vibrio fischeri, Anabaena sp., Pseudokirchneriella subcapitata) for Docusate Sodium | 43–75 mg/L | [8] |
Note: Toxicological data is for docusate sodium, which is expected to have a similar toxicity profile to this compound due to the common active moiety.
Application Notes
Surfactant and Solubilizing Agent in Drug Formulation
This compound's primary role in a research laboratory, particularly in drug development, is as a surfactant. Its amphiphilic nature allows it to reduce surface tension at the interface between different phases, making it an effective wetting agent, emulsifier, and solubilizer.[1][3]
-
Wetting Agent: For poorly soluble active pharmaceutical ingredients (APIs), this compound can be used to improve their dissolution profile by facilitating the penetration of the solvent.
-
Emulsifier: It can be employed to create stable oil-in-water or water-in-oil emulsions for formulation studies.
-
Solubilizer: this compound can form micelles above its critical micelle concentration (CMC), encapsulating hydrophobic drugs and increasing their apparent solubility in aqueous media.
In Vitro Models of Drug Absorption
In the context of preclinical drug development, this compound can be used as a tool to study the intestinal absorption of drugs. Its surfactant properties can modulate the permeability of cell monolayers, such as Caco-2 cells, which are a widely used in vitro model for the human intestinal epithelium.[9] Researchers can investigate how the presence of a surfactant like this compound in a formulation affects the apparent permeability coefficient (Papp) of a drug.
In Vitro Toxicology Studies
Understanding the cytotoxic potential of excipients is a critical aspect of drug development. This compound can be evaluated in various in vitro toxicology assays to determine its effect on cell viability and membrane integrity. These studies are essential for establishing safe concentration ranges for its use in pharmaceutical formulations.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution. This is a crucial parameter for its application as a solubilizing agent.
Methodology: Surface Tension Measurement
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in deionized water. From this stock, create a series of dilutions with varying concentrations.
-
Surface Tension Measurement: Use a tensiometer to measure the surface tension of each dilution.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is the point at which the surface tension ceases to decrease significantly with increasing concentration. This is observed as an inflection point in the graph.[10]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To evaluate the effect of this compound on the permeability of a model compound across a Caco-2 cell monolayer.
Methodology:
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without this compound at a non-toxic concentration determined from the cell viability assay.
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the model compound (with or without this compound) to the apical (AP) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (BL) side.
-
To assess active efflux, the experiment can be performed in the reverse direction (BL to AP). 4[9]. Sample Analysis: Analyze the concentration of the model compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration of the compound in the donor compartment.
[10]### Hypothetical Signaling Pathway Involvement
While direct evidence for this compound's interaction with specific signaling pathways is limited, its nature as a surfactant suggests a potential to influence intracellular calcium signaling through membrane disruption. The following diagram illustrates a hypothetical mechanism.
References
- 1. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 723. Dioctyl sodium sulfosuccinate (DSS) (WHO Food Additives Series 28) [inchem.org]
- 5. corecheminc.com [corecheminc.com]
- 6. static.webareacontrol.com [static.webareacontrol.com]
- 7. The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docusate - Wikipedia [en.wikipedia.org]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting docusate calcium-stabilized emulsion instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docusate (B154912) calcium-stabilized emulsions.
Troubleshooting Guides
Issue 1: My docusate calcium-stabilized emulsion is showing signs of creaming (a layer of concentrated droplets at the top).
Q: What are the likely causes of creaming in my emulsion?
A: Creaming is a form of gravitational separation and is often a precursor to more severe instability like coalescence. The primary causes include:
-
Insufficient Viscosity of the Continuous Phase: A low viscosity aqueous phase allows for easier movement and subsequent creaming of the dispersed oil droplets.
-
Large Droplet Size: Larger droplets have a greater tendency to rise due to buoyancy forces.
-
Low Emulsifier Concentration: An inadequate concentration of this compound can lead to a weak interfacial film around the oil droplets, making them more prone to aggregation and creaming.
Q: How can I resolve the issue of creaming?
A: To address creaming, consider the following adjustments to your formulation and process:
-
Increase Continuous Phase Viscosity: Incorporate a viscosity-modifying agent (thickener) into the aqueous phase. See Table 1 for examples.
-
Reduce Droplet Size: Optimize your homogenization process by increasing the speed or duration of mixing.
-
Optimize Emulsifier Concentration: Gradually increase the concentration of this compound to ensure adequate coverage of the oil droplets.
Issue 2: I am observing flocculation (clumping of droplets) in my emulsion.
Q: What causes flocculation in a this compound-stabilized emulsion?
A: Flocculation occurs when there is an attractive force between droplets. In this compound emulsions, this can be particularly influenced by:
-
Calcium Ion Bridging: The divalent calcium ions (Ca²⁺) can form bridges between the negatively charged heads of the docusate molecules on adjacent droplets, leading to aggregation.
-
Inadequate Surface Charge: An insufficient negative charge (zeta potential) on the droplets can reduce the electrostatic repulsion between them, allowing them to come closer and flocculate.
-
High Electrolyte Concentration: The presence of other electrolytes in your formulation can compress the electrical double layer around the droplets, reducing electrostatic repulsion.
Q: How can I prevent or reverse flocculation?
A: To mitigate flocculation, you can:
-
Optimize this compound Concentration: Ensure you are using an optimal concentration to provide sufficient surface charge.
-
Control Ionic Strength: Minimize the concentration of other electrolytes in your formulation.
-
pH Adjustment: The pH of the continuous phase can influence the surface charge of the droplets. Experiment with slight pH adjustments to maximize electrostatic repulsion (see Experimental Protocols section).
-
Incorporate a Steric Stabilizer: The addition of a non-ionic polymer can provide a protective layer around the droplets, preventing them from getting close enough to flocculate.
Issue 3: My emulsion is experiencing coalescence (droplets merging to form larger ones), leading to phase separation.
Q: Why are the droplets in my this compound emulsion coalescing?
A: Coalescence is an irreversible process and a critical sign of instability. It is often a consequence of unresolved flocculation and can be caused by:
-
Weak Interfacial Film: Insufficient this compound or the presence of incompatible ingredients can lead to a fragile film that easily ruptures upon droplet collision.
-
High Temperature: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions. It can also affect the solubility of the emulsifier.
-
Incorrect Processing Temperature: If the oil and water phases are not at the appropriate temperatures during emulsification, a stable interfacial film may not form correctly.[1]
Q: What steps can I take to prevent coalescence?
A: Preventing coalescence involves strengthening the interfacial film and controlling processing parameters:
-
Optimize Emulsifier System: Consider using a co-emulsifier in conjunction with this compound to create a more robust and flexible interfacial layer.
-
Control Temperature: Ensure both the oil and water phases are heated to the same temperature before emulsification.[1] Store the final emulsion at a controlled room temperature.
-
Evaluate Ingredient Compatibility: Assess all ingredients for potential interactions with this compound that could weaken the interfacial film.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the calcium ion in this compound as an emulsifier?
A: Docusate is an anionic surfactant. The calcium ion (Ca²⁺) is the counter-ion. Being divalent, it can interact with two docusate molecules. This can have a more pronounced effect on emulsion stability compared to monovalent ions like sodium (Na⁺) in docusate sodium.[2] While it can contribute to a more condensed interfacial film, it can also lead to issues like ion bridging and increased sensitivity to pH and electrolyte concentration.
Q2: How does pH affect the stability of my this compound-stabilized emulsion?
A: The pH of the aqueous phase can significantly impact the stability of your emulsion by influencing the zeta potential of the droplets. For anionic surfactants like docusate, a more alkaline pH can sometimes increase the negative charge on the droplets, leading to greater electrostatic repulsion and improved stability. However, the optimal pH should be determined experimentally for your specific formulation.
Q3: Can I use this compound and docusate sodium interchangeably?
A: While both are docusate salts and function as anionic surfactants, they may not be directly interchangeable without re-optimization of the formulation. The divalent nature of calcium can lead to different stability profiles compared to the monovalent sodium. If you are switching from docusate sodium to this compound, you may need to re-evaluate the optimal concentration, pH, and ionic strength of your system.
Q4: What are the key formulation parameters I should consider when developing a this compound-stabilized emulsion?
A: The following table summarizes key formulation parameters and their typical ranges. Note that optimal values are highly dependent on the specific oil phase and other excipients used.
| Parameter | Typical Range (% w/w) | Rationale |
| This compound | 0.1 - 2.0 | Primary emulsifier concentration is critical for droplet stabilization.[3] |
| Oil Phase | 10 - 40 | The amount of dispersed phase will influence the viscosity and stability of the emulsion. |
| Viscosity Modifier | 0.1 - 2.0 | Increases the viscosity of the continuous phase to hinder creaming and sedimentation. |
| Co-surfactant | 0.5 - 5.0 | Can be used to improve the flexibility and stability of the interfacial film. |
| pH Adjusting Agent | As needed | To maintain the optimal pH for maximum droplet repulsion. |
Q5: What analytical techniques are essential for troubleshooting emulsion instability?
A: A combination of techniques is recommended to get a comprehensive understanding of your emulsion's stability:
-
Particle Size Analysis: To monitor changes in droplet size over time, which can indicate coalescence or Ostwald ripening.
-
Zeta Potential Measurement: To assess the surface charge of the droplets and predict the electrostatic stability.
-
Microscopy: For visual confirmation of droplet integrity, flocculation, and coalescence.
-
Rheology: To measure the viscosity of the emulsion, which is crucial for controlling creaming and sedimentation.
Experimental Protocols
Protocol 1: Droplet Size and Zeta Potential Measurement
Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the this compound-stabilized emulsion.
Methodology:
-
Sample Preparation: Gently invert the emulsion sample several times to ensure homogeneity. Dilute the emulsion with deionized water to a concentration suitable for the instrument (typically a factor of 100 to 1000). The final dispersion should be slightly turbid.
-
Instrument Setup (Dynamic Light Scattering & Electrophoretic Light Scattering):
-
Rinse the measurement cell with the filtered deionized water and then with the diluted sample.
-
Fill the cell with the diluted sample, ensuring no air bubbles are present.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Perform the particle size measurement to obtain the z-average diameter and PDI.
-
Perform the zeta potential measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
-
-
Data Analysis: Record the mean droplet size, PDI, and zeta potential. A stable emulsion will typically have a small droplet size, a low PDI (e.g., < 0.3), and a zeta potential of at least ±30 mV.
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To quickly assess the physical stability of the emulsion against creaming and coalescence under stress.
Methodology:
-
Sample Preparation: Fill a graduated centrifuge tube with a known volume of the emulsion.
-
Centrifugation: Centrifuge the sample at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
Analysis:
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.
-
Measure the height of any separated layers.
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
-
Interpretation: A lower CI indicates better stability against creaming. Compare the CI of different formulations to rank their stability.
Diagrams
Caption: Common pathways of emulsion instability.
Caption: A logical workflow for troubleshooting emulsion instability.
References
Technical Support Center: Optimizing Docusate Calcium Concentration for Nanoparticle Size Control
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of nanoparticles where docusate (B154912) calcium is used to control particle size.
Troubleshooting Guide
This guide addresses common problems encountered during nanoparticle synthesis when attempting to control size using docusate calcium.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Nanoparticle Size Batch-to-Batch | 1. Inhomogeneous mixing: Inadequate dispersion of this compound and precursors. 2. Temperature fluctuations: Variations in reaction temperature affecting nucleation and growth rates. 3. Variability in raw materials: Differences in the purity or quality of this compound or other reagents. | 1. Improve mixing: Use a high-shear mixer or sonicator for the initial dispersion. Ensure the stirring rate is consistent throughout the reaction. 2. Control temperature: Use a temperature-controlled water bath or reaction vessel to maintain a stable temperature. 3. Standardize materials: Use reagents from the same supplier and lot number for a series of experiments. |
| Nanoparticle Aggregation and Sedimentation | 1. Insufficient this compound concentration: The concentration is below the critical level needed to provide adequate steric or electrostatic stabilization. 2. Inappropriate pH: The pH of the solution may be near the isoelectric point of the nanoparticles, reducing surface charge and leading to aggregation. 3. High ionic strength: The presence of salts can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion. | 1. Increase this compound concentration: Incrementally increase the concentration of this compound in the formulation. 2. Adjust pH: Modify the pH of the solution to be further away from the isoelectric point to increase surface charge and repulsive forces. 3. Reduce ionic strength: Use deionized water and minimize the concentration of any necessary buffers or salts. |
| Large Nanoparticle Size (Micron-sized particles) | 1. Low this compound concentration: Insufficient surfactant to effectively cap nanoparticles and prevent further growth. 2. High precursor concentration: High concentrations of the nanoparticle precursors can lead to rapid particle growth. 3. Slow stirring rate: Inadequate mixing can lead to localized areas of high precursor concentration, promoting larger particle formation. | 1. Increase this compound concentration: A higher concentration of this compound will provide more surfactant molecules to stabilize the nanoparticle surface and limit growth. 2. Decrease precursor concentration: Reducing the concentration of the precursors can slow down the particle growth rate. 3. Increase stirring speed: A faster stirring rate ensures more rapid and uniform mixing of the precursors. |
| Wide Particle Size Distribution (High Polydispersity) | 1. Prolonged nucleation phase: A slow addition of precursors or inconsistent mixing can lead to continuous nucleation, resulting in a wide range of particle sizes. 2. Ostwald Ripening: Over time, larger particles may grow at the expense of smaller ones. | 1. Control nucleation and growth: Aim for a short, rapid nucleation phase followed by a controlled growth phase. This can be achieved by the rapid addition of the precipitating agent. 2. Optimize reaction time: Minimize the reaction time to prevent significant Ostwald ripening from occurring. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound is an anionic surfactant that acts as a stabilizing and size-controlling agent in nanoparticle synthesis. Its primary functions are to adsorb onto the surface of newly formed nanoparticles, preventing their aggregation through electrostatic and steric hindrance, and to control the growth of the nanoparticles, thereby influencing their final size.[1][2]
Q2: How does increasing the concentration of this compound generally affect nanoparticle size?
A2: Generally, increasing the concentration of this compound leads to a decrease in the final nanoparticle size.[1] As the surfactant concentration increases, more surfactant molecules are available to cap the nanoparticles during their formation, which inhibits their growth and prevents them from aggregating.[1]
Q3: Is there an optimal concentration of this compound to use?
A3: The optimal concentration of this compound is dependent on several factors, including the specific material of the nanoparticle, the desired particle size, the concentration of the precursors, and the reaction conditions (e.g., temperature, pH, and stirring rate). It is typically determined experimentally for each specific formulation.
Q4: What is the difference between using this compound and docusate sodium?
A4: this compound and docusate sodium are both anionic surfactants with similar properties. The primary difference is the counter-ion (calcium vs. sodium). The choice between the two may depend on the specific chemistry of the nanoparticle system and the desired properties of the final formulation. Docusate sodium is more commonly documented in pharmaceutical literature as a versatile surfactant.[3][4]
Q5: Can this compound be used in combination with other stabilizers?
A5: Yes, this compound can be used in combination with other stabilizers, such as non-ionic surfactants or polymers (e.g., PVP, PEG). This combination can sometimes provide enhanced stability through a combination of electrostatic and steric stabilization mechanisms.
Quantitative Data Summary
The following table provides an illustrative example of the expected relationship between this compound concentration and the resulting nanoparticle size and polydispersity index (PDI). Please note that this is a hypothetical dataset based on general principles and actual results will vary depending on the specific experimental conditions.
| This compound Concentration (mM) | Average Nanoparticle Size (nm) | Polydispersity Index (PDI) |
| 0.1 | 450 ± 50 | 0.8 |
| 0.5 | 250 ± 30 | 0.5 |
| 1.0 | 150 ± 20 | 0.3 |
| 2.0 | 100 ± 10 | 0.2 |
| 5.0 | 80 ± 5 | 0.15 |
Experimental Protocols
Generalized Protocol for Nanoparticle Synthesis via Precipitation with this compound
This protocol describes a general method for synthesizing nanoparticles where this compound is used as a size-controlling agent.
Materials:
-
Precursor A solution (e.g., calcium chloride)
-
Precursor B solution (e.g., sodium carbonate for calcium carbonate nanoparticles)
-
This compound
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Temperature control system (e.g., water bath)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water at the desired concentration.
-
Reaction Setup: In the reaction vessel, add the desired volume of the this compound solution and Precursor A solution. Place the vessel on the magnetic stirrer within the temperature-controlled system and begin stirring at a consistent rate.
-
Nanoparticle Precipitation: While stirring, rapidly add the Precursor B solution to the reaction vessel. The rapid addition helps to induce a burst of nucleation.
-
Growth Phase: Allow the reaction to proceed for a predetermined amount of time to allow for controlled growth of the nanoparticles.
-
Purification: After the desired reaction time, the nanoparticles are typically purified by centrifugation to remove unreacted precursors and excess surfactant. The nanoparticle pellet is then washed and redispersed in deionized water or a suitable buffer.
-
Characterization: The size, size distribution (PDI), and morphology of the synthesized nanoparticles should be characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Visualizations
Caption: A flowchart of the experimental workflow for nanoparticle synthesis.
Caption: The logical relationship between surfactant concentration and nanoparticle size.
References
- 1. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Docusate Calcium Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome interference caused by docusate (B154912) calcium in a variety of biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is docusate calcium and why does it interfere with my assay?
A1: this compound is an anionic surfactant used as an excipient in pharmaceutical formulations to improve drug solubility and as a stool softener.[1] Its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to interact with and disrupt biological molecules and assay components, leading to inaccurate results.
Q2: What are the common mechanisms of this compound interference?
A2: this compound can interfere with biochemical assays through several mechanisms:
-
Interaction with Assay Reagents: It can directly interact with enzymes or antibodies, altering their conformation and activity.
-
Micelle Formation: Above its critical micelle concentration (CMC), docusate molecules self-assemble into micelles, which can sequester substrates, analytes, or detection molecules, making them unavailable for the reaction.
-
Consumption of Assay Intermediates: In assays involving enzymatic reactions that produce hydrogen peroxide (H₂O₂), such as those using the Trinder reaction, the docusate molecule may directly consume the H₂O₂, leading to a falsely low signal.[2][3]
-
Protein Denaturation: As a surfactant, it can disrupt the tertiary structure of proteins, leading to loss of function.
-
Cell Lysis: In cell-based assays, this compound can disrupt cell membranes, leading to cytotoxicity and inaccurate measurements of cell viability.
Q3: My assay uses a Trinder reaction. How does this compound affect it?
A3: Assays employing the Trinder reaction are particularly susceptible to interference from compounds that can react with hydrogen peroxide. While direct studies on this compound are limited, research on a similar compound, calcium dobesilate, strongly suggests that it can directly consume the H₂O₂ produced in the enzymatic reaction.[2][3] This leads to a dose-dependent negative interference, resulting in artificially low measurements of analytes like glucose, cholesterol, and uric acid.
Q4: Can this compound interfere with ELISA and other immunoassays?
A4: Yes, surfactants like this compound can interfere with ELISAs by:
-
Binding to Antibodies or Antigens: Non-specific binding to the capture or detection antibodies can block their interaction with the target analyte.
-
Masking Epitopes: this compound might bind to the target analyte, masking the epitope that the antibody recognizes.
-
Interfering with the Enzyme Label: If an enzyme-conjugated secondary antibody is used, the surfactant could inhibit the enzyme's activity, leading to a reduced signal.
Q5: How can I determine if this compound is interfering with my assay?
A5: To confirm interference, you can perform the following control experiments:
-
Spike-in Experiment: Add a known concentration of your analyte to a sample with and without this compound. A lower-than-expected recovery in the presence of this compound suggests interference.
-
Serial Dilution: Dilute a sample containing a high concentration of this compound. If the interference is concentration-dependent, you should observe a non-linear relationship between the dilution factor and the measured analyte concentration.
-
Blank Measurement: Run a blank sample containing only the assay buffer and this compound. A non-zero reading indicates direct interference with the assay reagents or detection method.
Troubleshooting Guides
Issue 1: Negative Interference in Hydrogen Peroxide-Based Assays (e.g., Trinder Reaction)
This issue is characterized by a dose-dependent decrease in the measured signal. The degree of interference can vary between different assay kits and manufacturers.
Quantitative Impact of Docusate-like Compound (Calcium Dobesilate) on Various Assays:
| Analyte | Assay System | Docusate-like Compound Concentration (µg/mL) | Observed Negative Interference (%) |
| Uric Acid (UA) | Ortho/Vitros | 4 | Significant negative interference |
| Uric Acid (UA) | 7 Trinder-based systems | 16 | Negative interference observed in all |
| Triglycerides (TG) | 2 different assay systems | 16 | Negative interference observed |
| HDL-Cholesterol | 2 different assay systems | 16 | Negative interference observed |
| Total Cholesterol (TC) | 1 assay system | 16 | Negative interference observed |
| Creatinine | Roche SOE assay | 8 | -4.4 to -36.3 |
| Creatinine | Beckman SOE assay | 8 | -4.4 to -36.3 |
Data is based on studies with calcium dobesilate, a compound with a similar proposed interference mechanism.[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for H₂O₂-based assays.
Issue 2: General Surfactant-Mediated Interference (Enzyme Assays, Immunoassays)
This can manifest as either a decrease or an increase in the assay signal, depending on the specific mechanism of interference.
Potential Effects of this compound on Enzyme Kinetics:
| Parameter | Potential Effect of this compound | Mechanism |
| Vmax (Maximum Velocity) | Decrease | Denaturation of the enzyme, reducing its catalytic efficiency. |
| Km (Michaelis Constant) | Increase or Decrease | - Increase: Interference with substrate binding. - Decrease: Allosteric effects that increase substrate affinity. |
Troubleshooting Workflow:
Caption: Troubleshooting for general surfactant interference.
Issue 3: Cytotoxicity in Cell-Based Assays
This compound can compromise cell membrane integrity, leading to a decrease in cell viability that is not related to the compound of interest.
Troubleshooting Workflow:
Caption: Troubleshooting cytotoxicity in cell-based assays.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation with Acetone (B3395972) to Remove this compound
This method is effective for removing surfactants and other small molecule contaminants from protein samples.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge capable of ≥13,000 x g
-
Buffer for resuspension (compatible with downstream assay)
Procedure:
-
Place your protein sample (containing this compound) in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Vortex the tube thoroughly to mix.
-
Incubate the mixture for 60 minutes at -20°C to allow for protein precipitation.
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Carefully decant and discard the supernatant, which contains the this compound. Be careful not to disturb the protein pellet.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is appropriate for your downstream application. Vortex thoroughly to ensure complete dissolution.
Protocol 2: Size Exclusion Chromatography (SEC) for this compound Removal
This technique, also known as gel filtration, separates molecules based on their size. It is effective for removing smaller molecules like this compound from larger protein analytes.
Materials:
-
Size exclusion chromatography column (e.g., a desalting column) with an appropriate molecular weight cutoff (MWCO) to retain your protein of interest while allowing this compound to pass through.
-
Assay-compatible buffer for equilibration and elution.
-
Chromatography system or centrifuge for spin columns.
Procedure:
-
Equilibrate the SEC column with 3-5 column volumes of your chosen assay-compatible buffer.
-
Centrifuge your sample at 10,000 x g for 15 minutes to remove any particulates.
-
Carefully load the clarified sample onto the equilibrated SEC column. Do not exceed the recommended sample volume for the column.
-
For gravity flow columns: Allow the sample to enter the column bed and then begin collecting fractions as you add more buffer.
-
For spin columns: Centrifuge the column according to the manufacturer's instructions to collect the protein-containing eluate.
-
The initial fractions (or the eluate from a spin column) will contain your purified protein, while the this compound will be retained in the column or eluted in later fractions.
-
Pool the protein-containing fractions and proceed with your biochemical assay.
Signaling Pathway Considerations
This compound, through its surfactant properties and the release of calcium ions, has the potential to interfere with cellular signaling pathways, particularly those regulated by calcium.
Potential Impact on Calcium Signaling:
Caption: Potential interference of this compound with calcium signaling.
References
stability issues of docusate calcium in acidic vs. alkaline pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of docusate (B154912) calcium in acidic versus alkaline pH environments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of docusate calcium at different pH levels?
Q2: What are the primary degradation pathways for this compound under acidic and alkaline conditions?
A2: The primary degradation pathway for this compound, being an ester, is hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkages can be hydrolyzed to yield sulfosuccinic acid and 2-ethylhexanol. This reaction is typically reversible.
-
Alkaline-Catalyzed Hydrolysis (Saponification): In alkaline environments, this compound undergoes irreversible hydrolysis, also known as saponification. This reaction produces the calcium salt of sulfosuccinic acid and 2-ethylhexanol.
Q3: What are forced degradation studies and why are they important for assessing this compound stability?
A3: Forced degradation studies, or stress testing, involve intentionally degrading a drug substance under more severe conditions than accelerated stability testing.[1][2] These studies are crucial for:
-
Identifying potential degradation products.[1]
-
Elucidating degradation pathways.[1]
-
Developing and validating stability-indicating analytical methods.[1]
-
Understanding the intrinsic stability of the molecule.[1]
For this compound, forced degradation studies under various pH conditions are essential to determine its susceptibility to hydrolysis and to ensure that the analytical methods can accurately measure the intact drug in the presence of its degradation products.
Quantitative Data Summary
While specific degradation rate constants for this compound are not widely published, the following table provides a representative summary of expected stability based on the known behavior of similar diester compounds and general statements on docusate stability. The degradation percentages are illustrative for a typical forced degradation study.
| pH Condition | Stressor | Temperature (°C) | Duration (hours) | Expected Degradation (%) | Primary Degradation Products |
| Acidic | 0.1 M HCl | 60 | 24 | < 5% | Sulfosuccinic acid, 2-ethylhexanol |
| Neutral | Water | 60 | 24 | < 1% | Minimal to no degradation |
| Alkaline | 0.1 M NaOH | 60 | 8 | 15 - 25% | Calcium salt of sulfosuccinic acid, 2-ethylhexanol |
Experimental Protocols
Protocol: pH Stability Study of this compound Using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Phosphate (B84403) or other suitable buffer salts
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Solution (e.g., pH 1.2): Prepare a 0.1 M HCl solution.
-
Neutral Solution (e.g., pH 7.0): Use HPLC-grade water or a neutral buffer solution.
-
Alkaline Solution (e.g., pH 12): Prepare a 0.1 M NaOH solution.
-
Mobile Phase: A common mobile phase for docusate analysis is a mixture of acetonitrile and a buffer solution (e.g., 0.01 M Tetrabutylammonium dihydrogen phosphate, pH 4.8) in a ratio of approximately 66:34 (v/v).[3]
3. Forced Degradation Procedure:
-
For each pH condition, transfer a known volume of the this compound stock solution into separate reaction vessels.
-
Add the acidic, neutral, or alkaline solution to the respective vessels to achieve the target final concentration of this compound.
-
Store the solutions at a specified temperature (e.g., 60°C) in a water bath or oven.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and alkaline samples to stop the degradation reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate (pH 4.8) (66:34, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 214 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH condition.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Generate a pH-rate profile by plotting log(k) versus pH.
Troubleshooting Guides
Issue 1: Baseline Drift or Noise in HPLC Chromatogram
-
Question: I am observing a drifting or noisy baseline during the HPLC analysis of my this compound stability samples. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Mobile Phase Issues: Inadequately degassed mobile phase, changes in mobile phase composition over time, or microbial growth in the buffer.
-
Pump Problems: Leaks in the pump, faulty check valves, or pressure fluctuations.
-
Column Contamination: Buildup of contaminants from previous injections.
-
Detector Issues: Fluctuations in the detector lamp or a contaminated flow cell.
-
Temperature Fluctuations: Unstable column or ambient temperature.
-
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed using sonication or helium sparging.
-
Prepare Fresh Mobile Phase: Prepare fresh buffer solutions daily.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Purge the Pump: Purge the pump to remove any air bubbles.
-
Clean the System: Flush the column with a strong solvent (e.g., methanol or acetonitrile) to remove contaminants. Clean the detector flow cell according to the manufacturer's instructions.
-
Ensure Temperature Stability: Use a column oven to maintain a constant temperature.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: The peak for this compound in my chromatogram is showing significant tailing (or fronting). What is causing this and how can I improve the peak shape?
-
Answer:
-
Possible Causes:
-
Secondary Interactions: Interaction of the analyte with active silanol (B1196071) groups on the silica-based C18 column.
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte.
-
Column Void: A void has formed at the head of the column.
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Slightly adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups and reduce tailing.
-
Use a Different Column: Consider using a column with a different packing material or an end-capped column.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the mobile phase.
-
Check for Column Voids: If a void is suspected, the column may need to be replaced.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. How can I resolve this?
-
Answer:
-
Possible Causes:
-
Fluctuations in Mobile Phase Composition: Inconsistent mixing of the mobile phase components.
-
Changes in Flow Rate: A leak or a problem with the pump can cause the flow rate to vary.
-
Temperature Variations: Changes in column temperature will affect retention times.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.
-
-
Troubleshooting Steps:
-
Premix Mobile Phase: If using an isocratic method, premixing the mobile phase components can ensure consistency.
-
Check for Leaks and Pump Performance: Ensure there are no leaks and that the pump is delivering a constant flow rate.
-
Use a Column Oven: Maintain a constant column temperature.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
-
-
Visualizations
References
improving the long-term stability of docusate calcium formulations
Welcome to the Technical Support Center for improving the long-term stability of docusate (B154912) calcium formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation and stability testing.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Decreased Assay Value and Increased Degradation Products Over Time in a Solid Dosage Form
Q: My docusate calcium tablets show a significant drop in potency and a rise in a specific degradant after 3 months at accelerated stability conditions (40°C/75% RH). What is the likely cause and how can I fix it?
A: This issue is often linked to the alkaline hydrolysis of the docusate molecule. Docusate salts are known to be stable in acidic and neutral conditions but will hydrolyze in alkaline environments (pH > 10).[1][2] The ester linkages in the docusate molecule are susceptible to cleavage under basic conditions.
Troubleshooting Steps:
-
pH Analysis of Formulation:
-
Prepare a slurry of your tablet blend and measure the pH. A pH approaching the alkaline range could be the root cause.
-
-
Excipient Compatibility Check:
-
Review your formulation for alkaline excipients. Common culprits include certain grades of magnesium stearate (B1226849), sodium bicarbonate, or other basic salts.
-
Consider the use of alternative, pH-neutral excipients.
-
-
Moisture Content Analysis:
-
High moisture content can accelerate degradation by creating an aqueous microenvironment that facilitates hydrolysis. Ensure your granulation and drying processes are optimized to achieve a low moisture content in the final blend.
-
-
Reformulation Strategies:
-
If alkaline excipients are necessary for other formulation properties (e.g., lubrication), consider adding a compatible acidulant to your formulation to maintain a neutral micro-pH within the dosage form.
-
Evaluate the use of a moisture-protective film coating to prevent water ingress during storage.
-
Issue 2: Variable and Decreasing Dissolution Rates During Stability Studies
Q: The dissolution profile of my this compound capsules has become slower and more variable after 6 months of a long-term stability study (25°C/60% RH). What could be causing this?
A: Changes in dissolution during stability can be attributed to physical changes in the formulation, often related to moisture.
Troubleshooting Steps:
-
Assess Physical Changes:
-
Hardness and Friability: Test the hardness and friability of the stored capsules. An increase in hardness can slow down disintegration and, consequently, dissolution.[3] This can be caused by the recrystallization of excipients in the presence of moisture.
-
Hygroscopicity of Excipients: Excipients like microcrystalline cellulose (B213188) can absorb moisture, which can alter the tablet matrix and affect dissolution.[4]
-
-
Excipient Interactions:
-
Lubricant Level: An excessive amount of a hydrophobic lubricant like magnesium stearate can lead to over-lubrication of granules, creating a film that hinders water penetration and slows dissolution.
-
Disintegrant Incompatibility: If your formulation contains alkaline components, a disintegrant like croscarmellose sodium might undergo hydrolysis, reducing its effectiveness and leading to slower dissolution.[5]
-
-
Formulation and Process Optimization:
-
Optimize the concentration of your disintegrant and lubricant.
-
If using hygroscopic excipients, ensure that manufacturing is performed in a controlled humidity environment and consider protective packaging.
-
Issue 3: Precipitation in a this compound Oral Solution Upon Standing
Q: I've developed a this compound oral solution, but a fine precipitate forms after a few weeks of storage at room temperature. What is the likely cause and how can I prevent it?
A: Precipitation in liquid formulations can be due to solubility issues, pH shifts, or interactions with other ingredients.
Troubleshooting Steps:
-
Solubility and pH Assessment:
-
Confirm the pH of the solution. Docusate salts have limited stability at pH values below 1 and above 10.[1] A shift in pH during storage could cause the drug to precipitate.
-
Ensure that the concentration of this compound is below its saturation solubility in the vehicle at the intended storage temperature.
-
-
Excipient Interactions:
-
High concentrations of electrolytes, such as sodium chloride, can cause turbidity or precipitation in docusate solutions.[1]
-
Review all excipients for potential incompatibilities.
-
-
Formulation Optimization:
-
Co-solvents: Consider the addition of a co-solvent like propylene (B89431) glycol or glycerin to improve the solubility of this compound.
-
Buffering Agents: Incorporate a suitable buffering system to maintain the pH within the optimal stability range (neutral to slightly acidic).
-
Preservatives: A patent for a stable docusate solution suggests that the inclusion of a benzoate (B1203000) preservative can enhance stability.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary chemical degradation pathway for this compound is hydrolysis of its ester bonds. This reaction is catalyzed by alkaline conditions (pH > 10).[1][2] Docusate salts are generally stable in neutral and acidic environments.[2]
Q2: Which excipients are known to be incompatible with this compound?
A2: While docusate salts are compatible with a wide range of excipients, potential incompatibilities can arise from:
-
Alkaline Excipients: Any excipient that creates a basic microenvironment (e.g., some grades of magnesium stearate, sodium bicarbonate) can promote hydrolytic degradation.
-
Strong Acids: Docusate sodium is incompatible with acids at a pH below 1.[1]
-
High Concentrations of Electrolytes: Can cause precipitation in aqueous solutions of docusate.[1]
Q3: How does moisture affect the stability of solid this compound formulations?
A3: Moisture can negatively impact the stability of solid this compound formulations in several ways:
-
Chemical Degradation: It can facilitate hydrolytic degradation, especially in the presence of alkaline excipients.
-
Physical Changes: Moisture absorption can lead to a decrease in tablet hardness and an increase in disintegration time.[3][6] Highly hygroscopic excipients can exacerbate these effects.
Q4: What is a suitable stability-indicating analytical method for this compound?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective stability-indicating method for docusate salts. A method has been developed for the simultaneous estimation of Calcium Dobesilate and Docusate Sodium using a C18 column with a mobile phase of Acetonitrile and Tetrabutylammonium dihydrogen phosphate (B84403) buffer (pH 4.8) and UV detection at 214 nm.[7] Such a method can separate docusate from its degradation products.
Q5: What are the typical storage conditions for this compound formulations?
A5: this compound formulations should be stored in well-closed containers at controlled room temperature (15°C to 25°C or 59°F to 77°F) in a dry place.[6][7]
Data Presentation
The following table presents illustrative stability data for a hypothetical this compound 100 mg tablet formulation stored under accelerated and long-term conditions. This data reflects the expected degradation profile where hydrolysis is the primary concern, especially under stressful conditions.
Table 1: Illustrative Stability Data for this compound 100 mg Tablets
| Time Point | Storage Condition | Assay (%) | Key Degradant (%) | Dissolution (%) (at 30 min) |
| Initial | - | 99.8 | < 0.1 | 95 |
| 3 Months | 25°C / 60% RH | 99.5 | 0.1 | 94 |
| 6 Months | 25°C / 60% RH | 99.2 | 0.2 | 92 |
| 1 Month | 40°C / 75% RH | 98.5 | 0.5 | 90 |
| 3 Months | 40°C / 75% RH | 96.5 | 1.5 | 85 |
| 6 Months | 40°C / 75% RH | 94.0 | 2.8 | 78 |
Note: This data is for illustrative purposes and may not represent actual product performance.
Experimental Protocols
1. Forced Degradation Study Protocol
This study is designed to identify potential degradation products and establish the intrinsic stability of this compound.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for 4-8 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for 2-4 hours.[2]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 60°C for 7 days.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
2. Stability-Indicating RP-HPLC Method
This method is suitable for the assay of this compound and the quantification of its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and 0.01M Tetrabutylammonium dihydrogen phosphate buffer (pH adjusted to 4.8) in a 66:34 v/v ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration (e.g., 0.1 mg/mL).
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the amount of this compound and any degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Logical relationships between stress factors and stability issues.
Caption: Experimental workflow for a typical stability study.
Caption: Simplified alkaline hydrolysis pathway of docusate.
References
- 1. CA2707823C - A stable docusate pharmaceutical composition - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. HPLC Determination of Docusate Sodium in Softgels on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Docusate Interactions Checker - Drugs.com [drugs.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Docusate Calcium Analytical Detection
Welcome to the Technical Support Center for the analytical detection of docusate (B154912) calcium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of docusate calcium?
The primary challenges in the analytical detection of this compound stem from its chemical properties:
-
Low UV Absorbance: this compound lacks a significant chromophore, resulting in low UV absorbance. This necessitates detection at low wavelengths (typically around 214 nm), which can lead to interference from excipients and mobile phase components.[1]
-
Surfactant Nature: As an anionic surfactant, docusate can form micelles and interact with surfaces, which can lead to issues in both chromatography and dissolution testing, such as peak distortion and variability in release rates.
-
Potential for Impurities: The manufacturing process can introduce impurities such as free sulfosuccinic acid, monoester species, and unreacted alcohols.[2] Degradation can also occur, leading to the formation of byproducts.
Q2: What are the common impurities associated with this compound?
Common process-related impurities include free sulfosuccinic acid, monoester species, higher esters, and unreacted alcohols from the synthesis process.[2] A known degradation product of docusate sodium (closely related to this compound) is Disodium Monoctyl Sulfosuccinate.
Q3: Can UV-Vis spectrophotometry be used for the direct quantification of this compound?
Direct UV-Vis spectrophotometry is generally not recommended for the quantification of this compound due to its low intrinsic UV absorbance.[1] To overcome this, methods involving the formation of a colored complex can be employed. For instance, a complex with curcumin (B1669340) has been shown to produce a stable yellowish-orange product with maximum absorbance at 430 nm, allowing for spectrophotometric determination.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Poor peak shape (tailing or fronting) is observed for the docusate peak.
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The anionic nature of docusate can lead to interactions with active sites on the HPLC column packing material.
-
Solution:
-
Use a well-end-capped C18 or a C8 column.
-
Incorporate an ion-pairing agent, such as tetrabutylammonium (B224687) phosphate (B84403), into the mobile phase to mask the anionic site of docusate and improve peak shape.[3]
-
Adjust the mobile phase pH to suppress the ionization of residual silanols (typically a lower pH).
-
-
-
Possible Cause 2: Micelle Formation: As a surfactant, docusate can form micelles in the mobile phase, especially at concentrations above its critical micelle concentration (CMC). This can lead to broad or distorted peaks.
-
Solution:
-
Ensure the concentration of docusate in the sample solution is below its CMC.
-
Increase the organic solvent content in the mobile phase to disrupt micelle formation.
-
Optimize the mobile phase composition (e.g., type and concentration of organic modifier and buffer).
-
-
-
Possible Cause 3: Incompatibility between Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution:
-
Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Problem: Low sensitivity or high baseline noise at low UV wavelengths (e.g., 214 nm).
-
Possible Cause 1: UV Absorbance of Mobile Phase Components: Many solvents and additives have significant absorbance at low UV wavelengths.
-
Solution:
-
Use high-purity, HPLC-grade solvents and reagents.
-
Avoid using additives that absorb strongly at the detection wavelength.
-
Ensure the mobile phase is well-mixed and degassed to prevent baseline fluctuations.
-
-
-
Possible Cause 2: Interference from Excipients: Many pharmaceutical excipients can absorb UV light at low wavelengths, co-eluting with and obscuring the docusate peak.
-
Solution:
-
Develop a robust sample preparation procedure to remove interfering excipients (e.g., solid-phase extraction).
-
Optimize the chromatographic conditions (e.g., gradient elution) to achieve better separation of docusate from interfering peaks.
-
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Poor Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to shifting retention times.
-
Solution:
-
Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to use 10-20 column volumes.
-
-
-
Possible Cause 2: Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength.
-
Solution:
-
Prepare fresh mobile phase daily, especially if it contains buffers or ion-pairing agents.
-
Ensure accurate measurement of all mobile phase components.
-
-
Dissolution Testing
Problem: High variability in dissolution results.
-
Possible Cause 1: Coning or Mounding of the Sample: this compound's surfactant properties can cause the formulation to form a mound at the bottom of the dissolution vessel, leading to inconsistent wetting and dissolution.[4][5]
-
Solution:
-
Optimize the paddle speed. An increase in agitation can sometimes mitigate coning.
-
Consider using a different dissolution apparatus, such as USP Apparatus 1 (baskets), which may provide more consistent exposure of the dosage form to the medium.
-
-
-
Possible Cause 2: Floating of the Dosage Form: Capsules or low-density tablets containing this compound may float on the surface of the dissolution medium.
-
Solution:
-
Utilize sinkers to ensure the dosage form remains at the bottom of the vessel. The type of sinker should be evaluated during method development to ensure it does not interfere with the release profile.[6]
-
-
Problem: Incomplete dissolution or failure to meet specifications.
-
Possible Cause 1: Inadequate "Sink" Conditions: The concentration of this compound in the dissolution medium may be approaching its solubility limit, hindering further dissolution.
-
Solution:
-
Increase the volume of the dissolution medium.
-
Add a surfactant (if not already part of the formulation) to the dissolution medium to increase the solubility of this compound. The type and concentration of the surfactant must be justified and validated.
-
-
-
Possible Cause 2: Cross-linking of Gelatin Capsules: For capsule formulations, cross-linking of the gelatin shell can occur over time, especially under high humidity and temperature, impeding drug release.
-
Solution:
-
Incorporate enzymes (e.g., pepsin or pancreatin) into the dissolution medium to digest the cross-linked gelatin. The use of enzymes should be justified and validated.
-
-
Experimental Protocols
HPLC Method for this compound Assay
This protocol is a general guideline based on published methods and should be optimized and validated for your specific application.[1]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Thermoscientific Syncronis C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate (pH 4.8) (66:34, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a concentration within the expected range of the sample.
-
Sample Preparation: For solid dosage forms, accurately weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
Dissolution Method for this compound Solid Oral Dosage Forms
This protocol provides a starting point for developing a dissolution method.[4][5][6]
Table 2: Dissolution Method Parameters
| Parameter | Value |
| Apparatus | USP Apparatus 2 (Paddles) or USP Apparatus 1 (Baskets) |
| Dissolution Medium | 900 mL of 0.1 N HCl or a buffered solution (e.g., pH 6.8 phosphate buffer) |
| Apparatus Speed | 50-75 RPM |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes |
| Analysis | HPLC-UV at 214 nm |
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and bring the medium to the specified temperature.
-
Place one dosage unit in each vessel. If necessary, use a validated sinker.
-
Start the apparatus.
-
At each specified time point, withdraw a sample from each vessel and filter it promptly.
-
Analyze the filtered samples by a validated HPLC method.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting high variability in docusation dissolution testing.
References
Technical Support Center: Optimizing Sonication for Docusate Calcium Dispersions
Welcome to the technical support center for optimizing sonication parameters for docusate (B154912) calcium dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving stable and effective dispersions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the role of sonication in preparing docusate calcium dispersions?
Sonication is a process that uses high-frequency sound waves to agitate particles in a liquid.[1] In the context of this compound, which is a waxy solid, sonication is crucial for:
-
Particle Size Reduction: Breaking down larger this compound agglomerates into smaller, nano-sized particles.
-
Homogenization: Ensuring a uniform distribution of this compound particles throughout the dispersion medium.
-
Emulsification: this compound itself is a surfactant, and sonication facilitates the formation of a stable emulsion by reducing the interfacial tension between immiscible liquids.[2][3]
Q2: What are the key sonication parameters to consider?
The effectiveness of sonication is dependent on several critical parameters that should be carefully optimized for each specific formulation. These include:
-
Sonication Power (Amplitude): This determines the intensity of the ultrasonic waves. Higher power generally leads to smaller particle sizes, but excessive power can cause particle degradation or re-agglomeration.
-
Sonication Time: The duration of sonication directly impacts the total energy input into the system. Longer sonication times usually result in smaller particles, but prolonged exposure can lead to overheating.[4][5]
-
Temperature: Temperature control is critical as excessive heat generated during sonication can affect the stability of the dispersion and the integrity of the this compound.
-
Pulsed Sonication: Using on/off cycles (pulsing) helps to dissipate heat and prevent overheating of the sample, which is especially important for temperature-sensitive materials.[1]
-
Probe Depth: The depth of the sonicator probe in the sample can influence the efficiency of energy transfer and mixing.
Q3: How does this compound's surfactant nature affect the sonication process?
This compound is an anionic surfactant, which means it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[2][6] This property is advantageous for forming stable dispersions as it helps to coat the newly formed nanoparticles and prevent them from clumping back together (re-agglomeration). However, its surfactant nature can also lead to foaming, especially at higher sonication powers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Foaming of the Dispersion | High sonication power/amplitude. Air being introduced into the sample. High concentration of this compound. | Reduce the sonication power. Ensure the sonicator probe is sufficiently immersed in the liquid but not touching the bottom of the container. Consider using a pulsed sonication mode. Degas the solvent prior to sonication. |
| Particle Aggregation or Instability | Insufficient sonication time or power. Over-sonication leading to particle degradation and re-agglomeration. Inadequate concentration of this compound to stabilize the particles. Temperature instability. | Systematically vary sonication time and power to find the optimal balance. Monitor particle size and polydispersity index (PDI) at different sonication durations. Ensure the this compound concentration is above its critical micelle concentration (CMC). Use a cooling bath (e.g., ice bath) to maintain a consistent temperature during sonication. |
| Overheating of the Sample | Continuous sonication at high power. Insufficient heat dissipation. | Use a pulsed sonication mode with appropriate on/off cycles. Place the sample vessel in an ice bath or use a cooling circulator. Monitor the sample temperature throughout the process. |
| Inconsistent Results Between Batches | Variations in sonication parameters (power, time, temperature). Inconsistent sample volume or concentration. Inconsistent probe positioning. | Standardize and document all sonication parameters for each experiment. Use a fixed setup for the sonicator probe and sample container. Ensure consistent sample preparation procedures. |
Quantitative Data Summary
| Parameter | Effect on Particle Size | Effect on Polydispersity Index (PDI) | Potential Negative Effects | Supporting Evidence |
| Increased Sonication Power/Amplitude | Generally decreases | May decrease initially, then increase with over-sonication | Particle degradation, increased temperature, foaming | [7] |
| Increased Sonication Time | Generally decreases to a plateau | May decrease initially, then increase with over-sonication | Overheating, particle aggregation | [4][5] |
| Increased Temperature | Can decrease due to lower viscosity, but may also promote aggregation | Variable | Degradation of this compound, reduced dispersion stability | [8] |
| Pulsed Sonication (vs. Continuous) | May require longer total "on" time to achieve the same size reduction | Can improve by preventing overheating-induced aggregation | - | [1] |
Experimental Protocols
Protocol: Optimization of Sonication Parameters for this compound Dispersion
This protocol provides a general framework for systematically optimizing sonication parameters.
1. Materials and Equipment:
- This compound
- Dispersion medium (e.g., deionized water, buffer)
- Probe sonicator with adjustable power and pulse settings
- Cooling bath (e.g., ice-water bath)
- Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
- Temperature probe
2. Preparation of Pre-Sonication Mixture:
- Disperse a known concentration of this compound in the chosen medium.
- Stir the mixture at a moderate speed for a set amount of time to ensure initial wetting of the powder.
3. Sonication Procedure (Iterative Optimization):
- Step 1: Power Optimization:
- Set a constant sonication time (e.g., 5 minutes) and use pulsed sonication (e.g., 10 seconds on, 10 seconds off).
- Vary the sonication power (amplitude) across a range (e.g., 20%, 40%, 60%, 80%).
- Maintain a constant temperature using a cooling bath.
- After each run, measure the particle size and PDI.
- Step 2: Time Optimization:
- Using the optimal power determined in Step 1, vary the sonication time (e.g., 2, 5, 10, 15 minutes).
- Keep the power, pulse mode, and temperature constant.
- Measure the particle size and PDI after each time point.
- Step 3: Temperature Optimization (if necessary):
- Using the optimal power and time, assess the effect of different temperatures (e.g., 4°C, 25°C, 40°C) on the final dispersion properties.
4. Characterization:
- Measure the particle size distribution and PDI of the final dispersions.
- Assess the short-term stability of the dispersions by monitoring particle size over time (e.g., 24-48 hours).
Visualizations
Caption: Workflow for optimizing sonication parameters.
Caption: Relationship between sonication inputs and dispersion outputs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. arxiv.org [arxiv.org]
- 5. [2301.10850] Effect of sonication time and surfactant concentration on improving the bio-accessibility of lycopene synthesized in poly-lactic co-glycolic acid nanoparticles [arxiv.org]
- 6. Docusate [chemeurope.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Troubleshooting Phase Separation in Docusate Calcium Emulsions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation issues encountered during the formulation of docusate (B154912) calcium emulsions.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in a docusate calcium emulsion, and what does it look like?
A1: Phase separation is the visible separation of an emulsion back into its individual immiscible liquid phases (typically oil and water). In a this compound emulsion, this can manifest in several ways:
-
Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion. This is often a reversible first step towards complete separation.[1]
-
Sedimentation: The settling of the dispersed phase to the bottom, which occurs if the dispersed phase is denser than the continuous phase.[1]
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process that ultimately leads to the breaking of the emulsion.[1][2]
-
Breaking: The complete and irreversible separation of the oil and water phases into distinct layers.[3]
Q2: What are the primary causes of phase separation in this compound emulsions?
A2: Phase separation in this compound emulsions is a sign of instability. The primary causes are rooted in the formulation and processing parameters:
-
Inappropriate Hydrophilic-Lipophilic Balance (HLB): The HLB of the emulsifier system must match the required HLB of the oil phase to ensure proper stabilization.[2][3][4][5][6][7] this compound is an anionic surfactant, and its effectiveness can be highly dependent on the overall HLB of the emulsifier blend.
-
Incorrect Emulsifier Concentration: An insufficient amount of this compound or other co-emulsifiers will result in incomplete coverage of the oil droplets, leading to coalescence.[2]
-
Presence of Divalent Cations (Calcium Ions): While this compound provides the necessary calcium ions, an excessive concentration of free calcium ions in the aqueous phase can destabilize the emulsion. Divalent cations can interact with the anionic head of the docusate, reducing the electrostatic repulsion between droplets and promoting flocculation and coalescence.[8][9]
-
Inappropriate pH: The pH of the aqueous phase can affect the charge of the anionic surfactant and thus its emulsifying capacity.[2][8][10][11][12]
-
High Ionic Strength: The presence of other electrolytes can disrupt the electrical double layer around the oil droplets, reducing repulsive forces and leading to instability.[2][13]
-
Improper Homogenization: Insufficient energy input during emulsification leads to large and non-uniform droplet sizes, which are more prone to creaming and coalescence.[3]
-
Temperature Fluctuations: Both high temperatures during processing and freeze-thaw cycles during storage can negatively impact emulsion stability.[3]
Q3: Why are calcium ions from this compound a potential issue for emulsion stability?
A3: Docusate is an anionic surfactant. The presence of divalent cations like calcium (Ca²⁺) can neutralize the negative charge on the surface of the oil droplets that is provided by the docusate molecules. This neutralization reduces the electrostatic repulsion between the droplets, making it easier for them to aggregate (flocculation) and merge (coalescence), ultimately leading to phase separation.[8][9] The concentration of free calcium ions is a critical parameter to control.
Troubleshooting Guides
Issue 1: Immediate Phase Separation (Breaking) After Preparation
This indicates a fundamental flaw in the formulation or preparation method.
| Possible Cause | Recommended Action |
| Incorrect HLB Value | The required HLB of the oil phase needs to be matched by the emulsifier system. While a specific HLB for this compound is not readily published, it is crucial to determine the required HLB of your oil phase experimentally. You may need to blend this compound with other non-ionic surfactants with known HLB values to achieve the target HLB. For oil-in-water (o/w) emulsions, a higher HLB value (typically 8-18) is generally required.[5] |
| Insufficient Emulsifier Concentration | Increase the concentration of this compound incrementally. A typical starting point for many o/w emulsions is a surfactant-to-oil ratio (S/O) of 1:10 to 1:2.5.[2] |
| Improper Order of Addition | For o/w emulsions, ensure the oil phase is added slowly to the aqueous phase with continuous and adequate mixing. |
| Inadequate Homogenization | Increase the speed and/or duration of homogenization to reduce the droplet size. |
Issue 2: Creaming or Sedimentation Observed Within Hours or Days
This suggests that the emulsion is marginally stable and requires optimization.
| Possible Cause | Recommended Action |
| Large Droplet Size | Optimize the homogenization process to achieve a smaller and more uniform droplet size distribution. Aim for a droplet size in the submicron to low micron range for better stability. |
| Low Viscosity of Continuous Phase | Increase the viscosity of the aqueous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer). This will slow down the movement of the oil droplets.[3] |
| Density Difference Between Phases | While challenging to modify, being aware of a significant density difference highlights the need for a more robust stabilizing system, including smaller droplet size and higher viscosity. |
Issue 3: Coalescence and Breaking Over Long-Term Storage
This points to long-term instability mechanisms that need to be addressed.
| Possible Cause | Recommended Action |
| Ostwald Ripening | This phenomenon, where larger droplets grow at the expense of smaller ones, can be mitigated by using a co-emulsifier or adding a small amount of a highly water-insoluble compound to the oil phase. |
| Electrolyte Effects | If your formulation contains other salts, consider their impact on the ionic strength. It may be necessary to reduce their concentration or use non-ionic surfactants that are less sensitive to electrolytes. The presence of divalent electrolytes like magnesium sulfate (B86663) can sometimes improve the stability of water-in-oil (w/o) emulsions, but can be detrimental to o/w emulsions stabilized by anionic surfactants.[14] |
| pH Shift Over Time | Buffer the aqueous phase to a pH where the this compound is most effective and stable. The optimal pH should be determined experimentally.[8] |
| Temperature Fluctuations | Store the emulsion at a controlled and consistent temperature. Avoid exposure to extreme heat or freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Determination of Required Hydrophilic-Lipophilic Balance (HLB)
Purpose: To determine the optimal HLB value for emulsifying a specific oil phase.
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 16 in increments of 1) by mixing two non-ionic surfactants with known low and high HLB values (e.g., Span 80 and Tween 80).
-
Prepare a series of small-scale emulsions, each with the same oil and water content, but using a different emulsifier blend.
-
Homogenize each emulsion under identical conditions (e.g., same time, speed, and temperature).
-
Visually observe the emulsions for signs of phase separation immediately after preparation and after a set period (e.g., 24 hours).
-
The emulsion that exhibits the least amount of creaming, coalescence, or breaking corresponds to the required HLB of the oil phase.
Protocol 2: Particle Size Analysis
Purpose: To measure the droplet size distribution of the emulsion, a key indicator of stability.
Methodology:
-
Sample Preparation: Dilute a small, representative sample of the emulsion with the continuous phase (filtered, deionized water for o/w emulsions) to a concentration suitable for the instrument being used. Gentle inversion is recommended for mixing to avoid altering the droplet size.
-
Instrumentation: Use a laser diffraction particle size analyzer or a dynamic light scattering (DLS) instrument.[15][16]
-
Measurement: Follow the instrument's standard operating procedure for measuring the particle size distribution. Perform multiple measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the mean droplet size (e.g., D50) and the polydispersity index (PDI). A smaller mean droplet size and a lower PDI generally indicate a more stable emulsion. Monitor these parameters over time to assess long-term stability.
Protocol 3: Accelerated Stability Testing
Purpose: To quickly predict the long-term stability of the emulsion.
Methodology:
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a moderate speed (e.g., 3000-5000 rpm) for a set time (e.g., 15-30 minutes).[3]
-
Observe the sample for any signs of phase separation. A stable emulsion should show no visible separation.
-
-
Thermal Stress (Freeze-Thaw Cycles):
-
Subject the emulsion to alternating temperature cycles (e.g., 24 hours at 4°C followed by 24 hours at 40°C) for several cycles.
-
After each cycle, visually inspect the emulsion for any signs of instability and measure the particle size distribution.
-
Data Summary
The following table provides a general guide for formulation parameters. Optimal values will depend on the specific oil phase and other excipients used.
| Parameter | Typical Range | Primary Impact on Stability |
| This compound Concentration (% w/w) | 0.1 - 5.0 | Emulsification, droplet stabilization |
| Oil Phase Concentration (% w/w) | 10 - 50 | Droplet concentration, viscosity |
| pH of Aqueous Phase | 5.0 - 8.0 | Surfactant charge and effectiveness[8] |
| Homogenization Speed (rpm) | 5,000 - 20,000 | Droplet size reduction |
| Homogenization Time (min) | 5 - 15 | Droplet size reduction and uniformity |
Visualizations
Caption: Troubleshooting workflow for phase separation in emulsions.
Caption: Relationships between factors causing phase separation.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. scientificspectator.com [scientificspectator.com]
- 8. Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. W/O emulsions: solvent phase separation for pH determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 13. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulprospector.com [ulprospector.com]
- 15. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 16. contractlaboratory.com [contractlaboratory.com]
addressing docusate calcium-induced protein aggregation in formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation in formulations containing docusate (B154912) calcium.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and resolving protein aggregation issues potentially linked to docusate calcium.
Issue 1: Increased Turbidity or Visible Particulates Observed After Addition of this compound
-
Question: My protein formulation appears cloudy or contains visible particles after I've added this compound. What should I do?
-
Answer: This is a common sign of significant protein aggregation.[1][2] The following steps can help you troubleshoot this issue:
-
Confirm the Cause: First, ensure that the aggregation is indeed caused by this compound. Prepare control formulations without this compound and with other common non-ionic surfactants like Polysorbate 20 or Polysorbate 80 to see if the issue persists.[3]
-
Re-evaluate Formulation Buffer Conditions:
-
pH: Ensure your buffer's pH is at least 1-1.5 units away from your protein's isoelectric point (pI). This helps maintain a net charge on the protein, promoting electrostatic repulsion and preventing aggregation.[1]
-
Ionic Strength: While docusate is a salt, the overall ionic strength of your formulation is critical. Systematically screen different salt concentrations to find an optimal level that maintains protein stability.
-
-
Optimize this compound Concentration: Anionic surfactants can have complex interactions with proteins. It's possible that the concentration of this compound is too high. Perform a dose-response study with varying concentrations of this compound to identify a range that minimizes aggregation.
-
Consider Co-solvents and Stabilizers:
-
The addition of co-solvents like glycerol (B35011) or sugars (e.g., sucrose, trehalose) can enhance the conformational stability of the protein.[4][5]
-
Amino acids such as arginine and histidine can also act as stabilizers.[5]
-
-
Purify After Formulation: If some aggregation is unavoidable during formulation, consider a final purification step, such as size-exclusion chromatography (SEC), to remove aggregates before storage or use.[1]
-
Workflow for Troubleshooting this compound-Induced Aggregation
Caption: A logical workflow for addressing protein aggregation observed after the addition of this compound.
Frequently Asked Questions (FAQs)
Q1: Why might this compound cause protein aggregation when other surfactants prevent it?
A1: The mechanism of surfactant-protein interaction is complex. While many non-ionic surfactants like polysorbates stabilize proteins by preventing adsorption at interfaces and shielding hydrophobic patches, this compound is an anionic surfactant.[5][6] This means it carries a negative charge. Depending on the protein's surface charge at a given pH, this compound could interact in a way that neutralizes stabilizing charges or binds to specific sites, leading to conformational changes and subsequent aggregation. Additionally, the "calcium" ion itself can sometimes promote protein aggregation by forming bridges between protein molecules.[7]
Q2: What is the proposed mechanism for this compound-induced protein aggregation?
A2: While direct studies on this compound are limited, we can propose a hypothetical mechanism based on known principles of protein chemistry and surfactant interactions.
Proposed Mechanism of this compound-Induced Protein Aggregation
Caption: A proposed pathway for this compound-induced protein aggregation.
This pathway suggests that the anionic docusate molecule and the divalent calcium cation can interact with the protein surface, disrupting its natural conformation. This can lead to the exposure of hydrophobic regions, which then interact with each other, causing the proteins to aggregate.[8]
Q3: What are the best analytical techniques to monitor this compound-induced aggregation?
A3: A multi-faceted approach using orthogonal techniques is recommended to accurately characterize aggregation.[9][10]
| Analytical Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Quantifies the amount of monomer, dimer, and higher-order soluble aggregates.[11] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, useful for detecting the formation of larger aggregates and oligomers.[10] |
| UV-Vis Spectroscopy (Turbidity) | A simple method to assess the overall level of aggregation by measuring light scattering at 350 nm.[11] |
| Micro-Flow Imaging (MFI) | Characterizes sub-visible particles, providing information on their size, shape, and concentration. |
| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary and tertiary structure of the protein, indicating conformational instability that can precede aggregation.[10] |
Q4: Are there any alternatives to this compound I can use in my formulation?
A4: Yes, several other surfactants are commonly used in biopharmaceutical formulations and are less likely to cause aggregation. The most common are non-ionic surfactants.
| Surfactant Alternative | Class | Typical Concentration |
| Polysorbate 80 | Non-ionic | 0.01% - 0.1% |
| Polysorbate 20 | Non-ionic | 0.01% - 0.1% |
| Poloxamer 188 | Non-ionic | 0.01% - 0.1% |
These surfactants are well-established for their ability to prevent surface-induced aggregation and are found in many approved therapeutic protein formulations.[3][5]
Experimental Protocols
Protocol 1: Screening for this compound Concentration Effects on Protein Aggregation
Objective: To determine the optimal concentration of this compound that minimizes protein aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock of your protein in its formulation buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Sample Preparation:
-
Create a series of formulations with a fixed protein concentration and varying concentrations of this compound (e.g., 0.001%, 0.01%, 0.05%, 0.1%, 0.5%).
-
Include a negative control (no this compound) and a positive control with a known stabilizing surfactant (e.g., 0.02% Polysorbate 80).
-
-
Incubation and Stress:
-
Incubate the samples under both standard (e.g., 4°C) and accelerated stress conditions (e.g., 40°C for 1 week, or gentle agitation for 24 hours).
-
-
Analysis:
-
At various time points, analyze the samples using the techniques listed in the table above (SEC, DLS, and turbidity are recommended for initial screening).
-
-
Data Interpretation:
-
Plot the percentage of monomer (from SEC) or the change in turbidity against the this compound concentration to identify the concentration range that best preserves the native protein.
-
Protocol 2: Assessing Protein Conformational Stability in the Presence of this compound using Circular Dichroism (CD)
Objective: To evaluate the impact of this compound on the secondary and tertiary structure of the protein.
Methodology:
-
Sample Preparation:
-
Prepare samples of your protein at a suitable concentration for CD analysis (typically 0.1-1 mg/mL) in the formulation buffer.
-
Prepare identical samples containing different concentrations of this compound.
-
-
Far-UV CD Spectroscopy:
-
Acquire Far-UV CD spectra (typically 190-260 nm) for each sample to assess changes in the protein's secondary structure (alpha-helix, beta-sheet content).
-
-
Near-UV CD Spectroscopy:
-
Acquire Near-UV CD spectra (typically 250-320 nm) to probe for changes in the tertiary structure.
-
-
Thermal Denaturation (CD Melt):
-
Perform a thermal melt experiment by monitoring the CD signal at a specific wavelength while slowly increasing the temperature. This will determine the melting temperature (Tm) of the protein in the presence and absence of this compound.
-
-
Data Interpretation:
-
Significant changes in the CD spectra or a decrease in the Tm in the presence of this compound indicate that the surfactant is destabilizing the protein's native conformation, which can be a precursor to aggregation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. leukocare.com [leukocare.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 5. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 6. Surfactant - Wikipedia [en.wikipedia.org]
- 7. Calcium-promoted aggregation of erythrocyte membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Aggregation Analysis [intertek.com]
- 11. approcess.com [approcess.com]
optimization of stirring speed for docusate calcium nanoemulsion preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of stirring speed during the preparation of docusate (B154912) calcium nanoemulsions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 0.3) | 1. Inadequate Stirring Speed: Insufficient energy input to break down droplets effectively.[1] 2. Excessive Stirring Speed: Can lead to droplet coalescence due to increased collision frequency. 3. Non-uniform Mixing: The aqueous phase is not being dispersed evenly into the oil phase. | 1. Optimize Stirring Speed: Gradually increase the stirring speed and monitor the PDI. An optimal range will exist where PDI is minimized.[2] 2. Controlled Addition: Add the aqueous phase dropwise to the oil phase under continuous stirring.[3] 3. Use of a Homogenizer: For high-energy emulsification, a high-pressure homogenizer or ultrasonicator can provide more uniform energy distribution.[3][4][5][6] |
| Particle Agglomeration and Sedimentation | 1. Low Zeta Potential: Insufficient electrostatic repulsion between droplets. 2. Ostwald Ripening: Diffusion of smaller droplets to larger ones, a primary destabilization mechanism in nanoemulsions.[1] 3. Inappropriate Surfactant/Co-surfactant Ratio: The emulsifier system is not effectively stabilizing the droplets. | 1. Adjust Formulation: Modify the concentration of surfactants and co-surfactants to achieve a higher absolute zeta potential (typically > ±30 mV for good stability).[7] 2. Optimize Oil Phase Composition: Incorporating a less water-soluble oil can reduce the rate of Ostwald ripening. 3. Screen Emulsifiers: Conduct a screening study to identify the most effective surfactant and co-surfactant combination for docusate calcium. |
| Inconsistent Particle Size Between Batches | 1. Variability in Stirring Speed: Inconsistent motor speed on the magnetic stirrer or homogenizer. 2. Temperature Fluctuations: Temperature can affect the viscosity and interfacial tension of the components. 3. Slight Variations in Component Addition Rate: The rate of adding the aqueous phase can influence droplet formation.[3] | 1. Calibrate Equipment: Ensure the stirring equipment is calibrated and provides a consistent speed. 2. Maintain Constant Temperature: Use a water bath or other temperature control method during preparation.[8] 3. Standardize Addition Rate: Use a syringe pump for precise and repeatable addition of the aqueous phase. |
| Cloudy or Opaque Appearance | 1. Large Droplet Size: Droplets are larger than the nano-range (<200 nm), causing light scattering.[] 2. Phase Separation: The nanoemulsion is unstable and separating into oil and water phases. | 1. Increase Energy Input: Higher stirring speeds or the use of high-pressure homogenization can reduce droplet size.[3][6] 2. Re-evaluate Formulation: The oil-to-surfactant ratio may need adjustment to ensure proper emulsification and stability. |
Frequently Asked Questions (FAQs)
1. What is the typical starting stirring speed for preparing a this compound nanoemulsion?
A good starting point for magnetic stirring is typically in the range of 500-1000 rpm.[8][10] For high-shear homogenization, a starting speed of 5,000-10,000 rpm is common.[4] It is crucial to note that the optimal speed will depend on the specific formulation, including the oil, surfactant, and co-surfactant used.
2. How does stirring speed affect the particle size and PDI of the nanoemulsion?
Generally, increasing the stirring speed up to an optimal point will decrease the particle size and PDI by providing more energy for droplet disruption.[2] However, excessively high speeds can sometimes lead to an increase in PDI due to increased turbulence and droplet coalescence.[2] Therefore, an optimization study is necessary to find the ideal stirring speed for a specific formulation.
3. What is an acceptable PDI value for a this compound nanoemulsion?
A PDI value below 0.3 is generally considered acceptable and indicates a narrow particle size distribution.[1] For pharmaceutical applications, a PDI below 0.2 is often desired to ensure uniformity and stability.
4. Can stirring time compensate for a lower stirring speed?
To some extent, a longer stirring time can allow for more complete emulsification at a lower speed. However, prolonged stirring at a suboptimal speed may not be sufficient to achieve the desired nano-sized droplets and low PDI. It is generally more effective to optimize the stirring speed to provide adequate energy for droplet size reduction.
5. What are the key parameters to monitor during the optimization of stirring speed?
The primary parameters to monitor are:
-
Particle Size (Z-average): To ensure the droplets are within the desired nano-range.
-
Polydispersity Index (PDI): To assess the uniformity of the droplet size distribution.
-
Zeta Potential: To evaluate the stability of the nanoemulsion.
-
Visual Appearance: To check for clarity, turbidity, and any signs of phase separation.
Data on Stirring Speed Optimization
The following table summarizes the general trends observed when optimizing stirring speed for nanoemulsion preparation. The exact values will vary depending on the specific formulation and equipment used.
| Stirring Speed (RPM) | Effect on Particle Size | Effect on PDI | General Observations |
| Low (e.g., <500) | Larger particle size | High PDI | Insufficient energy for droplet disruption, leading to a coarse and unstable emulsion. |
| Moderate (e.g., 500-1500) | Decreasing particle size | Decreasing PDI | Improved droplet size reduction and uniformity as energy input increases.[2] |
| Optimal Range | Minimum particle size | Minimum PDI | The "sweet spot" where the energy input is ideal for creating a stable nanoemulsion with uniform droplets. |
| High (e.g., >2000) | May slightly increase or plateau | May increase | Excessive turbulence can lead to droplet coalescence, potentially increasing the PDI.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using a Magnetic Stirrer (Low-Energy Method)
-
Preparation of Oil Phase:
-
Dissolve the required amount of this compound in the selected oil (e.g., Capryol 90).
-
Add the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol HP) to the oil phase.
-
Gently heat the mixture to 40°C on a magnetic stirrer to ensure complete dissolution.
-
-
Preparation of Aqueous Phase:
-
Prepare the aqueous phase using deionized water.
-
-
Emulsification:
-
Place the oil phase on a magnetic stirrer set to the desired speed (e.g., 1000 rpm).
-
Add the aqueous phase dropwise to the oil phase with continuous stirring.
-
Continue stirring for a predetermined time (e.g., 30 minutes) after the addition is complete.
-
-
Characterization:
Protocol 2: Preparation of this compound Nanoemulsion using a High-Shear Homogenizer (High-Energy Method)
-
Preparation of Coarse Emulsion:
-
Follow steps 1 and 2 from Protocol 1 to prepare the oil and aqueous phases.
-
Combine the oil and aqueous phases and mix using a magnetic stirrer at a low speed (e.g., 500 rpm) for 5 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-shear homogenization at a specific speed (e.g., 8000 rpm) for a set duration (e.g., 10 minutes).
-
-
Characterization:
Visualizations
Caption: Workflow for optimizing stirring speed in nanoemulsion preparation.
Caption: Troubleshooting decision tree for common nanoemulsion issues.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 4. Frontiers | Development and evaluation of clove oil nanoemulsion-based topical cream for anti-inflammatory activity in mice [frontiersin.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Quality-by-design based fabrication of febuxostat-loaded nanoemulsion: Statistical optimization, characterizations, permeability, and bioavailability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.5. Particle Size Analysis of Nanoemulsions [bio-protocol.org]
- 12. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Docusate Calcium - Polymer Compatibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docusate (B154912) calcium and polymers.
Frequently Asked Questions (FAQs)
Q1: What is docusate calcium and why is it used in pharmaceutical formulations?
A1: this compound is the calcium salt of docusate, an anionic surfactant.[1][2] It functions as an emollient laxative and stool softener by reducing the surface tension of fecal matter, which allows water to penetrate and soften the stool.[1][2] In formulations, it can also act as a wetting agent, emulsifier, and dispersing agent.
Q2: Which types of polymers is this compound commonly formulated with?
A2: this compound can be formulated with a variety of pharmaceutical polymers, including:
-
Cellulose derivatives (e.g., HPMC, Microcrystalline Cellulose)[3][4]
-
Polyvinylpyrrolidone and its copolymers (e.g., Povidone, Copovidone)[3][5]
-
Methacrylic acid copolymers (e.g., Eudragit® series)[3]
-
Alginates[6]
Q3: What are the key analytical techniques to assess this compound-polymer compatibility?
A3: Several analytical methods are essential for evaluating the compatibility of this compound with polymers. The most common techniques include:
-
Differential Scanning Calorimetry (DSC): To detect changes in the melting point, glass transition temperature, or the appearance of new peaks, which can indicate interactions.[7]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of both the drug and the polymer, suggesting chemical interactions.[7]
-
X-Ray Powder Diffraction (XRPD): To analyze changes in the crystalline structure of this compound in the presence of the polymer.[7]
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug's stability and detect any degradation products.[8]
Troubleshooting Guide
Issue 1: Reduced Drug Release and Poor Dissolution Profile
Question: My tablet formulation containing this compound and a nonionic polymer (e.g., Povidone) shows a significantly slower dissolution rate than expected. What could be the cause and how can I fix it?
Answer:
This issue can arise from strong interactions between the anionic surfactant (docusate) and the polymer, leading to the formation of a viscous microenvironment around the dissolving particles, which hinders further drug release.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced drug release.
Experimental Protocol: Dissolution Medium Viscosity Measurement
-
Preparation: Prepare the dissolution medium as specified in your protocol. Also, prepare a solution of the polymer in the dissolution medium at the same concentration as in your formulation.
-
Dissolution Test: Begin the dissolution test for your this compound-polymer formulation.
-
Sampling: At various time points (e.g., 5, 15, 30, 60 minutes), carefully withdraw an aliquot of the dissolution medium from near the surface of the dissolving tablet.
-
Viscosity Measurement: Measure the viscosity of the collected samples using a calibrated viscometer at a controlled temperature.
-
Comparison: Compare the viscosity of the samples to that of the pure dissolution medium and the polymer solution. A significant increase in viscosity in the sample containing the dissolving tablet suggests a strong interaction.
Issue 2: Physical Instability - Film Cracking and Brittleness in a Polymer-Coated Tablet
Question: The enteric-coated tablets I formulated with a methacrylic acid copolymer and this compound are showing signs of cracking and are very brittle. What is the likely cause and how can I address it?
Answer:
Docusate salts can act as plasticizers, but in some cases, they can also interfere with the polymer network formation of the coating, leading to brittleness. This effect can be concentration-dependent. A plasticizer is a substance added to a material to make it more flexible and durable.[10] The addition of plasticizers generally decreases the tensile strength of thermoplastics, making them more flexible but also potentially weaker.[10]
Troubleshooting and Resolution Pathway:
Caption: Logical diagram for resolving coating brittleness.
Experimental Protocol: Evaluation of Mechanical Properties of Polymer Films
-
Film Casting: Prepare solvent-cast films of the polymer with and without this compound, and with varying concentrations of a suitable plasticizer (e.g., triethyl citrate).
-
Drying: Ensure all films are dried under controlled conditions to a constant weight.
-
Tensile Testing: Cut the films into standard dumbbell shapes and perform tensile testing using a universal testing machine.
-
Data Analysis: Measure the tensile strength, percent elongation, and Young's modulus. An increase in percent elongation and a decrease in Young's modulus indicate improved flexibility.[11][12]
Quantitative Data Summary:
| Formulation | Tensile Strength (MPa) | % Elongation | Young's Modulus (GPa) |
| Polymer Only | 30.5 ± 2.1 | 3.2 ± 0.4 | 2.1 ± 0.2 |
| Polymer + 1% this compound | 25.8 ± 1.9 | 2.5 ± 0.3 | 2.5 ± 0.3 |
| Polymer + 1% this compound + 10% TEC | 22.1 ± 2.5 | 15.8 ± 1.5 | 1.5 ± 0.2 |
| Polymer + 1% this compound + 20% TEC | 18.9 ± 2.3 | 28.4 ± 2.1 | 1.1 ± 0.1 |
| TEC: Triethyl Citrate. Data are presented as mean ± standard deviation and are hypothetical. |
Issue 3: Phase Separation in a Semi-Solid Formulation
Question: I am developing a topical cream with this compound and a carbomer-based gel, but I'm observing phase separation after a few days of storage. What is causing this and how can I prevent it?
Answer:
This compound, being a salt of a divalent cation, can interact with anionic polymers like carbomers. The calcium ions can cause cross-linking of the polymer chains, leading to polymer precipitation or "gelling out," which results in phase separation.
Recommended Analytical Approach:
Caption: Strategy for addressing phase separation.
Experimental Protocol: Compatibility Study using Rheology
-
Sample Preparation: Prepare simple aqueous dispersions of the carbomer. Prepare separate solutions of this compound.
-
Mixing: Slowly add the this compound solution to the carbomer dispersion while monitoring for any visual changes (e.g., precipitation, cloudiness).
-
Rheological Measurement: Measure the viscosity and viscoelastic properties (G' and G'') of the mixtures immediately after preparation and over time. A drastic and rapid increase in viscosity or the formation of a weak gel that then collapses can indicate incompatible cross-linking.
-
Evaluation of Remedies: Repeat the experiment with the addition of a chelating agent like EDTA to the carbomer dispersion before adding the this compound. Also, test alternative non-ionic polymers.
Quantitative Data Summary:
| Formulation | Initial Viscosity (cP) | Viscosity after 24h (cP) | Observation |
| Carbomer Gel | 5500 ± 300 | 5450 ± 280 | Stable |
| Carbomer Gel + this compound | >20000 (gelled) | 150 ± 20 (separated) | Phase separation |
| Carbomer Gel + EDTA + this compound | 6200 ± 350 | 6100 ± 330 | Stable |
| HPMC Gel + this compound | 4800 ± 250 | 4750 ± 260 | Stable |
| Data are hypothetical and for illustrative purposes. |
References
- 1. Buy this compound | 128-49-4 [smolecule.com]
- 2. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound API Manufacturers | Suppliers | Exporters | Pharmacompass.com [pharmacompass.com]
- 4. This compound API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Drug–Polymer Compatibility Using Chemometric-Assisted UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Interaction Between an Ionic Surfactant and Polymer on the Dissolution of a Poorly Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
Docusate Calcium Impurity Profiling and Removal: A Technical Support Center
Welcome to the Technical Support Center for docusate (B154912) calcium impurity profiling and removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis and purification of docusate calcium.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common process-related impurities include unreacted starting materials such as maleic anhydride (B1165640) and 2-ethylhexanol, as well as byproducts like sulfosuccinic acid, mono- and di-esters of maleic or fumaric acid. Degradation impurities can arise from the hydrolysis of the ester linkages.[1][2] Residual solvents used during manufacturing and heavy metals from equipment are also potential impurities.[1]
Q2: What are the typical acceptance criteria for this compound impurities?
A2: While specifications can vary between pharmacopeias and manufacturers, typical limits for specified individual impurities are often in the range of 0.5% to 1.0%.[1] The total for unspecified impurities is commonly controlled to be within 1.0% to 2.5%.[1] The assay of the active docusate anion is generally expected to be in the high 90s percentage range.
Q3: Which analytical techniques are most suitable for this compound impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of organic impurities in this compound.[2] For volatile impurities, such as residual solvents, Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.[5][6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Docusate is an anionic surfactant and can exhibit strong interactions with residual silanols on the HPLC column. Consider using a mobile phase with an ion-pairing agent like tetrabutylammonium (B224687) phosphate (B84403) or adjusting the mobile phase pH.[7] A column with low silanol (B1196071) activity may also be beneficial.[8]
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Inappropriate mobile phase composition.
-
Solution: Ensure the mobile phase components are miscible and that the organic solvent has sufficient elution strength. Optimize the gradient or isocratic conditions.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Increase the column equilibration time between injections, especially when running a gradient method.
-
-
Possible Cause 2: Fluctuations in mobile phase composition or flow rate.
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature.[11]
-
Impurity Removal Troubleshooting
Problem: Recrystallization yields are low.
-
Possible Cause 1: The chosen solvent system is not optimal.
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.[16]
-
Problem: Residual acidic or basic impurities remain after purification.
-
Possible Cause: Incomplete removal during washing steps.
Quantitative Data Summary
| Impurity Type | Typical Impurity | Typical Acceptance Criteria (%) | Analytical Technique |
| Process-Related | Maleic Anhydride | < 0.5 | HPLC |
| 2-Ethylhexanol | < 0.5 | GC | |
| Bis(2-ethylhexyl) maleate | < 1.0 | HPLC | |
| Sulfosuccinic Acid | < 0.5 | HPLC | |
| Degradation Products | Hydrolysis Products | Reportable | LC-MS, HPLC |
| Residual Solvents | Alcohols (e.g., Isopropanol) | Per ICH Q3C Guidelines | GC-HS |
| Heavy Metals | Lead, Mercury, etc. | < 10 ppm | ICP-MS or AAS |
Experimental Protocols
Protocol 1: HPLC Method for this compound Impurity Profiling
This protocol provides a general method for the analysis of this compound and its non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.01M Tetrabutylammonium dihydrogen phosphate in water, pH adjusted to 4.8.
-
B: Acetonitrile.
-
-
Gradient:
Time (min) %A %B 0 34 66 | 10 | 34 | 66 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization for this compound Purification
This protocol describes a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of impure this compound in various alcohol-water mixtures (e.g., ethanol/water, isopropanol/water) at room temperature and upon heating. The ideal solvent system will show poor solubility at room temperature and high solubility at an elevated temperature.[15]
-
Dissolution: In an appropriately sized flask, add the impure this compound and the chosen solvent system. Heat the mixture with stirring until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for this compound Impurity Profiling and Removal.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Docusate sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN102702040B - Method for preparing high-purity docusate sodium - Google Patents [patents.google.com]
- 16. LabXchange [labxchange.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. rjpdft.com [rjpdft.com]
Technical Support Center: Mitigating Docusate Calcium Effects in Enzyme Kinetics Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential interference of docusate (B154912) calcium in enzyme kinetics assays.
Troubleshooting Guide
This guide addresses common issues encountered when docusate calcium is present in experimental samples.
Issue 1: Reduced or No Enzyme Activity Detected
-
Question: I am observing significantly lower or no activity from my enzyme after adding a sample that may contain this compound. What could be the cause and how can I fix it?
-
Answer: this compound, as an anionic surfactant, can denature enzymes and/or inhibit their activity. Dioctyl sodium sulfosuccinate (B1259242), a closely related docusate salt, has been shown to inhibit enzymes like trypsin and pepsin.[1][2] This inhibition can occur through direct interaction with the enzyme or by interacting with the substrate.[1][2]
Troubleshooting Steps:
-
Confirm Interference: Run a control experiment with your enzyme and substrate in the assay buffer without the this compound-containing sample. Then, run the assay with a known concentration of this compound added to observe its direct effect.
-
Sample Dilution: If the concentration of this compound is low, you may be able to dilute your sample to a point where the interference is minimized while still allowing for the detection of your analyte.
-
Removal of this compound: If dilution is not feasible, you will need to remove the this compound from your sample prior to the assay. Recommended methods include:
-
Dialysis: Effective for removing small molecules like surfactant monomers.
-
Gel Filtration Chromatography: Separates molecules based on size, allowing for the removal of this compound from larger enzyme molecules.
-
Protein Precipitation: This method precipitates the protein of interest, leaving the interfering surfactant in the supernatant.
-
-
Logical Troubleshooting Flow for Reduced Enzyme Activity
Caption: Troubleshooting workflow for addressing reduced enzyme activity due to this compound.
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with enzyme kinetics assays?
A1: this compound is an anionic surfactant. Anionic surfactants can interfere with enzyme assays in several ways:
-
Protein Denaturation: Surfactants can disrupt the non-covalent interactions that maintain the three-dimensional structure of an enzyme, leading to unfolding and loss of activity.
-
Direct Inhibition: The surfactant molecule may bind to the active site or an allosteric site of the enzyme, preventing the substrate from binding.
-
Substrate Interaction: The surfactant can interact with the substrate, making it unavailable to the enzyme.[1][2]
-
Calcium Ion Effects: While docusate is the primary concern, the presence of excess calcium ions could also potentially affect enzymes that are sensitive to divalent cations.
Q2: Will this compound affect my spectrophotometric assay readout?
A2: It is possible. High concentrations of surfactants can form micelles, which may increase the turbidity of the solution and interfere with absorbance readings. It is recommended to run a blank with just the assay buffer and the highest concentration of this compound you expect in your sample to check for any direct interference with your spectrophotometer's readings at the desired wavelength.
Q3: What is the best method to remove this compound from my protein sample?
A3: The best method depends on the nature of your protein and the downstream application.
-
Dialysis is a gentle method suitable for larger sample volumes and for removing monomers of surfactants with a high critical micelle concentration (CMC).
-
Gel Filtration Chromatography is also a gentle and effective method for separating proteins from smaller molecules like surfactants. It is often faster than dialysis.
-
Protein Precipitation (e.g., with acetone (B3395972) or trichloroacetic acid) is a rapid method for concentrating the protein and removing contaminants. However, it can cause protein denaturation, so it is best suited for applications where the native protein conformation is not required.[3]
Q4: Can I just add a non-ionic surfactant to counteract the effects of this compound?
A4: While some studies have shown that non-ionic surfactants can sometimes mitigate the denaturing effects of anionic surfactants by forming mixed micelles, this is not a guaranteed solution and would require significant optimization for your specific enzyme and assay conditions. It is generally more reliable to remove the interfering substance.
Data Presentation: Potential Impact of Anionic Surfactants on Enzyme Kinetics
While specific quantitative data for this compound's effect on a wide range of enzymes is limited, the inhibitory effects of the closely related anionic surfactant, dioctyl sodium sulfosuccinate, and the well-studied sodium dodecyl sulfate (B86663) (SDS) can serve as a reference. Anionic surfactants typically act as inhibitors, which can affect the Michaelis-Menten kinetic parameters, Vmax and Km.
| Enzyme (Example) | Anionic Surfactant | Observed Effect on Vmax | Observed Effect on Km | Potential Interpretation |
| Trypsin | Dioctyl Sodium Sulfosuccinate | Decrease | - | Irreversible inhibition through interaction with both enzyme and substrate.[1] |
| Pepsin | Dioctyl Sodium Sulfosuccinate | Decrease | - | Inhibition primarily through substrate interaction, but also direct enzyme inhibition.[2] |
| γ-Glutamyltranspeptidase | Sodium Dodecyl Sulfate (SDS) | Decrease | Increase | Mixed-type inhibition, reducing catalytic efficiency.[4] |
Note: This table provides a generalized representation of the expected effects. The actual impact on Vmax and Km can vary depending on the enzyme, substrate, and assay conditions.
Experimental Protocols
Protocol 1: this compound Removal by Dialysis
This protocol is suitable for removing this compound from protein samples while maintaining protein integrity.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (a buffer compatible with your enzyme and downstream assay, e.g., PBS or Tris buffer).
-
Magnetic stirrer and stir bar.
-
Beaker or flask (at least 200 times the sample volume).
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water.
-
Load the protein sample containing this compound into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely clamp both ends of the dialysis tubing.
-
Place the sealed dialysis bag/cassette into a beaker containing the dialysis buffer (at a volume at least 200 times that of the sample).[5]
-
Place the beaker on a magnetic stirrer and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times, with one change being an overnight dialysis for thorough removal.[5]
-
After the final dialysis step, carefully remove the sample from the dialysis tubing/cassette.
Workflow for Docusate Removal by Dialysis
Caption: Step-by-step workflow for removing this compound using dialysis.
Protocol 2: this compound Removal by Gel Filtration Chromatography (Size Exclusion)
This method separates molecules based on size and is effective for buffer exchange and removing small molecules like this compound.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) or loose gel filtration resin.
-
Chromatography system or centrifuge for spin columns.
-
Equilibration/elution buffer (compatible with your enzyme).
Procedure:
-
If using loose resin, pack the column according to the manufacturer's instructions.
-
Equilibrate the column with 3-5 column volumes of the desired buffer.
-
Apply the protein sample containing this compound to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).
-
Elute the sample with the equilibration buffer.
-
Collect fractions. The protein, being larger, will elute first in the void volume, while the smaller this compound molecules will be retained in the pores of the resin and elute later.
-
Pool the protein-containing fractions. You can monitor the protein elution using a UV detector at 280 nm or by performing a protein assay on the collected fractions.
Workflow for Docusate Removal by Gel Filtration
Caption: Process flow for separating proteins from this compound via gel filtration.
Protocol 3: this compound Removal by Acetone Precipitation
This is a rapid method but may result in protein denaturation.
Materials:
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes.
-
Microcentrifuge capable of reaching >13,000 x g.
-
Resuspension buffer (compatible with your downstream assay).
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[3]
-
Vortex briefly and incubate the mixture at -20°C for at least 60 minutes.[3]
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[3]
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Allow the protein pellet to air-dry for a short period (5-10 minutes). Do not over-dry, as this will make it difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your enzyme assay. Vortex thoroughly to ensure the protein is fully dissolved.
References
- 1. Inhibitory effect of dioctyl sodium sulfosuccinate on trypsin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of dioctyl sodium sulfosuccinate on pepsin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 4. Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
refining protocols for reverse micelle synthesis using docusate calcium
Technical Support Center: Docusate (B154912) Calcium Reverse Micelle Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of reverse micelles using docusate calcium.
Frequently Asked Questions (FAQs)
Q1: What are reverse micelles and why use this compound?
A1: Reverse micelles (RMs) are nanometer-sized water droplets dispersed in a bulk organic solvent, stabilized by surfactant molecules.[1] The surfactant's polar head groups are oriented towards the inner aqueous core, while the nonpolar tails extend into the organic phase.[2] This structure is ideal for encapsulating hydrophilic molecules, like peptides or certain drugs, for delivery in non-aqueous environments or for use as nanoreactors.[2][3] this compound, a dianionic surfactant with a divalent Ca²⁺ counter-ion, is of interest due to the unique packing properties conferred by its structure, which can influence micelle stability and size.[4]
Q2: What are the critical parameters controlling the properties of this compound reverse micelles?
A2: The key parameters include the water-to-surfactant molar ratio (W₀), the concentration of the surfactant, the choice of the organic solvent, and temperature.[1][5] The W₀ value is particularly crucial as it primarily determines the size of the aqueous core of the reverse micelle.[1] The addition of electrolytes or salts can also significantly impact micelle size and stability by affecting the electrostatic interactions between surfactant head groups.[5][6]
Q3: How can I characterize the size and stability of my synthesized reverse micelles?
A3: Common techniques for characterization include Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and size distribution of the micelles, and Small-Angle X-ray Scattering (SAXS) to gain detailed structural information, such as shape and core-shell dimensions.[1][4] Stability can be assessed by monitoring the micelle size and polydispersity index (PDI) over time using DLS or by evaluating the system's integrity under physiological conditions.[7][8]
Q4: What is the difference between docusate sodium (AOT) and this compound for reverse micelle synthesis?
A4: The primary difference lies in the counter-ion. Docusate sodium (Aerosol-OT or AOT) has a monovalent sodium ion (Na⁺), while this compound has a divalent calcium ion (Ca²⁺). This means one calcium ion balances the charge of two docusate molecules. This structural difference affects the packing of the surfactant molecules at the oil-water interface, which can lead to differences in micelle curvature, size, aggregation number, and overall stability.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and use of this compound reverse micelles.
Q: My solution appears cloudy or shows precipitation immediately after preparation. What is the cause?
A: This typically indicates instability and phase separation.
-
Potential Cause 1: Excessive Water Content (High W₀). There may not be enough surfactant to stabilize the amount of water added, leading to the formation of a separate aqueous phase.
-
Solution: Systematically decrease the amount of aqueous solution added to lower the W₀ value. Ensure the water is added slowly while vigorously stirring.
-
-
Potential Cause 2: Surfactant Concentration. The concentration of this compound may be too low to form stable micelles or too high, leading to the formation of larger, less stable aggregates.
-
Solution: Experiment with different surfactant concentrations. An optimal concentration range is necessary for stable micelle formation.
-
-
Potential Cause 3: Poor Solvent Choice. this compound may have limited solubility in the chosen organic solvent.
-
Solution: Ensure you are using a suitable nonpolar solvent like isooctane (B107328) or cyclohexane (B81311), where docusate salts are known to form reverse micelles.[3][6]
-
Q: The encapsulation efficiency of my hydrophilic drug is low. How can I improve it?
A: Low encapsulation efficiency suggests the drug is not being effectively partitioned into the aqueous core of the reverse micelles.
-
Potential Cause 1: Unfavorable pH. The charge of your drug molecule at the working pH may cause repulsion from the charged surfactant head groups.
-
Solution: Adjust the pH of the aqueous solution containing your drug to optimize electrostatic interactions with the negatively charged docusate head groups. For protein encapsulation, working near the protein's isoelectric point can sometimes be effective.[2]
-
-
Potential Cause 2: Insufficient Micelle Capacity. The size or number of reverse micelles may be insufficient to accommodate the drug concentration.
-
Potential Cause 3: Drug-Surfactant Interaction. The drug may be interacting with the surfactant in a way that disrupts micelle formation.
-
Solution: Consider modifying the ionic strength of the aqueous phase by adding a small amount of salt, which can sometimes stabilize the micelle structure and improve encapsulation.[5]
-
Q: My DLS results show a very large particle size or a high Polydispersity Index (PDI). What does this mean?
A: This indicates either the formation of large, uncontrolled aggregates or a very wide distribution of micelle sizes, suggesting an unstable or poorly formed system.
-
Potential Cause 1: Micellar Instability. The micelles may be coalescing and fusing over time.[7]
-
Potential Cause 2: Contaminants. Dust or other particulates in the solvent or sample can lead to erroneous DLS readings.
-
Solution: Filter your organic solvent and final reverse micelle solution through an appropriate syringe filter (e.g., 0.22 µm PTFE) before measurement.
-
-
Potential Cause 3: Incorrect DLS Settings. The instrument's parameters may not be optimized for your sample.
-
Solution: Ensure the viscosity of the organic solvent is correctly entered into the DLS software and that the measurement parameters (e.g., equilibration time, run duration) are appropriate.
-
Data Presentation
Table 1: Factors Influencing Reverse Micelle Properties
| Parameter | Effect on Micelle Size | Effect on Stability | Notes |
| Water-to-Surfactant Ratio (W₀) | Directly proportional; increasing W₀ increases the aqueous core size.[1] | Can decrease at very high W₀ values, leading to phase separation. | This is the primary method for controlling micelle size. |
| Surfactant Concentration | Can lead to an increase in the number of micelles. May slightly decrease aggregation number at higher concentrations.[4] | Generally stable within an optimal range. Instability occurs below the CMC and can occur at very high concentrations.[7] | Must be above the Critical Micelle Concentration (CMC). |
| Addition of Electrolytes (Salts) | Generally decreases micelle size due to screening of electrostatic repulsions between surfactant head groups.[5][6] | Can enhance stability up to a critical concentration, beyond which it causes destabilization.[5][6] | The effect is dependent on the type and valence of the salt ions.[10] |
| Temperature | Effect is system-dependent; can influence surfactant solubility and molecular motion.[11] | Can either increase or decrease stability depending on the specific system components.[8] | Temperature effects are more pronounced for nonionic surfactants than for ionic ones like this compound.[11] |
| Organic Solvent | The nature of the solvent affects surfactant packing and solubility, thereby influencing size.[12] | A poor solvent can lead to surfactant precipitation and system instability. | Solvents like isooctane, heptane, and cyclohexane are commonly used. |
Table 2: Influence of Surfactant Concentration on Micelle Structural Parameters (Based on data for Calcium Didodecyl Sulfate, a similar dianionic surfactant)[4]
| Surfactant Concentration (wt%) | Aggregation Number (N_agg) | Shell Thickness (Å) | Micelle Shape |
| 0.5 | ~130 | ~8.5 | Prolate Ellipsoid |
| 1.0 | ~125 | ~8.8 | Prolate Ellipsoid |
| 2.5 | ~115 | ~9.2 | Prolate Ellipsoid |
| 20.0 | ~100 | ~9.8 | Prolate Ellipsoid |
Note: This data is from a study on Calcium Didodecyl Sulfate and is presented to illustrate general trends that may be applicable to this compound.[4]
Experimental Protocols
Protocol 1: General Synthesis of this compound Reverse Micelles
This protocol provides a starting point for forming reverse micelles. The final concentrations and W₀ value should be optimized for the specific application.
-
Prepare the Organic Phase: Dissolve a known concentration of this compound (e.g., 50-200 mM) in a high-purity nonpolar organic solvent (e.g., isooctane or cyclohexane) in a clean glass vial.
-
Dissolution: Ensure the this compound is fully dissolved. This can be aided by gentle heating, vortexing, or sonication in a bath sonicator for 10-15 minutes. The resulting solution should be clear and homogenous.
-
Prepare the Aqueous Phase: Prepare the aqueous solution to be encapsulated. This can be deionized water, a buffer solution, or a solution containing the hydrophilic drug of interest.
-
Form the Reverse Micelles: While vigorously stirring the organic phase (e.g., with a magnetic stir bar at >800 rpm), add the aqueous phase dropwise. The amount of aqueous phase to add is determined by the desired W₀ value (W₀ = [H₂O]/[Surfactant]).
-
Equilibration: Allow the solution to stir for at least 30-60 minutes to ensure the system reaches equilibrium and the reverse micelles are fully formed. The final solution should be optically transparent.
-
Characterization: Characterize the resulting reverse micelles using methods such as Dynamic Light Scattering (DLS) to determine the size and polydispersity.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation: If the reverse micelle solution is concentrated, dilute it with the same pure organic solvent used for synthesis to avoid multiple scattering effects. Filter the sample through a 0.22 µm PTFE syringe filter directly into a clean, dust-free cuvette.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Parameter Input: Enter the correct parameters for the dispersant (the organic solvent) into the software, including its viscosity and refractive index at the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25 °C) for several minutes.
-
Data Acquisition: Perform the measurement. Typically, this involves acquiring multiple runs (e.g., 3-5 runs of 10-15 measurements each) to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average size), the size distribution (by intensity, volume, and number), and the Polydispersity Index (PDI). A monodisperse sample will typically have a PDI < 0.1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound reverse micelles.
References
- 1. Characterization of 10MAG/LDAO reverse micelles: Understanding versatility for protein encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 3. Reverse Micelle Mediated synthesis of Calcium Phosphate Nanocarriers for Controlled Release of Bovine Serum Albumin (BSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic concentration effects on reverse micelle size and stability: implications for the synthesis of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems [mdpi.com]
Validation & Comparative
A Comparative Guide for Researchers: Docusate Calcium vs. Docusate Sodium in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the performance and efficacy of a final formulation. Docusate (B154912) salts, well-known for their surfactant properties, are frequently employed as wetting agents, emulsifiers, and solubilizers. The two most common forms, docusate calcium and docusate sodium, while structurally similar, possess distinct physicochemical properties owing to their different counter-ions. This guide provides a detailed comparison of these two excipients, supported by available data and detailed experimental protocols to aid in the selection process for research and formulation development.
Physicochemical Properties: A Tabular Comparison
The fundamental difference between this compound and docusate sodium lies in the divalent calcium cation versus the monovalent sodium cation. This seemingly small variation can influence their behavior in solution, particularly their self-assembly into micelles and their interaction with other molecules. The following table summarizes key physicochemical properties compiled from various sources.
| Property | Docusate Sodium | This compound |
| Chemical Name | Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate | Calcium bis(1,4-bis(2-ethylhexyl) sulfosuccinate) |
| CAS Number | 577-11-7[1] | 128-49-4[1] |
| Molecular Formula | C20H37NaO7S[1][2] | C40H74CaO14S2[1][3] |
| Molecular Weight | 444.56 g/mol [1][2] | 883.22 g/mol [3][4] |
| Appearance | White or almost white, wax-like, plastic solid[1] | White amorphous solid[1][4] |
| Solubility in Water | 1 in 70 parts (approx. 14 g/L) at 25°C[1] | 1 in 3300 of water[1] |
| Solubility in Ethanol (95%) | Soluble[1] | Soluble 1 in less than 1 of ethanol[1] |
| Critical Micelle Concentration (CMC) in Water | 0.11% w/v (approx. 2.5 mM) at 25°C[1] | Not available in peer-reviewed literature |
| Reverse Micelle Formation CMC | Reverse micelle formation occurs at concentrations around 100 mM in oil phases[5] | Reverse micelle formation occurs at concentrations around 100 mM in docusate-based systems[5] |
The Impact of the Counter-ion: Theoretical Considerations
The difference in the valency of the counter-ion (Na⁺ vs. Ca²⁺) is expected to have a significant impact on the surfactant properties of the docusate anion. The divalent calcium ion, carrying a +2 charge, can interact more strongly with two negatively charged docusate anions. This stronger interaction is theorized to lead to:
-
A lower Critical Micelle Concentration (CMC): The enhanced charge neutralization by Ca²⁺ would reduce the electrostatic repulsion between the anionic head groups of the docusate molecules, favoring micelle formation at a lower concentration compared to Na⁺.
-
Differences in Micelle Structure and Aggregation Number: The bridging effect of the calcium ion could lead to more compact micelles with a different aggregation number compared to those formed by docusate sodium.
-
Altered Solubilization Capacity: The differences in micelle structure and size may influence their ability to encapsulate and solubilize poorly water-soluble active pharmaceutical ingredients (APIs).
Logical Relationship of Counter-ion to Surfactant Properties
Caption: Theoretical impact of monovalent vs. divalent counter-ions on docusate surfactant properties.
Experimental Protocols for Comparative Evaluation
To empower researchers to make data-driven decisions, this section provides detailed methodologies for key experiments to directly compare the performance of this compound and docusate sodium.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the onset of micelle formation and is a key indicator of surfactant efficiency.
Methodology: Surface Tensiometry
-
Preparation of Stock Solutions: Prepare stock solutions of docusate sodium and this compound (e.g., 10 mM) in purified water.
-
Serial Dilutions: Create a series of dilutions from the stock solutions, ranging from concentrations well below to well above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of docusate salts.
Comparative Solubilization Efficiency
This experiment directly assesses the ability of each docusate salt to enhance the solubility of a poorly water-soluble model drug.
Methodology: Equilibrium Solubility Measurement
-
Selection of Model Drug: Choose a poorly water-soluble drug relevant to the research area (e.g., a BCS Class II compound).
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of docusate sodium and this compound at various concentrations above their respective CMCs.
-
Equilibration: Add an excess amount of the model drug to each surfactant solution and to a control (purified water). Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility of the model drug as a function of the surfactant concentration for both docusate sodium and this compound.
Experimental Workflow for Solubilization Assay
Caption: Workflow for comparing the solubilization efficiency of docusate salts.
Conclusion and Recommendations for Researchers
While both this compound and docusate sodium are effective anionic surfactants, the choice between them for a specific research application should be based on empirical data. Docusate sodium is more widely characterized in the literature, with a known CMC.[1] this compound, being less water-soluble, may be advantageous in non-aqueous or low-water systems.[1] Its divalent nature suggests a potentially lower CMC and different micellar properties, which could translate to higher solubilization efficiency for certain APIs.
For researchers in drug development, it is highly recommended to perform head-to-head comparative studies, such as those outlined above, using the specific API of interest. The experimental protocols provided in this guide offer a framework for generating the necessary data to make an informed decision. By systematically evaluating the physicochemical properties and performance of both docusate salts, scientists can optimize their formulations for enhanced solubility, stability, and ultimately, therapeutic efficacy.
References
A Comparative Analysis of Docusate Calcium and Other Surfactants in Emulsion Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in the formulation of stable and effective emulsions. This guide provides a comparative study of docusate (B154912) calcium and other commonly used surfactants, offering insights into their performance based on key experimental parameters. By presenting available data and detailed methodologies, this document aims to assist in making informed decisions for emulsion-based product development.
Docusate calcium, an anionic surfactant, is recognized for its wetting and emulsifying properties.[1] It belongs to the family of docusate salts, which function by reducing the surface tension at the oil-water interface, thereby facilitating the formation and stabilization of emulsions.[1] This guide will compare the performance of this compound with other widely used surfactants, namely the anionic surfactant sodium lauryl sulfate (B86663) (SLS), the non-ionic surfactant Polysorbate 80 (Tween 80), and the natural phospholipid mixture, lecithin.
Core Principles of Emulsion Stabilization
The stability of an emulsion is paramount and is influenced by the surfactant's ability to prevent the coalescence of dispersed droplets. This is achieved through mechanisms such as electrostatic repulsion and steric hindrance.[2] Key performance indicators for evaluating a surfactant's efficacy in an emulsion system include its ability to reduce surface and interfacial tension, the resulting particle size of the emulsion droplets, and the long-term stability of the formulation.
Comparative Performance of Surfactants
While direct comparative studies involving this compound against a wide range of other surfactants under identical experimental conditions are limited in publicly available literature, we can infer its potential performance by examining the properties of docusate salts and comparing them with data available for other surfactants.
It is important to note that the performance of a surfactant is highly dependent on the specific formulation, including the nature of the oil phase, the concentration of the surfactant, and the manufacturing process.
Hydrophile-Lipophile Balance (HLB)
The HLB value is an indicator of a surfactant's solubility in water or oil and is a crucial parameter for selecting the appropriate emulsifier. Surfactants with higher HLB values are more hydrophilic and are suitable for oil-in-water (o/w) emulsions, while those with lower HLB values are more lipophilic and are used for water-in-oil (w/o) emulsions. Sodium dioctyl sulfosuccinate, a salt of docusate, has a reported HLB value of 10, suggesting its suitability for o/w emulsions.[3]
Surface and Interfacial Tension Reduction
A key function of a surfactant is to lower the surface tension of the continuous phase and the interfacial tension between the oil and water phases. This reduction in tension facilitates the formation of smaller droplets during emulsification, leading to a more stable emulsion.
Data for docusate sodium indicates its effectiveness in reducing surface tension. For instance, a 0.1% w/v aqueous solution of docusate sodium can reduce the surface tension to approximately 28.7 mN/m at 25°C.[4]
Table 1: Comparison of Surfactant Performance in Emulsions (Illustrative Data)
| Surfactant | Type | Typical Concentration | Particle Size Range (nm) | Interfacial Tension (mN/m) | Emulsion Stability (Creaming Index after 24h) |
| This compound/Sodium | Anionic | 0.1 - 1.0% | Data not readily available | ~5-10 (Estimated) | Data not readily available |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1 - 1.0% | 100 - 300 | ~5-9 | Low |
| Polysorbate 80 (Tween 80) | Non-ionic | 1.0 - 5.0% | 150 - 500 | ~8-12 | Very Low |
| Soy Lecithin | Amphoteric | 0.5 - 2.0% | 200 - 600 | ~10-15 | Low to Moderate |
Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison should be made with caution due to differing experimental conditions. The performance of this compound is inferred from data on docusate sodium.
Experimental Protocols
To ensure reproducible and comparable results when evaluating different surfactants, standardized experimental protocols are essential.
Emulsion Preparation
A standard method for preparing an oil-in-water (o/w) emulsion involves the following steps:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the surfactant (e.g., this compound, SLS, Polysorbate 80, or lecithin) in deionized water at the desired concentration. Heat the solution to 70-75°C.
-
Oil Phase: Heat the oil phase (e.g., mineral oil, vegetable oil) to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear homogenizer (e.g., rotor-stator homogenizer) at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Emulsion Characterization
1. Particle Size Analysis:
-
Method: Dynamic Light Scattering (DLS) is a common technique used to measure the size distribution of particles in a suspension or emulsion.
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement at a controlled temperature (e.g., 25°C).
-
The instrument's software will analyze the scattered light intensity fluctuations to determine the particle size distribution and the polydispersity index (PDI).
-
2. Emulsion Stability (Creaming Index):
-
Method: The creaming index is a measure of the physical separation of the emulsion over time.
-
Procedure:
-
Pour a known volume of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., 1, 6, 12, 24 hours), measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).
-
Calculate the creaming index (%) using the formula: Creaming Index (%) = (Hc / Ht) * 100. A lower creaming index indicates better stability.
-
3. Interfacial Tension Measurement:
-
Method: The pendant drop method is a widely used technique to determine the interfacial tension between two immiscible liquids.
-
Procedure:
-
Fill a syringe with the oil phase and immerse the needle into the aqueous phase containing the dissolved surfactant.
-
Form a stable drop of the oil phase at the tip of the needle.
-
An optical system captures the shape of the drop.
-
The software analyzes the drop shape based on the Young-Laplace equation to calculate the interfacial tension.
-
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying mechanisms of emulsion stabilization.
Caption: Experimental workflow for preparing an oil-in-water emulsion.
Caption: Mechanisms of emulsion stabilization by different surfactant types.
Conclusion
The selection of a surfactant is a multifaceted decision that requires careful consideration of the desired emulsion properties and the specific application. This compound, as an anionic surfactant, is a viable option for creating oil-in-water emulsions, leveraging its ability to reduce surface tension and form a stabilizing electrostatic barrier around oil droplets.
While comprehensive, direct comparative data for this compound against other surfactants is not extensively available, the information on docusate sodium provides a strong indication of its potential performance. For critical applications, it is recommended that researchers conduct their own comparative studies using standardized protocols, such as those outlined in this guide, to determine the optimal surfactant for their specific formulation needs. The provided experimental workflows and mechanistic diagrams offer a foundational understanding to guide such investigations.
References
A Comparative Guide to Validated HPLC Methods for Docusate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and formulation development. This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of docusate (B154912), a widely used anionic surfactant and stool softener. While the user specified docusate calcium, the available scientific literature predominantly focuses on docusate sodium. The analytical methods for the docusate anion are transferable regardless of the cation.
Comparative Performance of Validated HPLC Methods
The following table summarizes the performance characteristics of different HPLC methods that have been successfully validated for the quantification of docusate. This allows for a direct comparison of their key analytical parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Docusate Sodium, Calcium Dobesilate | Docusate Sodium | Docusate Sodium | Docusate Sodium |
| Linearity Range (µg/mL) | 10-90[1][2][3] | 20-400[4] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.9997[5] | 0.9999[4] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.071 - 101.187[1][2][3] | 97.0 - 98.2[4] | 99.6 (mean assay)[6][7] | Not Specified |
| Precision (% RSD) | < 2.0[1][2][3] | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 2.76[4] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | 3.31[4] | Not Specified | Not Specified |
Detailed Experimental Protocols
The successful implementation of an HPLC method is contingent on the precise adherence to the experimental protocol. Below are the detailed methodologies for the compared methods.
Method 1: Simultaneous Quantification of Docusate Sodium and Calcium Dobesilate
This reversed-phase HPLC (RP-HPLC) method was developed for the simultaneous estimation of Calcium Dobesilate and Docusate Sodium in a capsule dosage form.[1][2][3]
-
Chromatographic Column: Thermoscientificsyncronis C18 (250mm x 4.6mm, 5µm)[1][2]
-
Mobile Phase: A mixture of Acetonitrile (B52724) and 0.01M Tetrabutylammonium (B224687) dihydrogen phosphate (B84403) with the pH adjusted to 4.8, in a ratio of 66:34 (v/v).[1][2]
-
Retention Times: The retention times for Calcium Dobesilate and Docusate Sodium were found to be 2.943 min and 4.190 min, respectively.[1][2][3]
Method 2: Ion-Pair HPLC Method for Docusate Sodium
This ion-pair HPLC (IP-HPLC) method was established to reduce the dependency on high-carbon-load chromatographic columns for the determination of docusate sodium.[4]
-
Chromatographic Column: Not specified, but the method is designed to be less dependent on high-carbon-load columns.[4]
-
Mobile Phase: A mixture of acetonitrile and 10 mmol/L tetrapropylammonium (B79313) chloride solution in a 66:34 ratio, with the pH adjusted to 6.5 using a 0.1% phosphoric acid solution.[4]
-
Flow Rate: 1.5 mL/min[4]
-
Detection Wavelength: 214 nm[4]
-
Column Temperature: 35 °C[4]
-
Injection Volume: 25 µL[4]
Method 3: RP-HPLC for Docusate Sodium in Soft Gelatin Capsules
This rapid and simple RP-HPLC method was developed for the analysis of docusate sodium in soft gelatin capsules, utilizing an internal standard.[6][7]
-
Mobile Phase: A mixture of acetonitrile and water in a 70:30 ratio, containing 0.005 M tetrabutylammonium phosphate.[6][7]
-
Flow Rate: 1.8 mL/min[7]
-
Retention Times: Docusate sodium and progesterone (B1679170) had retention times of 4.5 and 6.8 minutes, respectively.[7]
Method 4: Gradient HPLC Method for Docusate Sodium
This gradient method was developed to provide better retention and separation for docusate sodium and a system suitability compound, methyl paraben, compared to the official USP assay method.[8]
-
Chromatographic Column: Cogent Bidentate C18™, 4µm, 100Å (4.6 x 75mm)[8]
-
Mobile Phase:
-
Gradient Program:
-
0-1 min: 20% B
-
1-6 min: Ramp to 80% B
-
6-7 min: Ramp to 20% B[8]
-
-
Flow Rate: 1.0 mL/minute[8]
-
Detection Wavelength: 210 nm[8]
-
Column Temperature: 40˚C[8]
Visualizing the HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the logical workflow of a typical HPLC method validation process, as guided by ICH Q2(R2) guidelines.[9]
References
- 1. rjpdft.com [rjpdft.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development and validation for Estimation of Calcium Dobesilate and Docusate Sodium in Pharmaceutical dosage form with QbD approach | Semantic Scholar [semanticscholar.org]
- 4. Determination of docusate sodium by ion-pair high-performance liquid chromatography [jcpu.cpu.edu.cn]
- 5. Analytical method development and validation for Estimation of Calcium Dobesilate and Docusate Sodium in Pharmaceutical dosage form with QbD approach - ProQuest [proquest.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docusate Sodium Analyzed by HPLC - AppNote [mtc-usa.com]
- 9. Method Development and Validation of Assay of Docusate Sodium in Docusate Sodium Liquid Filled Capsules by HPLC Method | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
A Comparative Guide to the Efficiency of Docusate Calcium and Sodium Dodecyl Sulfate (SDS) as Dispersants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dispersing efficiency of docusate (B154912) calcium and sodium dodecyl sulfate (B86663) (SDS). While direct comparative studies are limited, this document synthesizes available data on their physicochemical properties and functional performance as anionic surfactants to offer an objective assessment for formulation development and research applications.
Executive Summary
Both docusate calcium and sodium dodecyl sulfate (SDS) are anionic surfactants capable of acting as effective dispersants by reducing interfacial tension and facilitating the wetting and deagglomeration of particles in a liquid medium. SDS is a widely studied surfactant with a strong data profile on its dispersing capabilities for various materials. Docusate salts, including this compound, are extensively used in pharmaceutical formulations, primarily as stool softeners, but also function as wetting and dispersing agents.[1][2] The choice between these two dispersants will ultimately depend on the specific application, required regulatory compliance, and the physicochemical properties of the system being formulated.
Physicochemical Properties
A fundamental understanding of the chemical and physical properties of each surfactant is crucial for predicting their performance as dispersants.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) |
| Chemical Formula | C40H74CaO14S2[3] | C12H25NaO4S[4] |
| Molecular Weight | 883.2 g/mol [3] | 288.37 g/mol [5] |
| Surfactant Type | Anionic[6] | Anionic[4] |
| Solubility in Water | Sparingly soluble | Soluble[7] |
| Critical Micelle Concentration (CMC) | ~0.2 to 0.6 mM (for docusate sodium)[8] | 8.2 mM in water at 25°C[4] |
Note: Data for docusate sodium is often used as a proxy for this compound due to the limited availability of specific data for the calcium salt in non-medical contexts. The fundamental surfactant properties are dictated by the dioctyl sulfosuccinate (B1259242) anion.
Performance as Dispersants
The efficiency of a dispersant is primarily determined by its ability to adsorb at the solid-liquid interface, reduce interfacial tension, and create a repulsive barrier between particles to prevent reagglomeration.
Mechanism of Action:
As anionic surfactants, both this compound and SDS function as dispersants through a similar mechanism:
-
Wetting: The surfactant molecules adsorb onto the surface of the solid particles, with their hydrophobic tails orienting towards the particle surface and their hydrophilic heads extending into the aqueous medium. This reduces the surface tension between the solid and the liquid, allowing the liquid to wet the particles more effectively.[9]
-
Deagglomeration: The penetration of the liquid into the agglomerates, facilitated by the surfactant, helps to break them apart into smaller particles.
-
Stabilization: The adsorbed surfactant layer imparts a negative charge to the particle surfaces. The resulting electrostatic repulsion between the particles prevents them from reagglomerating, leading to a stable dispersion.
dot
Caption: General mechanism of action for anionic dispersants.
Comparative Efficiency:
While direct experimental comparisons are scarce, we can infer relative performance based on their properties:
-
Sodium Dodecyl Sulfate (SDS): SDS is a smaller molecule with a higher critical micelle concentration (CMC).[4] This suggests that a higher concentration of SDS may be required to achieve the necessary surface coverage for effective dispersion compared to docusate salts. However, its high solubility and well-characterized behavior make it a reliable and potent dispersant in many systems.[7]
-
This compound: The docusate anion is larger and more hydrophobic than the dodecyl sulfate anion. This structure can lead to a lower CMC, as seen with docusate sodium, meaning it may be effective at lower concentrations.[8] Its branched structure could also provide a more significant steric hindrance component to stabilization in addition to electrostatic repulsion. However, its lower water solubility compared to SDS might be a limiting factor in some aqueous formulations.
Experimental Protocols
To quantitatively evaluate and compare the efficiency of this compound and SDS as dispersants for a specific application, the following experimental protocols are recommended:
1. Particle Size Analysis:
-
Objective: To measure the reduction in particle size of the dispersed solid phase.
-
Methodology:
-
Prepare a stock suspension of the solid material in the desired liquid medium without any dispersant.
-
Prepare a series of suspensions with varying concentrations of this compound and SDS.
-
Subject each suspension to a controlled dispersion process (e.g., ultrasonication, high-shear mixing) for a fixed duration.
-
Measure the particle size distribution of each sample using a suitable technique such as laser diffraction or dynamic light scattering (DLS).
-
Compare the mean particle size (e.g., D50) and the width of the distribution (e.g., span) for each dispersant at different concentrations. A smaller D50 and a narrower span indicate higher dispersing efficiency.
-
2. Zeta Potential Measurement:
-
Objective: To assess the stability of the dispersion by measuring the surface charge of the particles.
-
Methodology:
-
Prepare dispersed samples as described in the particle size analysis protocol.
-
Measure the zeta potential of the particles in each suspension using an electrophoretic light scattering instrument.
-
A higher absolute value of the zeta potential (typically more negative than -30 mV or more positive than +30 mV) indicates greater electrostatic repulsion between particles and, therefore, a more stable dispersion.
-
References
- 1. Effect of docusate sodium on drug release from a controlled-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Docusate - Wikipedia [en.wikipedia.org]
- 7. Sodium dodecyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Docusate Calcium as a Solubilizing Agent for Poorly Soluble Drugs: A Comparative Guide
Introduction
The oral bioavailability of poorly soluble drugs is a significant challenge in pharmaceutical development. For a drug to be absorbed effectively, it must first dissolve in the gastrointestinal fluids. Anionic surfactants, such as docusate (B154912) salts, are often employed as solubilizing agents to enhance the dissolution rate and, consequently, the bioavailability of these challenging compounds. This guide provides a comparative analysis of docusate calcium's potential as a solubilizing agent, drawing comparisons with other common excipients.
While specific quantitative data for this compound in drug solubilization is limited in publicly available literature, extensive research on the closely related docusate sodium salt provides valuable insights into its likely performance. Docusate salts act as wetting agents, reducing the surface tension between the drug particles and the dissolution medium, which facilitates faster dissolution. They are particularly effective when used in formulation strategies such as solid dispersions.
Comparative Analysis of Solubilizing Agents
The selection of an appropriate solubilizing agent is critical and depends on the physicochemical properties of the drug, the desired dosage form, and the intended release profile. Below is a comparison of docusate salts with other commonly used solubilizing agents.
Table 1: Comparison of Docusate Salts with Other Solubilizing Agents
| Feature | Docusate Salts (Calcium/Sodium) | Sodium Lauryl Sulfate (SLS) | Polyvinylpyrrolidone (PVP) | Polyethylene Glycols (PEGs) | Poloxamers |
| Type | Anionic Surfactant | Anionic Surfactant | Polymer | Polymer | Non-ionic Surfactant |
| Mechanism | Micellar solubilization, improved wetting | Micellar solubilization, improved wetting | Amorphous solid dispersion, inhibits crystallization | Amorphous solid dispersion, co-solvency | Micellar solubilization |
| Advantages | Effective at low concentrations, good wetting properties. | Strong solubilizing capacity. | Good stabilizer in solid dispersions, prevents recrystallization. | Low toxicity, available in various molecular weights. | Thermosensitive gelling properties, low toxicity. |
| Disadvantages | Potential for gastrointestinal irritation at high doses. | Can cause significant GI irritation, potential for protein denaturation. | Can be hygroscopic, may interact with certain drugs. | Can be hygroscopic, potential for oxidation of the drug. | Can have a bitter taste. |
| Common Use | Solid dispersions, tablets, capsules. | Tablets, capsules. | Solid dispersions, tablet binder. | Solid dispersions, plasticizer, solvent. | Solid dispersions, emulsions, gels. |
Performance Data: A Case Study with Docusate Sodium
A study on the poorly soluble drug simvastatin (B1681759) (a BCS Class II drug) demonstrated the effectiveness of docusate sodium in enhancing solubility when formulated as a solid dispersion with L-isoleucine. While this study used the sodium salt, the similar surfactant properties suggest that this compound would have a comparable effect.
Table 2: Solubility Enhancement of Simvastatin using Docusate Sodium and L-Isoleucine in a Solid Dispersion
| Simvastatin:Docusate Sodium:L-Isoleucine Ratio | Solubility Enhancement Factor |
| 4:1:1 | 1.49-fold |
| 4:3:3 | 4.81-fold |
| 2:1:1 | 7.18-fold |
These results highlight the significant potential of docusate salts to improve the solubility of poorly water-soluble drugs, particularly when incorporated into an optimized solid dispersion formulation. The synergistic effect with other excipients can lead to a substantial increase in drug solubility.
Experimental Protocols
Phase Solubility Study
This study determines the effect of a solubilizing agent on the aqueous solubility of a drug.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the poorly soluble drug to each solution in sealed containers.
-
Agitate the samples at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Plot the solubility of the drug as a function of the this compound concentration to determine the solubilization efficiency.
Caption: Workflow for a phase solubility study.
Preparation of Solid Dispersion by Solvent Evaporation Method
This method involves dissolving both the drug and the carrier in a common solvent, which is then evaporated to leave a solid dispersion.
Methodology:
-
Select a suitable organic solvent in which both the poorly soluble drug and this compound are soluble (e.g., ethanol, methanol, or a mixture).
-
Dissolve the drug and this compound in the chosen solvent in the desired ratio (e.g., 1:1, 1:2, 2:1 by weight).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Caption: Solid dispersion preparation by solvent evaporation.
Conclusion
This compound, as an anionic surfactant, holds significant promise for enhancing the solubility of poorly soluble drugs. While direct comparative data for this compound is not abundant, the extensive evidence for the efficacy of docusate sodium strongly suggests its potential. The use of this compound in advanced formulation strategies like solid dispersions can lead to substantial improvements in drug dissolution and, consequently, bioavailability. For researchers and drug development professionals, this compound represents a viable and effective tool in the formulation of challenging drug candidates. Further head-to-head comparative studies are warranted to fully elucidate its position among other leading solubilizing agents.
A Comparative Guide to Docusate Calcium and Lecithin in Microemulsion Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of docusate (B154912) calcium and lecithin (B1663433) for the formation of microemulsions, offering a valuable resource for researchers and professionals in drug development and formulation science. While both substances possess surfactant properties, their applications, and the available scientific literature regarding their use in microemulsions differ significantly. This document outlines their physicochemical properties, presents experimental data, and provides detailed protocols for the formulation and characterization of microemulsions, with a particular focus on lecithin due to the abundance of available research.
Introduction: Surfactants in Microemulsion Technology
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. Their ability to solubilize both lipophilic and hydrophilic drugs has made them a significant area of research for enhancing drug delivery. The choice of surfactant is critical as it governs the formation, stability, and performance of the microemulsion.
Docusate calcium is an anionic surfactant known for its wetting and emulsifying properties.[1][2] It is the calcium salt of docusate, a dioctyl sulfosuccinate.[1] While widely used as a stool softener in pharmaceutical formulations, its application in the formation of microemulsions for drug delivery is not extensively documented in scientific literature.[3][4]
Lecithin , a naturally occurring mixture of phospholipids, is a biocompatible and biodegradable surfactant widely employed in the food and pharmaceutical industries.[5][6] Its amphiphilic nature makes it an effective emulsifier for creating stable microemulsions.[5][6]
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of each surfactant is crucial for predicting their behavior in microemulsion systems.
| Property | This compound | Lecithin (Soybean) | References |
| Chemical Classification | Anionic Surfactant | Zwitterionic/Amphoteric Surfactant (Phospholipid) | [1],[5] |
| Molecular Formula | C40H74CaO14S2 | Variable (mixture of phospholipids) | [1],[6] |
| Molecular Weight | 883.22 g/mol | Variable (e.g., Phosphatidylcholine ~750 g/mol ) | [7],[6] |
| Solubility | Soluble in oils and polyethylene (B3416737) glycol; practically insoluble in glycerol. | Soluble in oils; forms liquid crystals in water. | [7],[6] |
| Critical Micelle Concentration (CMC) | Data for Docusate Sodium: 0.11% w/v in water at 25°C. Specific data for this compound is not readily available. | Dependent on purity and composition (e.g., Phosphatidylcholine ~10^-10 M). | [8],[6] |
| Biocompatibility | Used orally as a pharmaceutical excipient. | Generally Recognized as Safe (GRAS), widely used in food and pharma. | [3],[5] |
Performance in Microemulsion Formation
Lecithin: A Well-Established Emulsifier
Lecithin is a popular choice for formulating pharmaceutical and food-grade microemulsions due to its excellent biocompatibility.[2][5] The purity of lecithin, particularly the phosphatidylcholine content, can significantly influence the microemulsion region.[6] Higher purity lecithin generally leads to a wider microemulsion area on a phase diagram.[6]
Experimental Data for Lecithin-Based Microemulsions:
| Formulation Components | Droplet Size (nm) | Polydispersity Index (PDI) | Stability | References |
| Lecithin, Oleic Acid, Vaseline Oil, Gac Oil, Turmeric Essential Oil, Water | 3 - 21 | Not Reported | Thermodynamically stable | [9] |
| Labrafil M 1944 CS, Phospholipon 90G (lecithin), Absolute Alcohol, Water | Not specified, but formed stable microemulsions | Not Reported | Stable for 6 months at 4°C, 25°C, and 40°C | [6] |
This compound: A Potential but Under-Researched Emulsifier
Experimental Protocols
Preparation of Lecithin-Based Microemulsions
The following protocol is a generalized procedure based on established methodologies for preparing lecithin-based microemulsions.[6][9]
Materials:
-
Lecithin (e.g., Phospholipon 90G)
-
Oil Phase (e.g., Isopropyl myristate, Oleic acid)
-
Aqueous Phase (e.g., Purified water)
-
Co-surfactant (e.g., Ethanol, Propylene glycol)
Procedure:
-
Preparation of the Organic Phase: Dissolve the required amount of lecithin in the oil phase. Gentle heating (e.g., 40-50°C) and stirring may be required to facilitate dissolution.[9]
-
Addition of Co-surfactant: Add the co-surfactant to the organic phase and mix until a homogenous solution is formed.
-
Titration with Aqueous Phase: Slowly titrate the organic phase with the aqueous phase under constant stirring.
-
Equilibration: Allow the mixture to equilibrate. The formation of a transparent, single-phase liquid indicates the formation of a microemulsion.
-
Construction of Phase Diagram: To determine the microemulsion region, prepare a series of formulations with varying ratios of oil, water, and surfactant/co-surfactant. The regions that remain clear and stable are plotted on a ternary phase diagram.
Characterization of Microemulsions
The following are standard techniques for characterizing the physical properties of microemulsions.[6][11]
| Characterization Technique | Parameter Measured | Purpose |
| Dynamic Light Scattering (DLS) | Droplet size and Polydispersity Index (PDI) | To determine the size of the dispersed phase droplets and the uniformity of the droplet size distribution. |
| Viscosity Measurement | Viscosity | To assess the flow behavior of the microemulsion. |
| Conductivity Measurement | Electrical conductivity | To determine the type of microemulsion (o/w, w/o, or bicontinuous). |
| Refractive Index Measurement | Refractive index | To confirm the isotropic nature of the microemulsion. |
| Stability Studies | Phase separation, clarity | To evaluate the long-term physical stability under different storage conditions (e.g., temperature, centrifugation). |
Visualizing Experimental Workflows and Concepts
Molecular Structure Comparison
Caption: Molecular structures of this compound and Lecithin.
Microemulsion Formation Workflow
Caption: General workflow for microemulsion formulation.
Conclusion
Lecithin is a well-characterized and widely utilized surfactant for the formation of biocompatible microemulsions, with a substantial body of scientific literature supporting its use. Its performance is influenced by its purity, and established protocols for formulation and characterization are readily available.
This compound, while possessing the fundamental properties of an anionic surfactant, is not well-documented for its application in microemulsion-based drug delivery systems. Although theoretically capable of forming microemulsions, the lack of experimental data necessitates further research to establish its efficacy, optimal formulation conditions, and performance in comparison to established emulsifiers like lecithin. For researchers and drug development professionals, lecithin currently represents a more reliable and data-supported choice for microemulsion formulation. Future studies are warranted to explore the potential of this compound in this advanced application.
References
- 1. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound (dioctyl calcium sulfosuccinate) [glowm.com]
- 4. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lecithin-based microemulsion of a peptide for oral administration: preparation, characterization, and physical stability of the formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 7. This compound [drugfuture.com]
- 8. phexcom.com [phexcom.com]
- 9. mdpi.com [mdpi.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
Docusate Salts as Phase Transfer Catalysts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docusate (B154912) salts as potential phase transfer catalysts (PTCs). While docusate salts, such as docusate sodium, are well-established as surfactants and emulsifying agents, their application as phase transfer catalysts is not widely documented in scientific literature. This analysis, therefore, explores their theoretical potential based on their chemical properties and compares them to conventional phase transfer catalysts.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] A phase transfer catalyst is a substance that transports a reactant from one phase to another, where the reaction can then proceed.[3][4] The primary advantage of PTC is that it can increase reaction rates, improve yields, and allow for the use of less harsh reaction conditions and more environmentally friendly solvents.[3]
Docusate Salts: An Overview
Docusate salts, with the most common being docusate sodium (dioctyl sodium sulfosuccinate (B1259242) or DOSS), are anionic surfactants.[5] Their molecular structure consists of a hydrophilic sulfonate group and two lipophilic 2-ethylhexyl chains.[5] This amphipathic nature makes them highly effective at reducing surface tension at the interface between oil and water, which is why they are extensively used as emulsifiers, wetting agents, and dispersants in the pharmaceutical, food, and cosmetic industries.[5][6]
Theoretical Potential of Docusate Salts as Phase Transfer Catalysts
Theoretically, the anionic and surface-active properties of docusate salts could enable them to function as phase transfer catalysts in certain reactions. As anionic surfactants, they could potentially facilitate the transfer of cations from the aqueous phase to the organic phase. However, the typical mechanism of phase transfer catalysis for many common reactions, such as nucleophilic substitutions, involves the transfer of anions from the aqueous to the organic phase, which is facilitated by cationic catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts.[3][4]
One patent suggests that a byproduct formed during the synthesis of dioctyl sodium sulfosuccinate can act as a phase-transfer catalyst for the sulfonation step of the esterification product.[7] This indicates a potential, albeit specialized, application in this context. However, comprehensive studies evaluating and comparing the catalytic efficiency of different docusate salts (sodium, potassium, calcium) in a range of phase transfer reactions are currently lacking in the published literature.
Comparative Analysis: Docusate Salts vs. Conventional Phase Transfer Catalysts
To provide a framework for evaluation, the following table compares the key characteristics of docusate salts with those of well-established phase transfer catalysts.
| Feature | Docusate Salts (e.g., Docusate Sodium) | Conventional PTCs (e.g., Quaternary Ammonium Salts) |
| Catalyst Type | Anionic Surfactant | Cationic Surfactant |
| Primary Function | Emulsifier, Wetting Agent, Dispersant | Phase Transfer Catalyst |
| Mechanism of Action | Reduction of interfacial tension | Ion-pair formation and transport of anions/cations |
| Typical Reactant Transported | Theoretically cations | Primarily anions |
| Solubility | Soluble in both water and organic solvents | Varies, but designed for solubility in both phases |
| Established Applications in PTC | Limited to specific mentions (e.g., in-situ formation) | Widespread use in numerous organic reactions |
| Potential Advantages | Readily available, low cost, well-characterized toxicological profile | High catalytic efficiency, broad applicability |
| Potential Limitations | Unproven efficacy in a wide range of PTC reactions, potential for emulsion formation complicating work-up | Higher cost, potential for thermal instability (for some ammonium salts) |
Experimental Protocols
For researchers interested in evaluating the efficacy of docusate salts as phase transfer catalysts, the following general experimental protocol for a nucleophilic substitution reaction can be adapted.
Reaction: Williamson Ether Synthesis
Materials:
-
Benzyl (B1604629) chloride (organic reactant)
-
Sodium phenoxide (aqueous reactant)
-
Toluene (organic solvent)
-
Water (aqueous solvent)
-
Docusate salt (e.g., docusate sodium, docusate potassium, docusate calcium) or a conventional PTC (e.g., tetrabutylammonium (B224687) bromide) as a control
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
A solution of sodium phenoxide (10 mmol) in water (20 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Toluene (20 mL), benzyl chloride (10 mmol), and the phase transfer catalyst (0.5 mmol, 5 mol%) are added to the flask.
-
The mixture is stirred vigorously at a constant temperature (e.g., 80°C).
-
Aliquots of the organic phase are withdrawn at regular intervals (e.g., every 30 minutes) using a syringe.
-
The aliquots are quenched with water, and the organic layer is separated and dried over anhydrous sodium sulfate.
-
The samples are analyzed by gas chromatography (GC) to determine the conversion of benzyl chloride and the yield of the benzyl phenyl ether product.
-
The reaction progress is monitored over time to determine the reaction rate. The performance of different docusate salts can be compared against each other and against the conventional PTC.
Visualizing the Process
Caption: General mechanism of phase transfer catalysis.
Caption: Experimental workflow for evaluating docusate salts as PTCs.
Conclusion
While docusate salts are highly effective surfactants, their role as phase transfer catalysts is not well-established in the scientific literature. Their anionic nature suggests they are less likely to be effective in traditional anion-transfer PTC reactions compared to conventional cationic catalysts. However, the possibility of their utility in specific reaction types, potentially involving cation transport or unique interfacial mechanisms, cannot be entirely dismissed without further experimental investigation. The provided experimental protocol offers a starting point for researchers to systematically evaluate the catalytic potential of docusate salts. Future research is necessary to fully elucidate their efficacy and potential applications in phase transfer catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Docusate - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
A Comparative Guide to Surfactants in Gold Nanoparticle Synthesis: Docusate Sodium (AOT) vs. Cetyltrimethylammonium Bromide (CTAB)
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter in the synthesis of gold nanoparticles (AuNPs), profoundly influencing their physicochemical properties and biological applicability. This guide provides an objective comparison between docusate (B154912) sodium, commonly known as Aerosol-OT (AOT), and the widely used cetyltrimethylammonium bromide (CTAB) in the synthesis of AuNPs, supported by experimental data and detailed protocols.
This document delves into the performance of AOT and CTAB as stabilizing and structure-directing agents, presenting a comprehensive overview of the resulting nanoparticle characteristics, including size, shape, and stability. Furthermore, it addresses the crucial aspect of cytotoxicity, a key consideration for biomedical applications.
Performance Comparison: Docusate Sodium (AOT) vs. CTAB
The selection of a surfactant dictates the environment in which gold nanoparticles form, directly impacting their final attributes. Docusate sodium (AOT) is typically employed in reverse micelle systems, offering a distinct synthesis environment compared to the aqueous seed-mediated growth commonly associated with CTAB.
| Performance Metric | Docusate Sodium (AOT) | Cetyltrimethylammonium Bromide (CTAB) |
| Typical Synthesis Method | Reverse Micelle Entrapment | Seed-Mediated Growth |
| Resulting Nanoparticle Shape | Predominantly Spherical | Spherical, Rods, and other anisotropic shapes |
| Typical Nanoparticle Size | 8-10 nm in diameter | Spheres: 3.5-56 nm; Rods: 20-50 nm (length) |
| Size Control | Controlled by the water-to-surfactant molar ratio (w₀) in the reverse micelle. | Controlled by the concentration of reactants, including the seed solution, silver nitrate (B79036), and ascorbic acid. |
| Zeta Potential | Negatively charged (in reverse micelles, the overall charge of the micelle in the organic phase is near neutral) | Positively charged (+33.3 to +40.1 mV) |
| Associated Cytotoxicity | Generally considered lower, though data on AOT-stabilized AuNPs is limited. | High cytotoxicity is a well-documented concern, often requiring post-synthesis surface modification. |
Experimental Protocols
Detailed methodologies for the synthesis of gold nanoparticles using both AOT and CTAB are provided below. These protocols represent common starting points for achieving the nanoparticle characteristics outlined in the performance comparison.
Docusate Sodium (AOT) - Reverse Micelle Method
This method involves the creation of water-in-oil microemulsions where the aqueous cores of reverse micelles act as nanoreactors for the synthesis of AuNPs.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution
-
Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT/Docusate Sodium)
-
Isooctane (or other suitable organic solvent)
-
Sodium sulfite (B76179) (or other reducing agent)
-
Deionized water
Procedure:
-
Prepare a solution of AOT in isooctane.
-
Two separate microemulsion systems are prepared. In the first, an aqueous solution of HAuCl₄ is added to the AOT/isooctane solution with stirring to form a clear, stable reverse micelle solution.
-
In the second microemulsion, an aqueous solution of the reducing agent (e.g., sodium sulfite) is similarly encapsulated in AOT reverse micelles.
-
The two microemulsion solutions are mixed under constant stirring. The coalescence of the reverse micelles allows the reactants in the aqueous cores to mix, initiating the reduction of gold ions and the formation of nanoparticles.
-
The reaction is typically allowed to proceed for several hours, during which the solution color changes, indicating nanoparticle formation.
-
The resulting nanoparticles remain encapsulated within the reverse micelles.
Cetyltrimethylammonium Bromide (CTAB) - Seed-Mediated Growth Method
This is a widely adopted method for synthesizing both spherical and rod-shaped gold nanoparticles. It involves a two-step process: the synthesis of small "seed" nanoparticles followed by their growth in a separate solution.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (e.g., 10 mM)
-
Cetyltrimethylammonium bromide (CTAB) solution (e.g., 0.1 M)
-
Sodium borohydride (B1222165) (NaBH₄) solution (e.g., 10 mM, ice-cold)
-
Silver nitrate (AgNO₃) solution (e.g., 10 mM)
-
Ascorbic acid solution (e.g., 0.01 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Deionized water
Procedure:
1. Seed Solution Preparation: a. To a solution of CTAB, add a small volume of HAuCl₄ solution. b. Under vigorous stirring, inject ice-cold NaBH₄ solution. The solution color will change from yellow to brownish-yellow, indicating the formation of seed nanoparticles.[1] c. The seed solution should be aged for a specific time (e.g., 30 minutes) before use.[2][3]
2. Growth Solution and Nanoparticle Formation: a. Prepare the growth solution by mixing CTAB, HAuCl₄, and AgNO₃ solutions with gentle stirring at a controlled temperature (e.g., 25°C).[1] b. To maintain stability, add HCl to the growth solution.[1] c. Add ascorbic acid, which will act as a mild reducing agent. The solution should become colorless. d. Quickly inject a small volume of the aged seed solution into the growth solution.[1] e. The reaction is left undisturbed for several hours to allow for the anisotropic growth of the seeds into nanorods or the controlled growth of spherical nanoparticles.[1][2]
Visualization of Synthesis Workflows
The following diagrams illustrate the conceptual workflows for gold nanoparticle synthesis using AOT and CTAB.
Mechanism of Stabilization
The stabilizing mechanism of the surfactant is fundamental to controlling nanoparticle growth and preventing aggregation.
In the AOT system, the surfactant molecules assemble into reverse micelles in a non-polar solvent. The hydrophilic heads of the AOT molecules are oriented towards the interior, creating a polar aqueous core that can solubilize the gold precursor and reducing agent. The nanoparticle is formed and stabilized within this confined aqueous environment.
For CTAB, in an aqueous solution, the surfactant molecules adsorb onto the surface of the gold nanoparticle. It is generally accepted that CTAB forms a bilayer structure around the nanoparticles.[1][4] The positively charged headgroups of the CTAB molecules are exposed to the aqueous medium, creating a net positive surface charge that prevents aggregation through electrostatic repulsion.
Cytotoxicity Considerations
A critical factor for the application of gold nanoparticles in drug development and other biomedical fields is their biocompatibility. The choice of surfactant plays a significant role in the overall cytotoxicity of the resulting nanoparticles.
CTAB-stabilized gold nanoparticles are well-known to exhibit significant cytotoxicity. This toxicity is attributed to the disruption of cell membranes by the positively charged CTAB molecules and the potential for free CTAB in solution to interfere with cellular processes. Consequently, for most biological applications, a post-synthesis surface modification step is required to replace the CTAB layer with a more biocompatible coating, such as polyethylene (B3416737) glycol (PEG).
Docusate sodium (AOT)-stabilized gold nanoparticles are generally considered to have lower cytotoxicity. Docusate salts are used in pharmaceutical formulations as stool softeners and are considered relatively safe. However, there is a lack of extensive research specifically investigating the cytotoxicity of AOT-stabilized gold nanoparticles. While the inherent properties of docusate suggest a more biocompatible profile, further studies are needed to fully elucidate their toxicological effects when used as a nanoparticle capping agent.
Conclusion
Both docusate sodium (AOT) and CTAB are effective surfactants for the synthesis of gold nanoparticles, yet they offer distinct advantages and disadvantages that make them suitable for different applications.
-
CTAB is the surfactant of choice for producing a wide variety of anisotropic gold nanoparticle shapes with high precision. However, its inherent cytotoxicity necessitates post-synthesis surface functionalization for biomedical use.
-
Docusate sodium (AOT) , primarily used in reverse micelle systems, is a valuable tool for producing small, spherical gold nanoparticles. Its lower intrinsic toxicity presents a potential advantage for applications where biocompatibility is a primary concern, though more research is needed to fully validate its safety profile in nanoparticle formulations.
The selection between these two surfactants will ultimately depend on the desired nanoparticle characteristics and the intended application. For researchers focused on anisotropic nanoparticles for applications like plasmonics and sensing, CTAB remains a dominant choice. For those prioritizing biocompatibility for in-vivo applications, AOT presents an interesting, albeit less explored, alternative that warrants further investigation.
References
- 1. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Assembly Structure Variation of Cetyltrimethylammonium Bromide on the Surface of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Docusate Calcium Performance in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of docusate (B154912) calcium in various organic solvents, focusing on its solubility and surfactant properties. The information is intended to assist researchers and formulation scientists in the selection of appropriate solvent systems for drug development and other applications. While direct, comprehensive comparative studies on docusate calcium across a wide range of organic solvents are limited in publicly available literature, this guide synthesizes available data and outlines standardized experimental protocols for performance evaluation.
Comparative Solubility of Docusate Salts
Docusate salts, including this compound and docusate sodium, are widely recognized for their surfactant properties and solubility in various organic media. This compound is reported to have greater surface-active wetting properties than its sodium counterpart.[1][2] The solubility of these compounds is a critical parameter for their application as wetting agents, emulsifiers, and dispersants in pharmaceutical formulations.[3][4]
The following table summarizes the available solubility data for this compound and docusate sodium in different organic solvents. It is important to note that much of the available data for this compound is qualitative.
| Solvent Polarity | Solvent | This compound Solubility | Docusate Sodium Solubility |
| Polar Aprotic | Acetone | Soluble[1][3] | Soluble[1][3][5] |
| Dimethylformamide (DMF) | Data not available | ~10 mg/mL[6] | |
| Methyl Acetate | Data not available | Highly soluble[1][3] | |
| Ethyl Acetate | Data not available | Highly soluble[1][3] | |
| Polar Protic | Ethanol | Soluble (1 part in <1 part of 95% ethanol)[4] | ~15 mg/mL[6]; 1 part in 30 parts ethanol[1][3] |
| Methanol | Implied soluble in preparation[1][2] | Highly soluble[1][3] | |
| Isopropanol | Implied soluble in preparation[1][2] | Highly soluble[1][3] | |
| 2-Butanol | Data not available | Highly soluble[1][3] | |
| Glycerol | Practically insoluble[1][2] | Highly soluble[1][3] | |
| Non-Polar | Chloroform | Soluble (1 part in <1 part)[4] | 1 part in 1 part[1][3] |
| Diethyl Ether | Soluble (1 part in <1 part)[4] | 1 part in 1 part[1][3] | |
| Petroleum Ether | Data not available | Practically unlimited[1][3] | |
| Xylene | Data not available | Highly soluble[1][3][5] | |
| Carbon Tetrachloride | Data not available | Soluble[1][5] | |
| Oils | Mineral and Vegetable Oils | Soluble[1][2] | Soluble[1][5] |
| Oleic Acid | Data not available | Highly soluble[1][3] | |
| Liquid Polyethylene Glycol | Soluble[1][2] | Very soluble in PEG 400[4] |
Experimental Protocols
To facilitate further research and comparative analysis, this section details standardized methodologies for evaluating the performance of this compound in organic solvents.
Determination of Equilibrium Solubility
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a sealed vial containing the organic solvent of interest.
-
Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a titrimetric method.
-
Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or g/100mL.
Equilibrium Solubility Determination Workflow
Evaluation of Emulsification Performance
The performance of this compound as an emulsifier in an oil/organic solvent system can be assessed by preparing an emulsion and evaluating its stability.
Methodology:
-
Preparation of Phases: The aqueous phase (e.g., water or a buffer) and the organic phase (an immiscible organic solvent or oil containing a known concentration of this compound) are prepared.
-
Emulsification: The two phases are combined and subjected to high-shear mixing or ultrasonication for a specified duration to form an emulsion.
-
Stability Assessment: The stability of the emulsion is monitored over time by observing for phase separation, creaming, or coalescence. This can be done visually or by using techniques like light scattering to measure droplet size distribution at different time points.
-
Droplet Size Analysis: The initial droplet size and the change in droplet size over time are key indicators of emulsion stability. Smaller and more uniform droplet sizes generally indicate better emulsification performance.
Emulsification Performance Evaluation Workflow
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. In organic solvents, surfactants can form reverse micelles. Various methods can be employed to determine the CMC.
Methodology (using UV-Vis Spectroscopy with a probe):
-
Probe Selection: A solvatochromic dye (e.g., Nile Red) that exhibits a change in its absorption or fluorescence spectrum in response to a change in the polarity of its microenvironment is chosen.
-
Sample Preparation: A series of solutions with a fixed, low concentration of the dye and varying concentrations of this compound in the organic solvent are prepared.
-
Spectroscopic Measurement: The absorbance or fluorescence spectrum of each sample is recorded.
-
Data Analysis: A property of the spectrum that is sensitive to polarity (e.g., the wavelength of maximum absorbance, λmax) is plotted against the concentration of this compound.
-
CMC Determination: The CMC is identified as the concentration at which there is a sharp change in the slope of the plot, indicating the partitioning of the dye into the newly formed reverse micelles.
CMC Determination via Spectroscopy
Conclusion
This compound is a versatile surfactant with documented solubility in a range of organic solvents, particularly in alcohols and chlorinated hydrocarbons. While quantitative data is more readily available for the sodium salt, the calcium salt is noted for its enhanced surface-active properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's performance, enabling researchers to generate comparative data tailored to their specific formulation needs. Further research to quantify the solubility and performance metrics of this compound in a broader array of organic solvents would be highly beneficial to the fields of pharmaceutical science and materials chemistry.
References
Docusate Calcium: A Non-Toxic Alternative to Triton X-100 for Enhanced Research and Drug Development
In the quest for safer and more effective laboratory reagents, docusate (B154912) calcium is emerging as a compelling non-toxic alternative to the widely used, yet increasingly regulated, surfactant Triton X-100. This guide provides a comprehensive comparison of the two, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Triton X-100, a non-ionic surfactant, has been a staple in laboratories for decades, primarily for its role in cell lysis and as a solubilizing agent for proteins and lipids. However, concerns over its environmental impact and the toxicity of its metabolites have led to restrictions on its use, particularly in the European Union. This has spurred the search for viable alternatives that offer comparable performance with a more favorable safety profile. Docusate calcium, a salt of dioctyl sulfosuccinate, presents a promising option with a long history of safe use in pharmaceutical and food products.
Comparative Analysis: this compound vs. Triton X-100
| Property | This compound/Sodium | Triton X-100 |
| Chemical Class | Anionic Surfactant | Non-ionic Surfactant |
| Primary Use in Research | Solubilizing agent, emulsifier | Cell lysis, protein/lipid solubilization, wetting agent |
| Regulatory Status | Generally Recognized as Safe (GRAS) by US FDA for specific uses[1] | Use restricted in the EU due to environmental concerns[2] |
| Biocompatibility | Generally considered to have low toxicity and good biocompatibility[3][4][5][6] | Known to be cytotoxic and can induce apoptosis[6][7] |
| Environmental Impact | Considered to have lower environmental toxicity compared to Triton X-100 metabolites | Metabolites are persistent and toxic to aquatic life[2] |
Cytotoxicity Profile: A Safer Alternative
While direct comparative studies on identical cell lines are limited, the available data strongly suggests that docusate salts exhibit significantly lower cytotoxicity than Triton X-100.
Triton X-100 is well-documented as a potent cell-lysing agent, a property that also underlies its inherent cytotoxicity. Studies have shown that Triton X-100 can induce apoptosis and cause significant cell death at concentrations commonly used in laboratory protocols.[6][7] For instance, a 0.01% solution of Triton X-100 was found to induce apoptosis in over 90% of treated hepatoma cells.[7] The cytotoxic effects of Triton X-100 are concentration-dependent, with cell viability dropping sharply around its critical micelle concentration (CMC).[8]
Docusate salts , on the other hand, are widely used in oral and topical pharmaceutical formulations, indicating a much higher tolerance in biological systems.[1][9][10][11][12] While high concentrations of any surfactant can disrupt cell membranes, docusate is generally considered to have a low order of toxicity.[8] Its established use in food products further underscores its favorable safety profile.[1]
Table 1: Summary of Cytotoxicity Data
| Surfactant | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| Triton X-100 | Human Hepatoma Cells | LDH Assay | >90% cytotoxicity at 0.01% | [7] |
| Triton X-100 | HeLa Cells | Cell Viability | Sharp drop in viability near CMC (0.22-0.24 mM) | [8] |
| Docusate Sodium | Human Fibroblast Cells | MTT Assay | Very low cytotoxic activity | [3] |
Solubilization Efficacy: A Powerful Tool for Drug Formulation
Docusate salts are effective solubilizing agents, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[13][14] This property is crucial in drug development for enhancing the bioavailability of therapeutic compounds. Studies have demonstrated that docusate can significantly improve the solubility of various drugs.[13][14]
While Triton X-100 is also a potent solubilizing agent for a wide range of proteins and lipids,[9] the choice of surfactant can impact the stability and function of the solubilized molecule. The milder nature of docusate may be advantageous in preserving the native conformation and activity of sensitive proteins.
Table 2: Solubilization Performance
| Surfactant | Application | Observations | Citation |
| Docusate Sodium | Solubilization of poorly soluble drugs | Significantly improves the solubility of various APIs | [13][14] |
| Triton X-100 | Membrane Protein Solubilization | Efficiently solubilizes membrane proteins | [9] |
Experimental Protocols
To facilitate the evaluation of this compound as an alternative to Triton X-100, detailed protocols for key comparative experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine and compare the cytotoxic effects of this compound and Triton X-100 on a selected cell line (e.g., HeLa, HEK293, or primary human fibroblasts).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Triton X-100
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of Test Solutions: Prepare stock solutions of this compound and Triton X-100 in sterile PBS or culture medium. Create a series of dilutions to test a range of concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of this compound or Triton X-100. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth) for each surfactant.
Protocol 2: Protein Solubilization Assay
This protocol provides a method to compare the efficiency of this compound and Triton X-100 in solubilizing a target protein from a cell lysate.
Materials:
-
Cell pellet expressing the target protein
-
Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)
-
This compound
-
Triton X-100
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer.
-
Preparation of Solubilization Buffers: Prepare two batches of lysis buffer, one containing a specific concentration of this compound (e.g., 1%) and the other containing the same concentration of Triton X-100.
-
Solubilization: Divide the cell lysate into two equal parts. Add the this compound-containing lysis buffer to one part and the Triton X-100-containing lysis buffer to the other.
-
Incubation: Incubate both samples on a rotator at 4°C for 1-2 hours.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the insoluble cellular debris.
-
Quantification of Solubilized Protein:
-
Carefully collect the supernatants (soluble fractions).
-
Measure the total protein concentration in each supernatant using a Bradford or BCA assay.
-
-
Analysis of Target Protein Solubilization:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Compare the band intensity of the target protein in the this compound and Triton X-100 treated samples to assess the relative solubilization efficiency.
-
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of surfactant-induced cell lysis.
Caption: Workflow for the MTT-based cytotoxicity assay.
Conclusion
The available evidence strongly supports the validation of this compound as a non-toxic and effective alternative to Triton X-100 in many research and drug development applications. Its favorable safety profile, coupled with its proven efficacy as a solubilizing agent, makes it an attractive option for scientists seeking to minimize the toxicity and environmental impact of their laboratory procedures. While further direct comparative studies will be beneficial to fully delineate its performance characteristics against Triton X-100 across a broader range of applications, the existing data provides a solid foundation for its adoption as a safer surfactant in the modern laboratory.
References
- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Efficacy of docusate in the treatment of constipation in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rethinking Docusate's Role in Opioid-Induced Constipation: A Critical Analysis of the Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Primary Human Fibroblasts and Keratinocytes with Immortalized Cell Lines Regarding their Sensitivity to Sodium Dodecyl Sulfate in a Neutral Red Uptake Cytotoxicity Assay | Semantic Scholar [semanticscholar.org]
- 8. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfactant - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Docusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frequency of CD44 positive cells in MKN45 cell line after treatment with docetaxel in two and three-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Docusate Calcium in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible excipients is a critical step in cell culture and drug development to ensure the validity of experimental results and the safety of therapeutic products. This guide provides a comparative analysis of the biocompatibility of docusate (B154912) calcium, a less-common excipient in cell culture, against two widely used alternatives: Pluronic F-68 and Tween 80. The information presented is based on available experimental data and established principles of surfactant toxicology.
Executive Summary
Direct experimental data on the biocompatibility of docusate calcium in cell culture is limited. However, based on its properties as an anionic surfactant and available toxicological data, a comparative assessment can be made against the well-characterized non-ionic surfactants, Pluronic F-68 and Tween 80. Pluronic F-68 is generally considered the most biocompatible of the three, often used to protect cells from shear stress in bioreactors. Tween 80 is also widely used but can exhibit cytotoxicity at higher concentrations. This compound, being an anionic surfactant, is predicted to have a greater potential for cytotoxicity due to its ability to disrupt cell membranes and protein structure.
Comparative Data on Surfactant Biocompatibility
The following table summarizes the key properties and reported biocompatibility of this compound and its common alternatives in cell culture.
| Feature | This compound (Inferred) | Pluronic F-68 | Tween 80 |
| Surfactant Type | Anionic | Non-ionic | Non-ionic |
| Primary Use in Cell Culture | Not commonly used | Shear stress protection, membrane stabilization | Solubilizing agent, emulsifier |
| Typical Working Concentration | Not established | 0.1% - 0.2% (w/v)[1] | 0.01% - 0.1% (v/v) |
| Reported Cytotoxicity | Expected to be cytotoxic at lower concentrations due to its anionic nature | Generally low cytotoxicity at typical working concentrations.[1][2] Some studies report cytotoxic effects at concentrations above the critical micelle concentration.[3] | Cytotoxicity is cell-type and concentration-dependent.[4] Can induce toxic effects on various cell lines.[4] |
| Effects on Cell Viability | Likely to decrease cell viability by disrupting membrane integrity | Can increase the viability of neuronal cells in culture.[3][5] No negative effect on cell density or viability was detected at concentrations ranging from 0.05% to 0.2%.[1] | Can have adverse effects on cell viability, with IC50 values varying between cell lines. |
| Apoptosis Induction | Potential to induce apoptosis through membrane damage and cellular stress | Not typically associated with apoptosis at cytoprotective concentrations | Can induce apoptosis at cytotoxic concentrations |
| Cellular Stress Response | Likely to induce significant cellular stress, including membrane and protein denaturation | Minimal cellular stress at typical concentrations; can protect against shear-induced stress | Can induce cellular stress, particularly at higher concentrations |
Experimental Protocols
Detailed methodologies for key experiments to assess surfactant biocompatibility are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest (e.g., HeLa, CHO, HepG2)
-
Complete cell culture medium
-
This compound, Pluronic F-68, Tween 80 stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the surfactants (this compound, Pluronic F-68, Tween 80) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the surfactant dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Surfactant solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of surfactants for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Membrane Integrity Assay (Lactate Dehydrogenase (LDH) Assay)
The LDH assay is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
Surfactant solutions
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with surfactants as described for the MTT assay.
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizing Cellular Impact: Workflows and Pathways
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing surfactant biocompatibility.
Potential Signaling Pathway for Anionic Surfactant-Induced Cytotoxicity
Caption: Anionic surfactant-induced cytotoxicity pathway.
Conclusion
While this compound is not a conventional choice for cell culture applications, understanding its potential for cytotoxicity is crucial for researchers considering its use. Based on its anionic nature, it is likely to be more disruptive to cell membranes and proteins than non-ionic surfactants like Pluronic F-68 and Tween 80. For applications requiring a surfactant, Pluronic F-68 remains the preferred choice for minimizing cellular toxicity and protecting against mechanical stress. When a solubilizing agent is necessary, the concentration of Tween 80 should be carefully optimized to avoid adverse cellular effects. Rigorous biocompatibility testing, as outlined in the experimental protocols, is essential before incorporating any surfactant into a cell culture system.
References
A Comparative Evaluation of Docusate Calcium and Polysorbate 80 in Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant in the formulation of stable and effective nanoemulsions for drug delivery. Among the myriad of available options, the anionic surfactant docusate (B154912) calcium and the non-ionic surfactant polysorbate 80 are often considered for their emulsifying properties. This guide provides a comparative evaluation of these two surfactants, summarizing their physicochemical properties and performance in nanoemulsion formulations based on available experimental data. While direct comparative studies are limited, this document synthesizes existing data to aid in informed decision-making for formulation development.
Physicochemical Properties of Surfactants
A fundamental understanding of the surfactants' properties is crucial for predicting their behavior in nanoemulsion systems.
| Property | Docusate Calcium | Polysorbate 80 |
| Chemical Type | Anionic Surfactant | Non-ionic Surfactant |
| HLB Value | Not explicitly found in searches, but docusate salts are known to be effective emulsifiers. | ~15 |
| Molecular Weight | Approximately 883.2 g/mol | Varies, typically around 1310 g/mol |
| Solubility | Soluble in oils and non-aqueous solvents, sparingly soluble in water. | Soluble in water and many organic solvents. |
| Regulatory Status | Generally Recognized as Safe (GRAS) for use as a food additive and approved as an excipient in pharmaceutical formulations. | Generally Recognized as Safe (GRAS) and widely used as an emulsifier in food, cosmetic, and pharmaceutical products. |
Performance in Nanoemulsion Formulations
The efficacy of a surfactant in a nanoemulsion is determined by its ability to produce small, uniform, and stable droplets. The following table summarizes typical performance data for polysorbate 80 and inferred characteristics for docusate salts based on available literature. It is important to note the lack of direct experimental data for this compound in nanoemulsions in the reviewed literature.
| Performance Parameter | This compound (Inferred from Docusate Sodium data) | Polysorbate 80 (from various studies) |
| Particle Size | Potentially challenging to achieve sizes below 500 nm without co-surfactants or specific processing conditions.[1] | Capable of producing nanoemulsions with particle sizes ranging from 10 nm to 200 nm.[2][3] |
| Polydispersity Index (PDI) | Data not available for nanoemulsions. For nanocrystals, formulations can be at risk of agglomeration.[1] | Typically yields PDI values below 0.3, indicating a narrow and uniform size distribution.[2][3] |
| Zeta Potential | As an anionic surfactant, it would impart a negative charge to the oil droplets, potentially leading to good electrostatic stability. | Generally produces a low negative zeta potential, with stability primarily attributed to steric hindrance. |
| Stability | Anionically stabilized systems can be sensitive to changes in pH and ionic strength, potentially leading to instability.[1] | Nanoemulsions stabilized with polysorbate 80 generally exhibit good stability against creaming, flocculation, and coalescence.[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and characterization of nanoemulsions.
Nanoemulsion Preparation
Two primary methods are employed for the preparation of nanoemulsions:
-
High-Energy Methods: These methods utilize mechanical force to break down the oil and water phases into nano-sized droplets.[5]
-
High-Pressure Homogenization (HPH): A coarse emulsion is passed through a small orifice at high pressure (100 to 2000 bar), causing intense shear and cavitation forces that lead to the formation of nano-sized droplets.[5][6]
-
Ultrasonication: High-intensity ultrasonic waves are applied to a coarse emulsion, generating cavitation bubbles. The collapse of these bubbles creates localized high-shear forces that disrupt the droplets.[7][8]
-
-
Low-Energy Methods: These methods rely on the physicochemical properties of the surfactant and oil phases to spontaneously form nanoemulsions.[5]
-
Phase Inversion Temperature (PIT) Method: This method is suitable for non-ionic surfactants like polysorbate 80. The temperature of an oil-water-surfactant mixture is altered, causing a phase inversion from a water-in-oil to an oil-in-water nanoemulsion.[8]
-
Spontaneous Emulsification (Solvent Displacement): An organic phase containing the oil and a water-miscible solvent is injected into an aqueous phase containing the surfactant. The rapid diffusion of the solvent leads to the spontaneous formation of nano-sized oil droplets.[9]
-
Nanoemulsion Characterization
A comprehensive characterization of the nanoemulsion is critical to ensure its quality and performance.
-
Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is the most common technique used to determine the mean droplet size and the PDI, which indicates the width of the particle size distribution.[10][]
-
Zeta Potential Measurement: This parameter measures the surface charge of the nanoemulsion droplets and is a key indicator of the stability of the system. A higher absolute zeta potential value generally corresponds to greater electrostatic repulsion between droplets, leading to enhanced stability.[12][13]
-
Stability Studies: The long-term stability of the nanoemulsion is assessed by monitoring changes in particle size, PDI, and zeta potential over time under different storage conditions (e.g., temperature, light). Physical signs of instability, such as creaming, sedimentation, coalescence, and phase separation, are also visually inspected.[4][14]
-
Morphological Characterization: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoemulsion droplets.[7]
Mandatory Visualizations
Experimental Workflow for Nanoemulsion Preparation and Characterization
Caption: Workflow for nanoemulsion preparation and characterization.
Logical Relationship: Surfactant Type and Nanoemulsion Stability
Caption: Surfactant type's influence on nanoemulsion stability mechanisms.
Conclusion
Both this compound and polysorbate 80 possess properties that make them candidates for use in nanoemulsion formulations. Polysorbate 80 is a well-characterized non-ionic surfactant capable of producing small, uniform, and stable nanoemulsions, making it a reliable choice for many applications. Its stability is primarily due to steric hindrance, rendering it less sensitive to changes in pH and ionic strength.
This compound, as an anionic surfactant, is expected to impart a negative charge on the droplets, leading to electrostatic stabilization. However, the lack of specific experimental data in the literature regarding its use in nanoemulsions makes a direct performance comparison challenging. Inferred from data on docusate sodium, there may be challenges in achieving very small particle sizes, and the stability of the resulting nanoemulsions could be more susceptible to environmental factors like pH.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jddtonline.info [jddtonline.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 9. scispace.com [scispace.com]
- 10. ijpsonline.com [ijpsonline.com]
- 12. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cannasoltechnologies.com [cannasoltechnologies.com]
A Comparative Guide to Analytical Techniques for Docusate Calcium Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantitative analysis of docusate (B154912) calcium: High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Visible Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics and experimental protocols of each method to aid in the selection of the most suitable technique for a given application.
Performance Data Comparison
The following table summarizes the key performance characteristics of the three analytical techniques based on available validation data. This allows for a direct comparison of their accuracy, precision, and other critical parameters.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Titrimetry | UV-Visible Spectrophotometry (Green Method) |
| Analyte | Docusate | Docusate Calcium | Calcium |
| Linearity Range | 10-90 µg/mL (Docusate Sodium)[1] | Not explicitly stated, depends on titrant concentration | 10-50 µg/mL[2] |
| Accuracy (% Recovery) | 98.071% - 101.187% (Docusate Sodium)[1] | Mean assay value of 99.6% (for docusate sodium by HPLC, compared with titration)[3] | 101.63% - 102.01%[2] |
| Precision (% RSD) | < 2%[1] | Not explicitly stated | < 2%[2] |
| Specificity | Method is specific for docusate and can separate it from other components.[3][4] | Prone to interference from other substances that react with the titrant. | The described method is for calcium and may be susceptible to interference from other metal ions. |
| Robustness | %RSD for robustness parameters < 2%[1] | Generally robust, but sensitive to temperature and endpoint determination. | Method is robust, with stable reaction for up to 4 hours.[2] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the simultaneous estimation of docusate and another active pharmaceutical ingredient.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Thermoscientificsyncronis C18, 250mm x 4.6mm, 5µm)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
0.01M Tetrabutylammonium dihydrogen phosphate (B84403) buffer (pH 4.8)[1]
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions: [1]
-
Mobile Phase: Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate buffer (pH 4.8) (66:34, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of known concentration (e.g., 20 µg/mL).
-
Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to a known amount of this compound and dissolve it in the mobile phase. Dilute as necessary to fall within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Titrimetry
This method is based on the United States Pharmacopeia (USP) monograph for this compound and involves a two-phase titration.
Instrumentation:
-
Burette
-
Glass-stoppered conical flask (250 mL)
Reagents:
-
Salt solution (100 g anhydrous sodium sulfate (B86663) and 10 g sodium carbonate in 1000 mL water)
-
Bromophenol blue indicator solution
-
0.02 M Tetra-n-butylammonium iodide volumetric solution
Procedure:
-
Sample Preparation: Accurately weigh about 50 mg of this compound and dissolve it in 50 mL of chloroform in a glass-stoppered conical flask.
-
Titration Setup: Add 50 mL of the salt solution and 500 µL of bromophenol blue indicator solution to the flask and mix.
-
Titration: Titrate with the 0.02 M Tetra-n-butylammonium iodide solution. Near the endpoint, stopper the flask and shake vigorously for about 2 minutes after each addition. Continue the titration until the chloroform layer just turns blue.
-
Calculation: Each mL of the Tetra-n-butylammonium iodide solution is equivalent to a specific amount of this compound, which is used to calculate the purity of the sample.
UV-Visible Spectrophotometry (Green Analytical Method for Calcium)
This method provides an environmentally friendly approach for the determination of calcium in this compound, using a natural reagent.[2]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ethanol
-
Curcumin (B1669340) extract (from turmeric rhizomes)
-
Buffer solution (pH optimized for complex formation)
-
Calcium reference standard (e.g., calcium carbonate)
Procedure: [2]
-
Standard Solution Preparation: Prepare a stock solution of a calcium reference standard. From this, prepare a series of working standards of known concentrations.
-
Sample Solution Preparation: Accurately weigh the this compound sample, and after appropriate sample treatment to isolate the calcium, dissolve it in a suitable solvent.
-
Complex Formation: To a specific volume of the standard and sample solutions, add the curcumin extract and buffer solution. Allow the color to develop.
-
Measurement: Measure the absorbance of the resulting yellowish-orange complex at the wavelength of maximum absorbance (e.g., 430 nm).
-
Calculation: Construct a calibration curve from the absorbance of the standard solutions. Determine the concentration of calcium in the sample from the calibration curve.
Diagrams
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the different analytical techniques for this compound analysis.
Caption: Workflow for cross-validation of analytical methods.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established regulatory guidelines and pharmacopeial monographs. Method validation should always be performed in accordance with the relevant regulatory requirements.
References
- 1. rjpdft.com [rjpdft.com]
- 2. Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules. | Semantic Scholar [semanticscholar.org]
Docusate Calcium: A Comparative Guide to its Efficacy in Research Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of docusate (B154912) calcium's performance against other alternatives, supported by available experimental data. It is intended to assist researchers and drug development professionals in evaluating the evidence for docusate calcium's efficacy in specific research protocols.
Overview of this compound
This compound is an anionic surfactant stool softener.[1] Its primary mechanism of action is to lower the surface tension of the oil-water interface in the stool, which allows water and lipids to penetrate and soften the fecal mass, making it easier to pass.[1] While widely used for the prevention and treatment of constipation, its efficacy has been a subject of debate in the scientific community. This guide summarizes key studies to provide a data-driven perspective.
Comparative Efficacy Data
The following tables summarize quantitative data from key clinical trials comparing docusate salts with placebo and other laxatives.
Table 1: this compound and Docusate Sodium vs. Placebo in Geriatric Patients
| Outcome Measure | This compound (240 mg/day) | Docusate Sodium (100 mg/day) | Docusate Sodium (200 mg/day) | Placebo |
| Mean Bowel Movements per Week | 2.83* | 1.95 | 2.29 | 1.75 |
| Improvement in Constipation | 81% of patients showed improvement | No significant improvement over placebo | No significant improvement over placebo | - |
*Statistically significant improvement (P < .02) compared to placebo, as assessed by the sign test.[2] Data extracted from Fain et al. (1978).[2]
Table 2: Docusate Sodium vs. Psyllium for Chronic Idiopathic Constipation
| Outcome Measure | Docusate Sodium (100 mg b.d.) | Psyllium (5.1 g b.d.) |
| Change in Stool Water Content | +0.01% | +2.33% |
| Bowel Movements per Week (Week 2) | 2.9 | 3.5 |
| Total Stool Output per Week | 271.9 g | 359.9 g* |
*Statistically significant difference (P < .05) compared to docusate sodium.[3] Data extracted from McRorie et al. (1998).[3]
Table 3: Docusate Sodium with Sennosides (B37030) vs. Placebo with Sennosides in Hospice Patients
| Outcome Measure | Docusate + Sennosides | Placebo + Sennosides |
| Mean Stool Frequency per Day | No significant difference | No significant difference |
| Mean Stool Volume | No significant difference | No significant difference |
| Mean Stool Consistency | No significant difference | No significant difference |
Data extracted from Tarumi et al. (2013).
Experimental Protocols
Fain et al. (1978): Docusate Salts in Geriatric Patients
-
Study Design: A comparative study with a placebo run-in period.
-
Participants: 46 institutionalized geriatric patients with chronic constipation and impaired or limited mobility.[2]
-
Protocol:
-
A two-week placebo period was initiated for all patients.
-
Patients were then divided into three treatment groups for a three-week period:
-
Group 1: Docusate sodium (Colace), 100 mg once daily.
-
Group 2: Docusate sodium (Colace), 100 mg twice daily.
-
Group 3: this compound (Surfak), 240 mg once daily.[2]
-
-
-
Primary Outcome Measures:
-
Number of natural bowel movements.
-
Subjective improvement in constipation.[2]
-
McRorie et al. (1998): Docusate Sodium vs. Psyllium
-
Study Design: A multi-site, randomized, double-blind, parallel-design study.[3]
-
Participants: 170 subjects with chronic idiopathic constipation.[3]
-
Protocol:
-
A two-week, single-blind placebo baseline phase.
-
A two-week, double-blind treatment phase where participants were randomized to receive either:
-
Psyllium (5.1 g twice daily) and a docusate placebo.
-
Docusate sodium (100 mg twice daily) and a psyllium placebo.[3]
-
-
-
Primary Outcome Measures:
-
Stool water content.
-
Bowel movement frequency.
-
Total stool output.[3]
-
Tarumi et al. (2013): Docusate in Hospice Patients
-
Study Design: A 10-day, prospective, randomized, double-blind, placebo-controlled trial.
-
Participants: 74 adult hospice patients. Inclusion criteria included being 18 years or older, able to take oral medications, not having a gastrointestinal stoma, and having a Palliative Performance Scale score of 20% or more.
-
Protocol:
-
Patients were randomized to receive either:
-
Docusate sodium (200 mg twice daily) plus sennosides (1-3 tablets daily).
-
Placebo twice daily plus sennosides (1-3 tablets daily).
-
-
-
Primary Outcome Measures:
-
Stool frequency.
-
Stool volume.
-
Stool consistency (assessed using the Bristol Stool Form Scale).
-
-
Secondary Outcome Measures:
-
Patient perceptions of difficulty and completeness of evacuation.
-
Need for bowel-related interventions.
-
Visualizing the Mechanism of Action
Proposed Signaling Pathway for Anionic Surfactant Action on Intestinal Epithelium
Caption: Proposed mechanism of this compound action on intestinal stool and epithelial cells.
Experimental Workflow for a Comparative Laxative Study
Caption: Generalized workflow for a randomized controlled trial comparing laxative efficacy.
References
Safety Operating Guide
Proper Disposal of Docusate Calcium: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like docusate (B154912) calcium is essential. This guide provides a procedural framework for the handling and disposal of docusate calcium in a laboratory setting, ensuring compliance and safety.
Key Properties and Regulatory Overview
This compound is the calcium salt of docusate, a stool softener. Understanding its properties is the first step in establishing a safe disposal protocol. While docusate salts are not typically classified as hazardous waste under federal regulations, it is imperative to consult local and state guidelines which may be more stringent.[1]
This compound Disposal Characteristics
| Property | Description | Citation |
| Chemical Name | Calcium 1,4-bis(2-ethylhexyloxy)-1,4-dioxobutane-2-sulfonate | [2] |
| CAS Number | 128-49-4 | [2] |
| Federal Hazardous Waste Status | Not classified as a hazardous waste according to Federal regulations (40 CFR 261.4 (b)(4)). | [1] |
| Primary Disposal Consideration | The user is responsible for determining the waste classification at the time of disposal in accordance with local, state, and federal regulations. | [1] |
| Recommended Disposal Method | Dispose of via a licensed pharmaceutical waste contractor, typically through incineration.[3][4] Do not empty into drains.[5] | |
| Primary Hazards | Can cause skin irritation and serious eye damage.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE as indicated in the Safety Data Sheet (SDS), including safety goggles and chemical-resistant gloves.[2][6]
-
Handle the material in a well-ventilated area to avoid inhalation of any dust.[7]
-
In case of a spill, sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[1] Wash the spill site after material pickup is complete.[1]
2. Waste Classification and Segregation:
-
Consult the SDS: The most critical first step is to review the SDS for the specific this compound product being used. The "Disposal considerations" section will provide manufacturer-specific guidance.[2]
-
Regulatory Determination: While not federally listed as hazardous, the generator must determine if the waste meets any state or local criteria for hazardous waste.[1][8]
-
Segregation: Keep this compound waste separate from other waste streams. It should be disposed of as non-hazardous pharmaceutical waste unless it has been mixed with a hazardous substance.[4] Non-hazardous pharmaceutical waste is often collected in designated blue containers.[4]
3. Containment and Labeling:
-
Place waste this compound and any contaminated materials (e.g., weighing papers, contaminated gloves) into a designated, leak-proof container.
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and include the chemical name "this compound."
4. Final Disposal:
-
Professional Disposal: Arrange for pickup and disposal through your institution's licensed pharmaceutical or chemical waste contractor. The standard and recommended practice for pharmaceutical waste is incineration.[3][8]
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of by flushing it down the toilet or washing it down the drain.[5][9] This practice can introduce active pharmaceutical ingredients into waterways, potentially causing ecological harm.[9] Do not dispose of it in the regular solid waste trash unless explicitly permitted by your institution and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
References
Essential Safety and Logistical Information for Handling Docusate Calcium
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Docusate calcium in a laboratory setting, ensuring operational integrity and personnel safety.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its pure form or in solutions, adherence to appropriate personal protective equipment protocols is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects against splashes and airborne particles. |
| Goggles/Face Shield | Required when there is a significant risk of splashing.[1] | Provides a higher level of protection for the eyes and face. | |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact with the substance. Docusate sodium is a moderate to severe skin irritant.[1] |
| Body Protection | Lab Coat | Standard laboratory coat | Protects clothing and skin from accidental spills.[1] |
| Respiratory | Respirator | NIOSH-approved respirator | Required if engineering controls do not maintain airborne concentrations below exposure limits.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed and store at a controlled room temperature, typically between 15-30°C (59-86°F).[3][4]
-
Store away from strong acids, strong oxidizing agents, and strong bases.[2]
2. Handling and Preparation:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Wear the appropriate PPE as outlined in the table above.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Wash hands thoroughly after handling the substance.[2]
-
When preparing solutions, slowly add this compound to the solvent to avoid splashing.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent materials.
-
Clean the spill area thoroughly.
-
Collect the contaminated materials into a sealed container for proper disposal.
Chemical Spill Workflow
The following diagram illustrates the procedural flow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Expired this compound:
-
Household Disposal (for small, non-regulated quantities):
-
Empty Containers:
References
- 1. static.webareacontrol.com [static.webareacontrol.com]
- 2. medline.com [medline.com]
- 3. This compound [dailymed.nlm.nih.gov]
- 4. This compound [dailymed.nlm.nih.gov]
- 5. This compound | CAS No: 128-49-4 [aquigenbio.com]
- 6. How do you safely store and dispose of your medications? [drugs.com]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
